molecular formula C8H9NO2 B166905 1,4-Dimethyl-2-nitrobenzene CAS No. 89-58-7

1,4-Dimethyl-2-nitrobenzene

Cat. No.: B166905
CAS No.: 89-58-7
M. Wt: 151.16 g/mol
InChI Key: BSFHJMGROOFSRA-UHFFFAOYSA-N
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Description

1,4-dimethyl-2-nitrobenzene is a clear pale yellow to amber liquid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethyl-2-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
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InChI Key

BSFHJMGROOFSRA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)[N+](=O)[O-]
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Molecular Formula

C8H9NO2
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DSSTOX Substance ID

DTXSID2025137
Record name 1,4-Dimethyl-2-nitrobenzene
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Molecular Weight

151.16 g/mol
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Physical Description

1,4-dimethyl-2-nitrobenzene is a clear pale yellow to amber liquid. (NTP, 1992)
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Boiling Point

464 to 466 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

1.132 at 59 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

89-58-7
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethyl-2-nitrobenzene, also known as 2-nitro-p-xylene, is an aromatic organic compound with the chemical formula C₈H₉NO₂. It is a significant intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[1] The presence of a nitro group on the dimethyl-substituted benzene (B151609) ring imparts specific reactivity, making it a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information.

Core Properties and Data

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound
PropertyValueSource
Appearance Clear pale yellow to amber liquid[2]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.17 g/mol [3]
Melting Point -25 °C[3]
Boiling Point 240.5 °C[3]
Density 1.132 g/cm³ (at 20 °C)[2]
Solubility in water <0.1 g/100 mL[2]
Flash Point 100 °C[3]
Table 2: Chemical and Safety Information
PropertyValue/InformationSource
CAS Number 89-58-7[2]
Synonyms 2-Nitro-p-xylene, 2,5-Dimethylnitrobenzene, Nitro-p-xylene
InChI Key BSFHJMGROOFSRA-UHFFFAOYSA-N
Stability Stable under normal conditions.
Incompatibilities Strong oxidizers and strong bases.[2][4]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide, irritating and toxic fumes.[2]
Toxicity Highly toxic; may be fatal if inhaled, swallowed, or absorbed through the skin. May cause methemoglobinemia.[2][4]

Experimental Protocols

Synthesis of this compound via Nitration of p-Xylene (B151628)

The most common and efficient method for the synthesis of this compound is the electrophilic nitration of p-xylene using a mixture of nitric acid and sulfuric acid.

Materials:

  • p-Xylene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Separatory funnel

  • Round-bottom flask with magnetic stirrer

  • Distillation apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add the stoichiometric equivalent of concentrated nitric acid to the sulfuric acid while stirring continuously. Maintain the temperature of the mixture below 10 °C.

  • Nitration Reaction: To a separate reaction vessel containing p-xylene, slowly add the prepared nitrating mixture dropwise while vigorously stirring. The temperature of the reaction mixture should be maintained between 25-30 °C using an ice bath to control the exothermic reaction.

  • Reaction Monitoring and Work-up: After the addition is complete, continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: Carefully pour the reaction mixture over crushed ice. The crude this compound will separate as an oily layer. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. The final product can be purified by fractional distillation under reduced pressure.

Synthesis_Workflow cluster_preparation Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (H₂SO₄/HNO₃) H2SO4->Mix Cooling HNO3 Conc. HNO₃ HNO3->Mix Slow Addition Reaction Reaction Mixture Mix->Reaction Dropwise Addition (25-30°C) pXylene p-Xylene pXylene->Reaction Quench Quench with Ice Reaction->Quench Separation Separatory Funnel Quench->Separation Washing Washing Steps Separation->Washing Drying Drying Washing->Drying Distillation Fractional Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Objective: To confirm the proton environment of the molecule.

    • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄).

    • Instrument Parameters (Typical):

      • Spectrometer: 300 MHz or higher

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm

      • Expected Chemical Shifts (δ): The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm), while the methyl protons will be in the upfield region (around 2.0-2.5 ppm). The integration of the peaks should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy:

    • Objective: To identify the number and types of carbon atoms.

    • Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of solvent) is generally required.

    • Instrument Parameters (Typical):

      • Spectrometer: 75 MHz or higher

      • Expected Chemical Shifts (δ): Aromatic carbons will resonate in the 120-150 ppm range, while the methyl carbons will appear in the upfield region (around 15-25 ppm).

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: A thin film of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Parameters:

    • Technique: Fourier-Transform Infrared (FTIR) spectroscopy

    • Range: 4000-400 cm⁻¹

  • Expected Characteristic Absorption Bands:

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹

    • Aliphatic C-H stretch (from methyl groups): ~2950-2850 cm⁻¹

    • Asymmetric N-O stretch (nitro group): ~1530-1500 cm⁻¹

    • Symmetric N-O stretch (nitro group): ~1350-1330 cm⁻¹

    • Aromatic C=C stretch: ~1600 and 1475 cm⁻¹

    • C-N stretch: ~850 cm⁻¹

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of the sample and confirm its molecular weight.

  • Sample Preparation: Dilute a small amount of the sample in a suitable solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

  • Expected Results: The gas chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak should exhibit a molecular ion (M⁺) peak at m/z 151, corresponding to the molecular weight of the compound.

Logical Relationships in Spectroscopic Data

Spectroscopy_Logic cluster_structure Molecular Structure cluster_techniques Spectroscopic Techniques cluster_data Expected Data Aromatic_Ring Aromatic Ring H_NMR_Data Aromatic & Aliphatic Proton Signals Aromatic_Ring->H_NMR_Data C_NMR_Data Aromatic & Aliphatic Carbon Signals Aromatic_Ring->C_NMR_Data IR_Data N-O & C-H Stretching Bands Aromatic_Ring->IR_Data Methyl_Groups Two Methyl Groups Methyl_Groups->H_NMR_Data Methyl_Groups->C_NMR_Data Methyl_Groups->IR_Data Nitro_Group Nitro Group Nitro_Group->IR_Data H_NMR ¹H NMR H_NMR->H_NMR_Data C_NMR ¹³C NMR C_NMR->C_NMR_Data IR IR Spectroscopy IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak at m/z 151 MS->MS_Data H_NMR_Data->Aromatic_Ring H_NMR_Data->Methyl_Groups C_NMR_Data->Aromatic_Ring C_NMR_Data->Methyl_Groups IR_Data->Aromatic_Ring IR_Data->Methyl_Groups IR_Data->Nitro_Group

Caption: Relationship between molecular structure and spectroscopic data.

References

An In-depth Technical Guide to 2,5-Dimethylnitrobenzene (CAS 89-58-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,5-dimethylnitrobenzene (CAS 89-58-7), also known as nitro-p-xylene. This document collates critical data regarding its chemical structure, physicochemical properties, synthesis, and safety information, presented in a format tailored for scientific and research applications.

Chemical Structure and Identification

2,5-Dimethylnitrobenzene is an organic aromatic compound. The structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 2 and 5, and a nitro group at position 1.

Structure:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification p_xylene p-Xylene flask Reaction Flask p_xylene->flask nitric_acid Nitric Acid nitric_acid->flask acetic_anhydride Acetic Anhydride acetic_anhydride->flask zeolite Zeolite Catalyst zeolite->flask stirring Stir at Room Temp (10 hours) flask->stirring filtration1 Filter to Remove Catalyst stirring->filtration1 washing Wash with NaHCO3 and Water filtration1->washing drying Dry with Na2SO4 washing->drying filtration2 Filter to Remove Drying Agent drying->filtration2 purification Column Chromatography filtration2->purification product Pure 2,5-Dimethyl- nitrobenzene purification->product

Spectroscopic Profile of 2-Nitro-p-xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-nitro-p-xylene (IUPAC name: 1,4-dimethyl-2-nitrobenzene; CAS No: 89-58-7). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for these analyses, and provides a logical workflow for the spectroscopic characterization of the molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for 2-nitro-p-xylene.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.6Singlet1HAr-H (proton ortho to the nitro group)
~7.3 - 7.1Multiplet2HAr-H (remaining aromatic protons)
~2.5Singlet3HAr-CH₃ (methyl group para to the nitro group)
~2.3Singlet3HAr-CH₃ (methyl group meta to the nitro group)

Note: Predicted chemical shifts based on structure-activity relationships. The exact chemical shifts can vary depending on the solvent and instrument used.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ) ppmAssignment
~149C -NO₂
~136Ar-C (quaternary carbon, para to nitro group)
~134Ar-C (quaternary carbon, ortho to nitro group)
~132Ar-C H
~128Ar-C H
~125Ar-C H
~20Ar-C H₃
~19Ar-C H₃

Note: Predicted chemical shifts based on structure-activity relationships. The exact chemical shifts can vary depending on the solvent and instrument used.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (from methyl groups)
~1525StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1610, ~1480Medium-StrongAromatic C=C bending
~830StrongC-H out-of-plane bending for a 1,2,4-trisubstituted benzene (B151609) ring
Table 4: Mass Spectrometry (MS) Data
Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
151[M]⁺Molecular Ion
134High[M-OH]⁺
106Medium[M-NO₂]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
79High[C₆H₇]⁺
77High[C₆H₅]⁺ (Phenyl cation)

Note: The fragmentation pattern can vary depending on the ionization method and energy. The top three m/z peaks observed in GC-MS analysis are 77, 79, and 134.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 2-nitro-p-xylene (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., Bruker Avance series or similar) operating at a field strength of 300 MHz or higher for protons.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As 2-nitro-p-xylene is a liquid at room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a drop of the sample can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded on an FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5, or similar).

  • Data Acquisition: A background spectrum of the clean salt plates or the empty ATR crystal is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument is typically set to scan the mid-infrared range (4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final absorbance spectrum is generated by the instrument software, which automatically ratios the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation from any impurities. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like 2-nitro-p-xylene. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.

  • Instrumentation: A GC-MS system, which couples a gas chromatograph to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer), is used.

  • GC Separation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The components are separated on a capillary column (e.g., a DB-5 or similar). The oven temperature is programmed to ramp up to ensure good separation and elution of the compound.

  • Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of each fragment ion. The data is processed using the instrument's software to identify the molecular ion and analyze the fragmentation pattern.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2-nitro-p-xylene.

Spectroscopic_Workflow_2_nitro_p_xylene start Sample of 2-Nitro-p-xylene nmr_prep Prepare NMR Sample (Dissolve in CDCl3 with TMS) start->nmr_prep ftir_prep Prepare FTIR Sample (Neat liquid film or ATR) start->ftir_prep gcms_prep Prepare GC-MS Sample (Dilute in volatile solvent) start->gcms_prep nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) nmr_prep->nmr_acq ftir_acq FTIR Data Acquisition (4000-400 cm⁻¹) ftir_prep->ftir_acq gcms_acq GC-MS Data Acquisition (EI, 70 eV) gcms_prep->gcms_acq nmr_proc NMR Data Processing (FT, Phasing, Referencing) nmr_acq->nmr_proc ftir_proc FTIR Data Processing (Background Subtraction) ftir_acq->ftir_proc gcms_proc MS Data Processing (Identify Molecular Ion, Fragmentation Pattern) gcms_acq->gcms_proc nmr_analysis Structure Elucidation (Chemical Shifts, Integration, Multiplicity) nmr_proc->nmr_analysis ftir_analysis Functional Group Identification (Vibrational Modes) ftir_proc->ftir_analysis ms_analysis Molecular Weight and Formula Confirmation (Fragmentation Analysis) gcms_proc->ms_analysis conclusion Comprehensive Spectroscopic Characterization nmr_analysis->conclusion ftir_analysis->conclusion ms_analysis->conclusion

Caption: Workflow for the spectroscopic analysis of 2-nitro-p-xylene.

An In-depth Technical Guide to the Reaction Mechanisms of 1,4-Dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1,4-dimethyl-2-nitrobenzene, a key intermediate in the synthesis of various organic compounds. The document details the mechanisms of electrophilic aromatic substitution, reduction, oxidation, nucleophilic aromatic substitution, and free-radical reactions. Each section includes detailed experimental protocols, quantitative data summarized in structured tables, and mechanistic diagrams generated using Graphviz to facilitate a deeper understanding of the chemical transformations. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 2-nitro-p-xylene, is an aromatic organic compound with the chemical formula C₈H₉NO₂.[1][2][3] It is a pale yellow liquid or crystalline solid with a distinct aromatic odor.[1][4] This compound serves as a crucial intermediate in the chemical industry, primarily in the synthesis of dyes, pigments, and pharmaceutical compounds.[1][4] Its reactivity is largely dictated by the interplay of the electron-donating methyl groups and the electron-withdrawing nitro group on the benzene (B151609) ring. This guide will explore the fundamental reaction mechanisms that this compound undergoes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 89-58-7[1]
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [4]
Appearance Pale yellow crystalline solid or liquid[1][4]
Melting Point 2 °C
Boiling Point 240 °C[3]
Density 1.132 g/cm³ (at 20 °C)[3]
Solubility Slightly soluble in water; soluble in ethanol (B145695) and ether.[4]

Electrophilic Aromatic Substitution: Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic nitration of p-xylene (B151628).[5][6] The two methyl groups on the p-xylene ring are activating and ortho-, para-directing. Due to steric hindrance between the two methyl groups, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho to the methyl groups.

Reaction Mechanism

The nitration of p-xylene proceeds via a classic electrophilic aromatic substitution mechanism. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.

Electrophilic Nitration of p-Xylene cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation and Product Formation HNO3 HNO₃ H2ONO2+ H₂O-NO₂⁺ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O p-Xylene p-Xylene SigmaComplex p-Xylene->SigmaComplex + NO₂⁺ Resonance1 SigmaComplex->Resonance1 Resonance Resonance2 Resonance3 SigmaComplex2 Product This compound SigmaComplex2->Product + H₂O - H₃O⁺ H3O+ H₃O⁺

Caption: Mechanism of electrophilic nitration of p-xylene.

Experimental Protocol: Nitration of p-Xylene

Materials:

  • p-Xylene

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, place a mixture of concentrated sulfuric acid and concentrated nitric acid. Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add p-xylene to the cooled acid mixture with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel. The organic layer containing the product will separate.

  • Wash the organic layer successively with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the crude product by fractional distillation under reduced pressure.

Table 2: Quantitative Data for the Nitration of p-Xylene

ParameterValueReference
Reactant Ratio (p-xylene:HNO₃:H₂SO₄) 1 : 1.2 : 2 (molar ratio)[7]
Reaction Temperature 0-10 °C (addition), then room temp.[6][8]
Reaction Time 2-3 hours[8]
Yield 93.8%[9]

Reduction of the Nitro Group

The most common and synthetically useful reaction of this compound is the reduction of its nitro group to an amino group, yielding 2,5-dimethylaniline. This product is a valuable precursor in the synthesis of various dyes and pharmaceuticals.

Reaction Mechanism

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being the most common industrial process.

Reduction of this compound cluster_0 Catalytic Hydrogenation Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 H₂, Catalyst (e.g., Pd/C) Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 H₂, Catalyst Product 2,5-Dimethylaniline Intermediate2->Product H₂, Catalyst

Caption: Stepwise reduction of the nitro group.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Ethanol (solvent)

  • Palladium on carbon (Pd/C) catalyst (5%)

  • Hydrogen gas

  • High-pressure autoclave or a Parr hydrogenator

Procedure:

  • In a high-pressure autoclave, dissolve this compound in ethanol.

  • Add the 5% Pd/C catalyst to the solution.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the mixture to the specified temperature and stir vigorously.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude 2,5-dimethylaniline.

  • The product can be further purified by distillation.

Table 3: Quantitative Data for Catalytic Hydrogenation

ParameterValueReference
Catalyst Ni on alumina-silicate or Pd/C[10]
Solvent Ethanol[11]
Temperature 70-130 °C[10][11]
Hydrogen Pressure 4-10 bar[10]
Catalyst Loading 4-12% (w/w)[10]
Yield >95%[11][12]

Oxidation Reactions

The methyl groups of this compound are susceptible to oxidation, particularly at the benzylic positions. Strong oxidizing agents can convert one or both methyl groups into carboxylic acids.

Reaction Mechanism

The oxidation of the benzylic methyl groups with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) proceeds through a radical mechanism, leading to the formation of a carboxylic acid.

Benzylic Oxidation cluster_0 Oxidation of a Methyl Group Start This compound Intermediate Manganese Ester Intermediate Start->Intermediate KMnO₄, H₂O, Heat Product 4-Methyl-3-nitrobenzoic acid Intermediate->Product Hydrolysis

Caption: Oxidation of a benzylic methyl group.

Experimental Protocol: Benzylic Oxidation

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (dilute)

  • Sodium bisulfite

Procedure:

  • In a round-bottom flask, suspend this compound in a solution of sodium carbonate in water.

  • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • If any purple color remains, add a small amount of sodium bisulfite to decolorize it.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid product.

  • Collect the product by filtration, wash with cold water, and dry.

Table 4: Quantitative Data for Benzylic Oxidation

ParameterValueReference
Oxidizing Agent KMnO₄[13][14]
Reaction Conditions Aqueous, basic, heat[13][15]
Product 4-Methyl-3-nitrobenzoic acid or 2-nitroterephthalic acid[15]
Yield Moderate to high, depending on conditions

Nucleophilic Aromatic Substitution (NAS)

While less common than electrophilic substitution for this compound, the presence of the electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution, especially if a good leaving group is present on the ring. In the case of this compound itself, a nucleophilic attack is not highly favored as there is no good leaving group. However, if a halogen were present on the ring, particularly ortho or para to the nitro group, NAS would be a viable reaction pathway.

Reaction Mechanism

The SₙAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.

Nucleophilic Aromatic Substitution cluster_0 Addition-Elimination Mechanism (Hypothetical) Start Aryl Halide with Nitro Group Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nucleophile Product Substituted Product Meisenheimer->Product - Leaving Group LeavingGroup Leaving Group

Caption: General mechanism for SₙAr.

Experimental Protocol: Nucleophilic Aromatic Substitution (General)

Materials:

Procedure:

  • Dissolve the aryl halide in the solvent in a round-bottom flask.

  • Add the nucleophile to the solution.

  • Heat the reaction mixture under reflux for a specified period.

  • Monitor the reaction by thin-layer chromatography.

  • After completion, cool the mixture and remove the solvent.

  • The residue can be purified by recrystallization or chromatography.

Table 5: General Conditions for Nucleophilic Aromatic Substitution

ParameterValueReference
Substrate Requirement Electron-withdrawing group ortho/para to leaving group[16][17][18]
Nucleophiles Alkoxides, amines, thiols, etc.[16][17]
Reaction Conditions Varies with substrate and nucleophile, often requires heat[17][18]
Yield Generally high for activated substrates[19]

Free Radical Reactions

The benzylic hydrogens of the methyl groups in this compound are susceptible to free radical substitution, most notably benzylic bromination.

Reaction Mechanism

Benzylic bromination typically uses N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). The reaction proceeds through a free radical chain mechanism, where a benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical.

Benzylic Bromination cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator (e.g., light, AIBN) Br_radical 2 Br• Initiator->Br_radical forms Br₂ from NBS + HBr Br2 Br₂ Start This compound BenzylicRadical Benzylic Radical (Resonance Stabilized) Start->BenzylicRadical + Br• - HBr Product 1-(Bromomethyl)-4-methyl-2-nitrobenzene BenzylicRadical->Product + Br₂ - Br• Termination Radical Combination

Caption: Free radical mechanism for benzylic bromination.

Experimental Protocol: Benzylic Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) as solvent

  • A radical initiator (e.g., benzoyl peroxide or AIBN) or a light source

Procedure:

  • In a round-bottom flask, dissolve this compound in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of the radical initiator.

  • Heat the mixture to reflux, or irradiate with a suitable light source.

  • Continue the reaction until all the NBS (which is denser than CCl₄) has risen to the surface as succinimide.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization or chromatography.

Table 6: Conditions for Benzylic Bromination

ParameterValueReference
Brominating Agent N-Bromosuccinimide (NBS)[20][21]
Initiator Light (hν) or AIBN[22][23]
Solvent Carbon tetrachloride (CCl₄)[20]
Product 1-(Bromomethyl)-4-methyl-2-nitrobenzene or 1,4-bis(bromomethyl)-2-nitrobenzene[14]
Yield Generally good[24]

Conclusion

This compound is a versatile chemical intermediate that undergoes a variety of important organic reactions. The electronic effects of its substituents govern its reactivity, with the methyl groups activating the ring towards electrophilic attack and providing sites for benzylic functionalization, while the nitro group directs further substitution, deactivates the ring for electrophilic reactions, and is a key functional group for reduction to an amine. A thorough understanding of these reaction mechanisms is crucial for the efficient and selective synthesis of a wide range of valuable downstream products in the pharmaceutical and chemical industries. This guide provides a foundational understanding and practical protocols for the key transformations of this important molecule.

References

An In-depth Technical Guide to the Health and Safety Hazards of 2,5-Dimethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and should not be used as a substitute for a formal risk assessment or Safety Data Sheet (SDS). All chemicals pose unknown hazards and should be handled with caution.

Executive Summary

2,5-Dimethylnitrobenzene (CAS No. 89-58-7), also known as 2-nitro-p-xylene, is an aromatic nitro compound used as an intermediate in chemical synthesis.[1][2] While its primary application lies in industrial chemistry, its potential presence as a precursor or impurity necessitates a thorough understanding of its toxicological profile for professionals in research and development. This guide provides a comprehensive overview of the known health and safety hazards of 2,5-Dimethylnitrobenzene, synthesizing available data on its physicochemical properties, toxicity, and regulatory status. It highlights significant data gaps in its metabolic and toxicokinetic profiles, offering hypothesized pathways based on related nitroaromatic compounds. Standardized experimental workflows are presented to guide future toxicological assessments.

Physicochemical Properties

Understanding the physical and chemical properties of 2,5-Dimethylnitrobenzene is fundamental to assessing its exposure potential and environmental fate. It is a pale yellow, combustible liquid that is insoluble in water.[3][4][5] This low water solubility suggests that dermal contact and inhalation of vapors are significant potential routes of exposure.

PropertyValueReference(s)
CAS Number 89-58-7[6]
Molecular Formula C₈H₉NO₂[6]
Molecular Weight 151.16 g/mol [6]
Appearance Pale yellow to light orange clear liquid[3][6]
Boiling Point 121 °C at 13 mmHg; ~240-241 °C at 760 mmHg[5][6]
Melting Point -25 °C[6]
Density 1.13 g/cm³[6]
Flash Point 104 °C (> 200 °F)[5][6]
Solubility Insoluble in water[3][4][5]
Vapor Pressure No data available-

Toxicological Profile

The primary toxicological concern associated with 2,5-Dimethylnitrobenzene is its high acute toxicity via oral, dermal, and inhalation routes.[7] The available data indicates that it can be fatal if swallowed, inhaled, or in contact with skin.[7]

EndpointSpeciesRouteValueReference(s)
Acute Oral Toxicity (LD₅₀) RatOral2440 mg/kg[3][6][7]
Acute Dermal Toxicity -DermalAssessed as highly toxic; No quantitative LD₅₀ available[7]
Acute Inhalation Toxicity -InhalationAssessed as highly toxic; No quantitative LC₅₀ available[7]
Skin Corrosion/Irritation --No specific data available; general statements suggest potential for irritation.[7]
Eye Damage/Irritation --No specific data available; general statements suggest potential for irritation.-
Carcinogenicity --Not classified as a carcinogen by IARC.[8]
Germ Cell Mutagenicity Salmonella typhimuriumIn vitro (Ames test)Positive at 250 µ g/plate without metabolic activation (-S9)[9]

Metabolism, Toxicokinetics, and Mechanism of Action

Toxicokinetics

Specific toxicokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of 2,5-Dimethylnitrobenzene are not available in the reviewed literature. Based on the properties of related xylene compounds, it is likely to be rapidly absorbed following inhalation and dermal exposure due to its lipophilic nature.[10] Its low water solubility suggests that gastrointestinal absorption may be less efficient but still significant.[10]

Metabolism

No dedicated studies on the metabolic fate of 2,5-Dimethylnitrobenzene were identified. However, based on the metabolism of other nitroaromatic compounds and xylenes, a plausible metabolic pathway can be hypothesized.[11][12] The two primary routes are likely:

  • Nitroreduction: The nitro group is reduced, often by gut or hepatic enzymes, to form nitroso and hydroxylamine (B1172632) intermediates, ultimately yielding 2,5-dimethylaniline.[11][13] This pathway is critical as the intermediates are often more reactive and are implicated in the methemoglobin-forming capacity of nitroaromatics.

  • Methyl Group Oxidation: One or both of the methyl groups can be oxidized by cytochrome P450 enzymes to form the corresponding benzyl (B1604629) alcohols, which can be further oxidized to aldehydes and carboxylic acids (e.g., 2-methyl-4-nitrobenzoic acid).[11][12] These more polar metabolites can then be conjugated (e.g., with glucuronic acid) and excreted.[11]

G cluster_main Hypothesized Metabolic Pathways for 2,5-Dimethylnitrobenzene cluster_nitroreduction Nitroreduction Pathway cluster_oxidation Methyl Group Oxidation Pathway Parent 2,5-Dimethylnitrobenzene Nitroso 2,5-Dimethylnitrosobenzene (Intermediate) Parent->Nitroso Nitroreductases Alcohol (2,5-Dimethylphenyl)methanol Metabolite Parent->Alcohol Cytochrome P450 Hydroxylamine N-(2,5-dimethylphenyl)hydroxylamine (Reactive Intermediate) Nitroso->Hydroxylamine Aniline 2,5-Dimethylaniline (Metabolite) Hydroxylamine->Aniline Conjugates Conjugated Metabolites (Excretion) Aniline->Conjugates CarboxylicAcid 2,5-Dimethylbenzoic Acid Metabolite Alcohol->CarboxylicAcid CarboxylicAcid->Conjugates

Caption: Hypothesized metabolic pathways of 2,5-Dimethylnitrobenzene.

Mechanism of Toxicity

The primary mechanism of acute toxicity for many nitroaromatic compounds is the induction of methemoglobinemia. This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it unable to bind and transport oxygen. The hydroxylamine metabolite, formed during the nitroreduction pathway, is a potent oxidizing agent believed to be responsible for this effect. The resulting hypoxia can lead to cyanosis, central nervous system depression, and, at high concentrations, death.

Hazard Identification and Safety

Regulatory and safety information is derived from its toxicological profile. It is classified as highly toxic and requires stringent handling procedures.

Hazard TypeClassification & StatementReference(s)
GHS Classification Acute Toxicity, Category 2 (Oral, Dermal, Inhalation)[7]
Signal Word Danger[7]
Hazard Statements H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaled[7]
Precautionary Statements Prevention: P260, P262, P280 (Do not breathe mist/vapors; Do not get in eyes, on skin, or on clothing; Wear protective gloves/clothing)[7]
Response P301+P310, P302+P352+P310, P304+P340+P310 (IF SWALLOWED/ON SKIN/INHALED: Immediately call a POISON CENTER/doctor)[7]
Storage P403+P233 (Store in a well-ventilated place. Keep container tightly closed)[7]
Incompatibilities Strong oxidizing agents, strong bases[3][6]
Hazardous Decomposition Emits toxic vapors of nitrogen oxides (NOx) when heated to decomposition.[3][6]

Experimental Protocols

Detailed protocols for the specific toxicity studies cited in safety data sheets for 2,5-Dimethylnitrobenzene are not publicly available. The following sections describe standardized, representative methodologies for key toxicological endpoints relevant to this compound, based on OECD guidelines.

Representative Protocol: Acute Oral Toxicity (Fixed Dose Procedure)

This protocol is based on the principles of the OECD Test Guideline 420. It is a method for assessing acute oral toxicity that uses a limited number of animals.

Objective: To determine the presence or absence of mortality at a single, fixed dose level to allow for classification.

1. Principle: A stepwise procedure is used where a single fixed dose is administered to a small group of animals (e.g., female rats). The outcome at one dose level determines the next step:

  • Mortality at the starting dose (e.g., 300 mg/kg) leads to testing at a lower dose.

  • No mortality leads to testing at a higher dose (e.g., 2000 mg/kg).

2. Methodology:

  • Test Animals: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain). Animals are acclimatized for at least 5 days.

  • Housing: Animals are housed in controlled conditions (22 ± 3 °C; 30-70% humidity; 12-hour light/dark cycle) with free access to standard laboratory diet and drinking water.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The vehicle should be inert (e.g., corn oil). Animals are fasted prior to dosing (e.g., overnight).

  • Procedure:

    • A starting dose of 300 mg/kg is administered to one animal.

    • If the animal survives, four additional animals are dosed sequentially at 300 mg/kg.

    • If the first animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

    • The established LD₅₀ of 2440 mg/kg for 2,5-Dimethylnitrobenzene suggests that in a modern Fixed Dose Procedure, testing would likely commence at 2000 mg/kg, where survival would lead to its classification.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects) and body weight changes. Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.

  • Pathology: All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.

G cluster_workflow Workflow for Hazard Classification cluster_communication Risk Communication Data Raw Toxicity Data (e.g., LD50 = 2440 mg/kg) Analysis Regulatory Analysis (e.g., GHS Criteria) Data->Analysis Classification Hazard Classification (Acute Toxicity, Cat. 2) Analysis->Classification SDS Safety Data Sheet (SDS) Section 2: Hazards ID Classification->SDS Label Product Label (Pictogram, Signal Word, H/P Phrases) Classification->Label

Caption: Logical workflow from toxicological data to hazard communication.

Representative Protocol: Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the principles of OECD Test Guideline 471 and is used to detect gene mutations induced by the test substance. The positive result reported for 2,5-Dimethylnitrobenzene indicates its potential as a mutagen.

Objective: To evaluate the mutagenic potential of 2,5-Dimethylnitrobenzene by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium.

1. Principle: Histidine-dependent (his-) strains of S. typhimurium are exposed to the test substance and plated on a minimal medium lacking histidine. Only bacteria that undergo a reverse mutation to a histidine-independent (his+) state can grow and form colonies.

2. Methodology:

  • Bacterial Strains: A set of tester strains is used, typically including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA. These strains detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation (S9): The test is performed both with and without an exogenous metabolic activation system (the S9 fraction), which is a post-mitochondrial fraction from the liver of rodents (e.g., rats) treated with an enzyme-inducing agent like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination. This mimics mammalian metabolism. The existing data is for "-S9", meaning without metabolic activation.[9]

  • Procedure (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of an overnight culture of the tester strain, 0.1 mL of the test substance solution at various concentrations, and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates).

    • The mixture is incubated briefly at 37 °C.

    • Molten top agar (B569324) (2 mL), supplemented with a trace amount of histidine and biotin, is added to the tube.

    • The contents are mixed and poured onto the surface of a minimal glucose agar plate.

    • Plates are incubated at 37 °C for 48-72 hours.

  • Data Analysis:

    • The number of revertant colonies per plate is counted.

    • A positive result is defined as a concentration-related increase in the number of revertants to at least twice the background (negative control) count.

    • Positive and negative controls (known mutagens and the vehicle solvent, respectively) are run concurrently.

G cluster_workflow Genotoxicity Assessment Workflow start Test Chemical: 2,5-Dimethylnitrobenzene lit_review Literature Review & In Silico Prediction start->lit_review in_vitro In Vitro Gene Mutation (Ames Test - OECD 471) lit_review->in_vitro result Result: Positive (-S9) in_vitro->result in_vitro_clasto In Vitro Cytogenetics (e.g., Chromosomal Aberration) result->in_vitro_clasto Positive in_vivo In Vivo Follow-up (e.g., Micronucleus Test) in_vitro_clasto->in_vivo conclusion Conclusion: Evidence of Genotoxicity in_vivo->conclusion

Caption: A typical experimental workflow for assessing genotoxicity.

References

An In-depth Technical Guide to the Solubility of 1,4-Dimethyl-2-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dimethyl-2-nitrobenzene (also known as 2-nitro-p-xylene). Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines reported qualitative data, theoretical solubility predictions, and detailed, adaptable experimental protocols for determining solubility.

Introduction to this compound

This compound is an aromatic nitro compound with the chemical formula C₈H₉NO₂. It is a pale yellow liquid at room temperature and serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification processes, and formulation development.

Qualitative and Limited Quantitative Solubility Data

General solubility information indicates that this compound is sparingly soluble in water but shows good solubility in common organic solvents.

Table 1: Summary of Known Solubility Data for this compound

SolventSolubility DescriptionQuantitative Value (at 20°C)
WaterSlightly soluble / Insoluble< 0.1 g / 100 mL[1]
EthanolSolubleData not available
EtherSolubleData not available

Note: The term "soluble" is qualitative. Experimental determination is necessary for precise solubility values.

Theoretical Solubility Estimation using Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) can be a valuable tool for predicting the solubility of a solute in various solvents. The principle of HSP is "like dissolves like," where substances with similar HSP values are more likely to be miscible. The total Hansen solubility parameter (δt) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

Table 2: Estimated Hansen Solubility Parameters for this compound and Various Organic Solvents

SubstanceδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)δt (MPa⁰.⁵)
This compound (Estimate) 18.0 8.0 4.0 20.1
n-Hexane14.90.00.014.9
Toluene18.01.42.018.2
Diethyl Ether14.52.95.116.0
Acetone15.510.47.020.0
Ethyl Acetate15.85.37.218.2
Isopropanol15.86.116.423.5
Ethanol15.88.819.426.6
Methanol14.712.322.329.6
Dichloromethane17.07.37.120.2
Chloroform17.83.15.719.0
Dimethyl Sulfoxide (DMSO)18.416.410.226.7

Disclaimer: The HSP values for this compound are estimated based on its structure and the values of similar molecules. These should be used as a predictive tool, and experimental verification is recommended.

A smaller "distance" (Ra) between the HSP of the solute and the solvent suggests higher solubility. The Ra can be calculated using the following formula:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

Based on these estimations, solvents like Toluene, Acetone, Dichloromethane, and Chloroform are predicted to be good solvents for this compound.

Experimental Protocols for Solubility Determination

The following are detailed, generalized protocols that can be adapted for the accurate determination of the solubility of this compound in various organic solvents.

Gravimetric Method

This is a classic and reliable method for determining the solubility of a non-volatile solute in a volatile solvent.

4.1.1. Materials and Apparatus

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (Teflon, 0.22 µm)

  • Glass syringes

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven or vacuum oven

4.1.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a series of vials.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 30°C, 35°C). Allow the mixtures to equilibrate for a sufficient time (typically 24-72 hours) to ensure saturation. Constant agitation is necessary.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated glass syringe fitted with a syringe filter. This prevents precipitation due to temperature changes.

  • Weighing the Saturated Solution: Dispense the filtered saturated solution into a pre-weighed evaporating dish and record the total weight.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-70°C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.

  • Final Weighing: Once all the solvent has evaporated and the weight of the dish with the solute residue is constant, record the final weight.

  • Calculation:

    • Mass of saturated solution = (Weight of dish + solution) - (Weight of empty dish)

    • Mass of solute = (Weight of dish + residue) - (Weight of empty dish)

    • Mass of solvent = Mass of saturated solution - Mass of solute

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

UV-Vis Spectroscopic Method

This method is suitable for aromatic compounds like this compound that have a chromophore, allowing for concentration determination via absorbance.

4.2.1. Materials and Apparatus

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Other materials as listed in the Gravimetric Method.

4.2.2. Procedure

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200-400 nm) to determine the λmax.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the chosen solvent.

    • Perform a series of serial dilutions to obtain several standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. Determine the equation of the line (y = mx + c), where y is absorbance and x is concentration.

  • Prepare Saturated Solutions: Follow steps 1-4 from the Gravimetric Method to prepare equilibrated, saturated solutions at different temperatures.

  • Sample and Dilute: Withdraw a small, precise volume of the clear supernatant from a saturated solution. Dilute this aliquot with a known volume of the fresh solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility at that temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of this compound.

G Workflow for Solubility Determination A Prepare Supersaturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24-72h with agitation) A->B C Allow Excess Solute to Settle B->C D Withdraw Supernatant via Syringe Filter C->D E Choose Method D->E F_grav Gravimetric Method E->F_grav Non-volatile Solute, Volatile Solvent G_spec UV-Vis Spectroscopic Method E->G_spec Solute has Chromophore H_grav Weigh Saturated Solution Aliquot F_grav->H_grav H_spec Dilute Saturated Solution Aliquot G_spec->H_spec I_grav Evaporate Solvent H_grav->I_grav J_grav Weigh Dry Solute Residue I_grav->J_grav K_grav Calculate Solubility (g/100g solvent) J_grav->K_grav I_spec Measure Absorbance at λmax H_spec->I_spec J_spec Calculate Concentration (from Calibration Curve) I_spec->J_spec K_spec Calculate Solubility (accounting for dilution) J_spec->K_spec

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[1]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[1] Keep containers tightly closed.[1]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water.[1] If inhaled, move to fresh air.[1] If ingested, do not induce vomiting and seek immediate medical attention.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental solubility determinations to obtain precise quantitative data.

References

An In-depth Technical Guide to C8H9NO2 (Acetaminophen)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound with the molecular formula C8H9NO2 is most prominently known as Acetaminophen (B1664979) (or Paracetamol), a widely utilized over-the-counter analgesic and antipyretic agent.[1][2][] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and mechanisms of action. Detailed experimental protocols for its synthesis and quantitative analysis are provided, along with visualizations of key signaling pathways to support further research and drug development efforts.

Compound Identification and Properties

Acetaminophen is a white, crystalline solid with the chemical name N-(4-hydroxyphenyl)acetamide.[4] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H9NO2[5][6]
Molecular Weight 151.16 g/mol [5]
CAS Registry Number 103-90-2[5][6]
Melting Point 169-170.5 °C[5]
Boiling Point >500 °C[5]
Density 1.293 g/cm³ at 21 °C[5]
IUPAC Name N-(4-hydroxyphenyl)acetamide[4]
Synonyms Paracetamol, APAP[]

Synthesis of Acetaminophen

The most common laboratory synthesis of acetaminophen involves the acetylation of 4-aminophenol (B1666318) using acetic anhydride (B1165640).[2][7] This reaction is straightforward and provides a good yield of the final product.

Experimental Protocol: Synthesis of Acetaminophen

Materials:

  • 4-aminophenol

  • Acetic anhydride

  • Deionized water

  • Hydrochloric acid (optional, for salt formation)

  • Sodium acetate (B1210297) (optional, as a buffer)

  • Erlenmeyer flask or round-bottom flask

  • Heating mantle or water bath

  • Stirring apparatus

  • Buchner funnel and filter flask

  • Ice bath

  • Recrystallization solvent (e.g., water or a water/methanol mixture)

Procedure:

  • Reactant Preparation: Weigh 2.1 g of p-aminophenol and place it into a 125-mL Erlenmeyer flask. Add 35 mL of water and 1.5 mL of concentrated hydrochloric acid to dissolve the amine as its hydrochloride salt.[8]

  • Reaction: Gently warm the solution on a steam bath. Prepare a buffer solution by dissolving 1.25 g of sodium acetate trihydrate in 3.0 mL of water. Add the buffer solution to the warm p-aminophenol hydrochloride solution with swirling. Immediately add 2.0 mL of acetic anhydride while continuing to swirl.[5][8]

  • Heating: Continue heating the reaction mixture on the steam bath for approximately 10 minutes with vigorous swirling to ensure complete reaction.[8]

  • Crystallization: Cool the reaction mixture in an ice-water bath.[5] If crystallization does not occur spontaneously, scratch the inside of the flask with a glass rod to induce crystal formation. Allow the flask to remain in the ice bath for at least 15-20 minutes to maximize crystal precipitation.[4][5]

  • Isolation of Crude Product: Collect the crude acetaminophen crystals by vacuum filtration using a Buchner funnel.[5][8] Wash the crystals with a small amount of ice-cold water to remove impurities.[5]

  • Purification by Recrystallization: Transfer the crude product to a beaker. Add a minimal amount of hot deionized water (or a suitable solvent mixture) to dissolve the solid completely.[7] Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath to promote recrystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

  • Characterization: Determine the melting point and calculate the percentage yield of the purified acetaminophen.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Aminophenol 4-Aminophenol Reaction Reaction 4-Aminophenol->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Heating Heating Reaction->Heating Cooling & Crystallization Cooling & Crystallization Heating->Cooling & Crystallization Filtration Filtration Cooling & Crystallization->Filtration Crude Acetaminophen Crude Acetaminophen Filtration->Crude Acetaminophen Recrystallization Recrystallization Purified Acetaminophen Purified Acetaminophen Recrystallization->Purified Acetaminophen Crude Acetaminophen->Recrystallization

A flowchart of the acetaminophen synthesis process.

Biological Activity and Mechanism of Action

Acetaminophen exhibits both analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[2][] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), it has weak anti-inflammatory effects.[9] The precise mechanism of action is still not fully understood, but several pathways are believed to be involved.[10]

Key Mechanisms of Action:

  • Inhibition of Cyclooxygenase (COX) Enzymes: It is thought that acetaminophen selectively inhibits COX enzymes, particularly COX-2, within the central nervous system.[9] This inhibition reduces the production of prostaglandins, which are key mediators of pain and fever.[10]

  • Serotonergic Pathways: Evidence suggests that acetaminophen's analgesic effect is mediated through the activation of descending serotonergic pathways in the central nervous system.[11]

  • Cannabinoid System Involvement: A metabolite of acetaminophen, AM404, is formed in the brain.[1] AM404 has been shown to activate the cannabinoid system, which may contribute to its analgesic effects by inhibiting the reuptake of anandamide, an endogenous cannabinoid.[1][9]

  • TRPV1 Receptor Activation: The metabolite AM404 also acts on the transient receptor potential vanilloid 1 (TRPV1) receptors in the brain and spinal cord, which are involved in pain modulation.[1]

Signaling Pathway in Hepatotoxicity

While generally safe at therapeutic doses, acetaminophen overdose can lead to severe liver damage (hepatotoxicity). This is a critical area of research for drug development professionals.

Mechanism of Hepatotoxicity:

  • Metabolism: At therapeutic doses, acetaminophen is primarily metabolized in the liver via glucuronidation and sulfation. A small fraction is metabolized by the cytochrome P450 system (specifically CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[12]

  • Glutathione (B108866) Depletion: Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[12] In an overdose situation, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes the liver's stores of GSH.

  • Mitochondrial Oxidative Stress: Un-neutralized NAPQI binds to cellular proteins, particularly mitochondrial proteins. This leads to mitochondrial dysfunction, oxidative stress, and the formation of reactive oxygen species (ROS).

  • JNK Activation: The mitochondrial stress activates c-Jun N-terminal kinase (JNK), which further amplifies mitochondrial damage.[13]

  • Cell Death: The cascade of events ultimately leads to hepatocyte necrosis and liver failure.

Hepatotoxicity Signaling Pathway Diagram

Hepatotoxicity_Pathway cluster_metabolism Acetaminophen Metabolism cluster_toxicity Toxicity Cascade (Overdose) APAP Acetaminophen NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI CYP2E1 Detox Detoxification (Glucuronidation/Sulfation) APAP->Detox GSH Glutathione (GSH) NAPQI->GSH Conjugation GSH_Depletion GSH Depletion NAPQI->GSH_Depletion Mito_Damage Mitochondrial Damage & Oxidative Stress GSH_Depletion->Mito_Damage JNK_Activation JNK Activation Mito_Damage->JNK_Activation Necrosis Hepatocyte Necrosis Mito_Damage->Necrosis JNK_Activation->Mito_Damage HPLC_Workflow Mobile Phase Prep Mobile Phase Prep HPLC Analysis HPLC Analysis Mobile Phase Prep->HPLC Analysis Standard Prep Standard Prep Standard Prep->HPLC Analysis Sample Prep Sample Prep Sample Prep->HPLC Analysis Calibration Curve Calibration Curve HPLC Analysis->Calibration Curve Standards Quantification Quantification HPLC Analysis->Quantification Sample Calibration Curve->Quantification

References

An In-depth Technical Guide on the Potential Research Applications of Nitroxylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxylene isomers, substituted aromatic compounds, are versatile chemical intermediates with significant potential in various research and development sectors. While primarily utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals, emerging research highlights their prospective applications in medicinal chemistry as hypoxia-activated prodrugs and in materials science for the development of novel polymers. This technical guide provides a comprehensive overview of the core applications of nitroxylene isomers, detailing their synthesis, physicochemical properties, and potential research applications. The document includes structured data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate further investigation and application by the scientific community.

Introduction

Nitroxylenes are aromatic compounds with the chemical formula C₈H₉NO₂. The isomers differ by the substitution pattern of the two methyl groups and one nitro group on the benzene (B151609) ring. Their utility largely stems from the reactivity of the nitro group, which can be readily reduced to an amino group, providing a key synthetic step in the production of a wide array of more complex molecules.[1] This guide will explore the established and prospective research applications of these isomers, with a focus on their potential in drug discovery and materials science.

Synthesis of Nitroxylene Isomers

The most common method for synthesizing nitroxylene isomers is the direct nitration of the corresponding xylene isomer using a mixture of nitric acid and sulfuric acid.[1][2] The reaction conditions, such as temperature and acid concentration, can be optimized to favor the formation of specific isomers.

General Experimental Protocol for Nitration of Xylene

This protocol describes a general procedure for the laboratory-scale synthesis of mononitroxylene isomers.

Materials:

  • Appropriate xylene isomer (o-, m-, or p-xylene)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool the desired xylene isomer in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled xylene with constant stirring. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.

  • Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

  • Allow the layers to separate. The upper organic layer contains the nitroxylene product.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with cold water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude nitroxylene product.

  • The product can be further purified by distillation or recrystallization.

Note: This is a generalized protocol. Specific reaction conditions, including the ratio of acids and reaction times, may need to be optimized for each xylene isomer to maximize the yield of the desired nitroxylene isomer.[3][4][5]

Physicochemical Properties of Nitroxylene Isomers

The physicochemical properties of nitroxylene isomers are crucial for their application and handling. These properties vary depending on the substitution pattern.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
2-Nitro-m-xylene 603-72-5C₈H₉NO₂151.16152391.143
4-Nitro-m-xylene 89-87-2C₈H₉NO₂151.1622441.139
3-Nitro-o-xylene 83-41-0C₈H₉NO₂151.16152251.126
4-Nitro-o-xylene 99-51-4C₈H₉NO₂151.1630-322581.056
2-Nitro-p-xylene 89-58-7C₈H₉NO₂151.1692381.14

Data compiled from various sources.[6]

Potential Applications in Drug Discovery

The nitroaromatic scaffold is of significant interest in medicinal chemistry, particularly in the development of hypoxia-activated prodrugs for cancer therapy.[7][8][9] Tumors often contain regions of low oxygen (hypoxia), where nitroreductase enzymes are overexpressed. These enzymes can selectively reduce the nitro group of a prodrug, activating it to its cytotoxic form specifically within the tumor microenvironment, thereby minimizing systemic toxicity.[10]

Hypoxia-Activated Prodrugs: A Mechanistic Overview

The general mechanism for the activation of nitroaromatic prodrugs by nitroreductase enzymes is a multi-step reduction process.

G Nitroreductase-Mediated Prodrug Activation Pathway Inactive_Prodrug Inactive Nitroxylene-based Prodrug (R-NO2) Nitro_Radical Nitro Radical Anion (R-NO2•-) Inactive_Prodrug->Nitro_Radical + e- (from NTR) Nitro_Radical->Inactive_Prodrug + O2 (futile cycling in normoxia) Nitroso_Derivative Nitroso Derivative (R-NO) Nitro_Radical->Nitroso_Derivative + e- (hypoxia) Hydroxylamine_Derivative Hydroxylamine Derivative (R-NHOH) Nitroso_Derivative->Hydroxylamine_Derivative + 2e- + 2H+ Active_Drug Active Cytotoxic Drug (R-NH2) Hydroxylamine_Derivative->Active_Drug + 2e- + 2H+ DNA_Damage DNA Damage & Cell Death Active_Drug->DNA_Damage Nitroreductase Nitroreductase (NTR) + NADPH Nitroreductase->Inactive_Prodrug Oxygen Oxygen (O2)

Nitroreductase activation pathway.
Cytotoxicity of Nitroxylene Isomers

While nitroxylene isomers themselves are not typically developed as frontline anticancer agents, their cytotoxicity is a critical parameter for evaluating their potential as backbones for prodrugs. The cytotoxicity of nitroaromatic compounds can be assessed using various in vitro assays.

Table 2: Representative Cytotoxicity Data for Related Nitroaromatic Compounds

CompoundCell LineAssayIC₅₀ (µM)Reference
Nitrobenzene (B124822)SMMC-7721 (Hepatocarcinoma)MTT>8000[11][12]
ortho-Nitrobenzyl derivative (ON-2)MCF-7 (Breast Cancer)MTT~50[13]
ortho-Nitrobenzyl derivative (ON-3)MCF-7 (Breast Cancer)MTT~30[13]

Note: Specific IC₅₀ values for nitroxylene isomers against cancer cell lines are not widely available in the public domain. The data presented are for structurally related compounds to provide a general indication of the expected range of activity.

Experimental Protocol: In Vitro Cytotoxicity (Neutral Red Uptake Assay)

This protocol outlines a method for determining the cytotoxicity of nitroxylene isomers using the neutral red uptake assay.[14][15][16][17]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Nitroxylene isomer stock solution (in DMSO)

  • Neutral Red solution

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the nitroxylene isomer in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours.

  • Washing: Remove the Neutral Red solution and wash the cells with PBS.

  • Destaining: Add 150 µL of destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G Workflow for In Vitro Cytotoxicity Testing Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Prepare_Compounds Prepare Serial Dilutions of Nitroxylene Isomers Incubate_24h_1->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h NR_Staining Add Neutral Red Solution Incubate_48_72h->NR_Staining Incubate_2_3h Incubate 2-3h NR_Staining->Incubate_2_3h Wash_Cells Wash with PBS Incubate_2_3h->Wash_Cells Destain Add Destain Solution Wash_Cells->Destain Measure_Absorbance Measure Absorbance at 540 nm Destain->Measure_Absorbance Analyze_Data Calculate Cell Viability & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Cytotoxicity testing workflow.

Potential Applications in Materials Science

The incorporation of nitro groups into polymer backbones can significantly alter their electronic and physical properties. Nitroxylene isomers can serve as monomers or functional additives in the synthesis of novel polymers with potential applications in electronics and energy storage.[18][19][20][21]

Nitroxylene-Containing Polymers

The electron-withdrawing nature of the nitro group can enhance the electron affinity of a polymer, making it a potential candidate for n-type semiconductors in organic electronics. Furthermore, the redox activity of the nitro group could be exploited in the design of organic batteries.

Table 3: Potential Properties and Applications of Nitroxylene-Containing Polymers

Polymer TypePotential PropertiesPotential Applications
Poly(nitroxylene vinylene)Enhanced electron affinity, potential for electroluminescenceOrganic light-emitting diodes (OLEDs), electron transport layers in organic photovoltaics (OPVs)
Nitroxylene-doped conducting polymers (e.g., Polyaniline)Modified conductivity, altered redox potentialsOrganic batteries, sensors, electrochromic devices
Nitroxylene-based polyimidesHigh thermal stability, good dielectric propertiesHigh-performance insulators, materials for microelectronics

This table represents hypothetical applications based on the known properties of nitroaromatic compounds and polymer chemistry principles.

Experimental Workflow for Polymer Synthesis and Characterization

The synthesis of a nitroxylene-containing polymer would typically involve a polymerization reaction followed by a series of characterization steps to determine its properties.

G Workflow for Nitroxylene Polymer Synthesis & Characterization Start Start Monomer_Synthesis Synthesize Nitroxylene-based Monomer Start->Monomer_Synthesis Polymerization Polymerization Reaction Monomer_Synthesis->Polymerization Purification Purify Polymer Polymerization->Purification Characterization Characterize Polymer Purification->Characterization NMR NMR Spectroscopy (Structure) Characterization->NMR GPC Gel Permeation Chromatography (Molecular Weight) Characterization->GPC TGA Thermogravimetric Analysis (Thermal Stability) Characterization->TGA CV Cyclic Voltammetry (Redox Properties) Characterization->CV Conductivity Conductivity Measurement Characterization->Conductivity End End

Polymer synthesis workflow.

Future Perspectives and Conclusion

Nitroxylene isomers represent a class of compounds with significant untapped potential in research. While their role as chemical intermediates is well-established, their direct application in drug discovery and materials science remains an area ripe for exploration. The development of nitroxylene-based hypoxia-activated prodrugs and fluorescent probes for bioimaging could lead to novel diagnostic and therapeutic tools. In materials science, the incorporation of nitroxylene moieties into polymers could pave the way for new materials with tailored electronic and energy storage properties. This guide provides a foundational framework for researchers to delve into the promising research avenues offered by nitroxylene isomers.

References

Methodological & Application

Protocol for nitration of p-xylene to synthesize 1,4-Dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1,4-Dimethyl-2-nitrobenzene

Introduction

This compound, also known as 2-nitro-p-xylene, is a valuable chemical intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agricultural chemicals. The synthesis is typically achieved through the electrophilic aromatic substitution of p-xylene (B151628) using a nitrating agent. The methyl groups on the aromatic ring are activating ortho-, para- directors, making the ring more reactive to electrophilic substitution[1]. Due to steric hindrance between the two methyl groups, the nitronium ion (NO₂⁺) preferentially adds to the position ortho to one of the methyl groups, resulting in the desired product with high selectivity[2].

This document provides a standard laboratory protocol for the mononitration of p-xylene using a mixture of concentrated nitric acid and sulfuric acid.[1][2] The procedure has been compiled from established methods to ensure reliable results.[3][4][5][6]

Safety Precautions

  • Hazardous Chemicals: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic.[7] Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated or oxidized by-products.[3] Use an ice bath for cooling.

  • Workup: The addition of the reaction mixture to water is also exothermic and should be done slowly with stirring.

Reaction Parameters and Data

The following table summarizes the key quantitative data for the synthesis protocol. The mononitration of p-xylene is readily achievable at a controlled temperature of approximately 30°C.[3][4][5][6]

ParameterValue / DescriptionSource(s)
Reactants p-Xylene, Nitric Acid (conc.), Sulfuric Acid (conc.)[8][9]
Molar Ratio (Xylene:HNO₃) ~1:1.2[2]
Nitrating Agent Mixed acid (H₂SO₄/HNO₃)[2][8]
Acid Ratio (H₂SO₄:HNO₃) ~3:2 (by volume/mass)[8]
Reaction Temperature 30-35°C (control is critical)[3][4][8]
Reaction Time ~1 to 1.5 hours[8]
Workup Procedure Quenching in ice-water, separation, washing, drying[8][9][10]
Purification Simple distillation or recrystallization[9]
Expected Product This compound (yellowish oil/solid)[8][11]
Selectivity High for 2-nitro-p-xylene[2]

Experimental Protocol

This protocol details the synthesis of this compound from p-xylene.

4.1 Materials and Equipment

  • p-Xylene (A.R. Grade)

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Calcium Chloride or Magnesium Sulfate

  • Deionized Water & Ice

  • 250 mL Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus (optional, for purification)

4.2 Procedure

  • Preparation of the Nitrating Mixture: In a 250 mL flask, carefully add 30 mL of concentrated sulfuric acid. Place the flask in an ice bath and allow it to cool. Once cooled, slowly add 20 mL of concentrated nitric acid to the sulfuric acid while stirring. Keep the mixture in the ice bath to maintain a low temperature.

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.

  • Addition of p-Xylene: Add 20 mL of p-xylene to the dropping funnel. Begin slowly adding the p-xylene dropwise to the cold, stirred nitrating mixture in the reaction flask. The rate of addition should be controlled to ensure the internal temperature does not exceed 35°C.[8] This addition should take approximately 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1 to 1.5 hours to ensure the reaction goes to completion.[8] The mixture will likely turn a yellowish-orange color.[8]

  • Quenching: Carefully pour the reaction mixture into a beaker containing 250 mL of an ice-water slurry while stirring vigorously.[9][10] This will precipitate the crude product as a yellowish, oily substance.[8]

  • Separation and Washing:

    • Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous acid layer.[9]

    • Wash the organic layer with 50 mL of cold water, again discarding the aqueous layer.

    • Neutralize any remaining acid by washing the organic layer with 50 mL of 5% sodium bicarbonate solution.[9] Be sure to vent the separatory funnel frequently to release any CO₂ gas produced. Discard the aqueous layer.

    • Perform a final wash with 50 mL of water.

  • Drying and Isolation: Transfer the washed organic layer (the crude this compound) to a clean Erlenmeyer flask. Dry the product by adding a small amount of anhydrous calcium chloride or magnesium sulfate, swirling the flask, and allowing it to stand for 15-20 minutes. Filter the mixture to remove the drying agent. The resulting liquid is the crude product.

  • Purification (Optional): For higher purity, the product can be purified by vacuum distillation.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol, from reagent preparation to the isolation of the final product.

Nitration_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_product 4. Final Product p_Xylene p-Xylene Reaction_Vessel Reaction Flask (Stirring, <35°C) p_Xylene->Reaction_Vessel Slow Addition Mixed_Acid Mixed Acid (H₂SO₄ + HNO₃) Mixed_Acid->Reaction_Vessel Initial Charge Quench Quench in Ice Water Reaction_Vessel->Quench Pour Mixture Separate Separatory Funnel (Layer Separation) Quench->Separate Wash Wash (H₂O, NaHCO₃, H₂O) Separate->Wash Dry Dry with Anhydrous Salt Wash->Dry Product This compound Dry->Product Filter

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1,4-Dimethyl-2-nitrobenzene as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-dimethyl-2-nitrobenzene as a versatile intermediate in organic synthesis. The primary application highlighted is its role as a precursor to 2,5-dimethylaniline (B45416), a valuable building block for the synthesis of dyes, and other specialty chemicals. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to support researchers in their synthetic endeavors.

Overview of Synthetic Pathways

This compound serves as a crucial starting material for the synthesis of 2,5-dimethylaniline (also known as p-xylidine). This transformation is typically achieved through the nitration of p-xylene (B151628) followed by the reduction of the resulting nitro compound. 2,5-Dimethylaniline is a key precursor in the production of various commercially significant compounds, particularly azo dyes.

logical_relationship p_xylene p-Xylene intermediate This compound p_xylene->intermediate Nitration aniline_derivative 2,5-Dimethylaniline intermediate->aniline_derivative Reduction applications Applications (Dyes, Pharmaceuticals, Herbicides) aniline_derivative->applications

Caption: General synthetic route from p-xylene to various applications via this compound and 2,5-dimethylaniline.

Synthesis of this compound

The most direct route for the synthesis of this compound is the electrophilic nitration of p-xylene using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1] The methyl groups on the aromatic ring are activating and direct the incoming nitro group to the ortho position.

Experimental Protocol: Nitration of p-Xylene

This protocol is adapted from established nitration procedures for aromatic compounds.

Materials:

  • p-Xylene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare the nitrating mixture by slowly adding 25 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid, while cooling the flask in an ice bath.

  • Once the nitrating mixture has cooled to below 10 °C, begin the dropwise addition of 20 mL of p-xylene from the dropping funnel. Maintain the reaction temperature below 15 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture over 200 g of crushed ice in a beaker and stir until all the ice has melted.

  • Transfer the mixture to a separatory funnel. The organic layer containing the this compound will separate.

  • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (dichloromethane) by rotary evaporation to yield the crude product.

  • The product can be further purified by vacuum distillation.

Quantitative Data
ParameterValueReference
Starting Materialp-Xylene[2]
ProductThis compound[3]
Typical YieldHigh[4]
Physical AppearanceYellow crystalline solid or liquid[3]
Boiling Point240.5 °C[3]
Melting Point-25 °C[3]
Molecular Weight151.17 g/mol [3]

Reduction to 2,5-Dimethylaniline

The reduction of the nitro group in this compound to an amine is a critical step to produce 2,5-dimethylaniline. Catalytic hydrogenation is a common and efficient method for this transformation.[5]

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on general procedures for the reduction of nitroarenes.

Materials:

Procedure:

  • In a hydrogenation vessel, dissolve 10 g of this compound in 100 mL of ethanol.

  • Carefully add 0.5 g of 5% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4-10 bar) and heat the mixture to the reaction temperature (e.g., 70-130 °C).[1]

  • Stir the reaction mixture vigorously until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the ethanol by rotary evaporation to obtain 2,5-dimethylaniline.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reduction Reduction to 2,5-Dimethylaniline s1 Prepare Nitrating Mixture (H₂SO₄ + HNO₃) s2 Add p-Xylene (dropwise, <15°C) s1->s2 s3 Stir at Room Temperature (1 hr) s2->s3 s4 Quench with Ice s3->s4 s5 Workup (Wash & Dry) s4->s5 s6 Purification (Vacuum Distillation) s5->s6 r1 Dissolve Nitro-compound in Ethanol r2 Add Pd/C Catalyst r1->r2 r3 Hydrogenation (H₂, Pressure, Heat) r2->r3 r4 Filter Catalyst r3->r4 r5 Remove Solvent r4->r5

Caption: Experimental workflow for the synthesis of this compound and its reduction to 2,5-dimethylaniline.

Quantitative Data
ParameterValueReference
Starting MaterialThis compound[1]
Product2,5-Dimethylaniline[6][7]
Catalyst5% Palladium on Carbon[1]
SolventEthanol[1]
Temperature343–403 K (70–130 °C)[1]
Pressure4–10 bar H₂[1]
Conversion>97% at 403 K[1]
Selectivity100% to 2,5-dimethylaniline[1]
Physical AppearanceColorless to dark yellow liquid[7]
Boiling Point218 °C[6]
Melting Point11.5 °C[7]
Molecular Weight121.18 g/mol [6]

Applications in Synthesis

2,5-Dimethylaniline is a valuable intermediate for the synthesis of a variety of organic molecules.[8]

Synthesis of Azo Dyes

Azo dyes are a significant class of colored compounds extensively used in the textile and printing industries. 2,5-Dimethylaniline is a key precursor for several azo dyes, including Solvent Red 26.

The synthesis of Solvent Red 26 involves a multi-step diazotization and coupling process.

signaling_pathway start1 o-Toluidine (B26562) diazo1 o-Toluidine diazonium salt start1->diazo1 Diazotization intermediate_azo Intermediate Azo Compound diazo1->intermediate_azo Azo Coupling diazo2 Intermediate Azo diazonium salt intermediate_azo->diazo2 Diazotization final_product Solvent Red 26 diazo2->final_product Azo Coupling reagent1 NaNO₂ / HCl reagent1->diazo1 reagent2 2,5-Dimethylaniline reagent2->intermediate_azo reagent3 NaNO₂ / HCl reagent3->diazo2 reagent4 β-Naphthol reagent4->final_product

Caption: Synthetic pathway for the preparation of Solvent Red 26.

This protocol outlines the general steps for the synthesis of Solvent Red 26.

Step 1: Diazotization of o-Toluidine

  • Dissolve o-toluidine in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Coupling with 2,5-Dimethylaniline

  • Dissolve 2,5-dimethylaniline in a suitable solvent and cool to 0-5 °C.

  • Slowly add the diazonium salt solution from Step 1 to the 2,5-dimethylaniline solution, maintaining the low temperature and stirring vigorously.

  • Allow the reaction to proceed for several hours until the coupling is complete, which can be monitored by TLC.

  • Isolate the intermediate azo compound by filtration and wash with water.

Step 3: Second Diazotization

  • Redissolve the intermediate azo compound in an acidic solution and perform a second diazotization as described in Step 1.

Step 4: Coupling with β-Naphthol

  • Dissolve β-naphthol in an alkaline solution (e.g., sodium hydroxide (B78521) solution) and cool to 0-5 °C.

  • Slowly add the second diazonium salt solution to the β-naphthol solution.

  • Stir until the coupling is complete.

  • Isolate the final product, Solvent Red 26, by filtration, wash with water, and dry.

Synthesis of 2,5-Dimethyl-p-phenylenediamine

2,5-Dimethyl-p-phenylenediamine is another valuable derivative of 2,5-dimethylaniline, with applications in the synthesis of polymers and other specialty chemicals.[9] A patented method describes its synthesis via a three-step process involving diazotization, coupling, and reductive decomposition.[10]

This protocol is based on the patented synthesis method.[10]

Step 1: Diazotization of Sulfanilic Acid

  • Prepare a suspension of sulfanilic acid in water and hydrochloric acid, and cool to 0-5 °C.

  • Add a solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir for 1 hour to complete the diazotization.

Step 2: Coupling with 2,5-Dimethylaniline

  • To a cooled solution of 2,5-dimethylaniline in water, slowly add the sulfanilic acid diazonium salt solution.

  • Simultaneously, add a sodium acetate (B1210297) solution to maintain the pH between 4.5 and 5.0.

  • After the addition, warm the mixture to 20-25 °C and stir for 24 hours to form the monoazo dye.

Step 3: Reductive Decomposition

  • The resulting monoazo dye suspension is then subjected to reductive cleavage of the azo bond to yield 2,5-dimethyl-p-phenylenediamine. The patent suggests a method for separating the product and recycling the sulfanilic acid.[10]

Applications in Pharmaceuticals and Herbicides

While 2,5-dimethylaniline is primarily utilized in the dye industry, its structural motif is also found in some pharmaceutical and herbicidal compounds. For instance, the isomeric 2,6-dimethylaniline (B139824) is a key precursor to the local anesthetic Lidocaine, suggesting the potential for 2,5-dimethylaniline in the synthesis of other biologically active molecules.[11] Research has also indicated the use of dimethylaniline derivatives in the synthesis of certain herbicides.[12] However, specific commercial examples directly derived from 2,5-dimethylaniline are less commonly documented.

Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Reference
p-Xylene 7.05 (s, 4H, Ar-H), 2.30 (s, 6H, -CH₃)Not explicitly found, but expected around 135 (quat. C), 129 (Ar-CH), 21 (-CH₃)[13]
This compound Not explicitly found, but predicted shifts would show downfield aromatic protons and methyl groups compared to p-xylene.Not explicitly found.[14]
2,5-Dimethylaniline Aromatic protons in the range of 6.5-7.0 ppm, two methyl singlets around 2.1-2.3 ppm, and a broad amine singlet.Aromatic carbons in the range of 110-145 ppm, and methyl carbons around 17-21 ppm.[6]
N,N-Dimethylaniline 7.22 – 6.77 (m, 1H), 6.70 – 6.43 (m, 3H), 2.93 (s, 6H), 2.32 (s, 3H) (for a substituted derivative)150.66, 138.71, 128.91, 117.72, 113.52, 109.97, 40.73, 21.87 (for a substituted derivative)[15]

Safety Information

  • This compound: This compound is a nitroaromatic and should be handled with care. It is potentially toxic and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • 2,5-Dimethylaniline: Aromatic amines can be toxic and are potential carcinogens. Handle with appropriate PPE in a well-ventilated area.

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care, using appropriate PPE, and always add acid to water, not the other way around. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for the Analytical Detection of 1,4-Dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethyl-2-nitrobenzene, also known as 2-nitro-p-xylene, is a nitroaromatic compound that may be encountered as an intermediate in chemical synthesis or as a potential environmental contaminant. Accurate and sensitive detection methods are crucial for monitoring its presence in various matrices, ensuring product quality, and assessing potential environmental and health impacts. These application notes provide detailed protocols for the quantification of this compound using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

General Analytical Workflow

The overall process for the analysis of this compound in a given sample follows a standardized workflow. This workflow ensures that samples are processed consistently and that the analytical results are accurate and reliable. The key stages of this process are outlined in the diagram below.

General Analytical Workflow A Sample Collection B Sample Preparation (e.g., Extraction, Cleanup) A->B C Instrumental Analysis (GC-MS or HPLC-UV) B->C D Data Acquisition C->D E Data Processing (Integration, Calibration) D->E F Quantification and Reporting E->F

Caption: General workflow for the analysis of this compound.

Data Presentation: Quantitative Method Performance

The following table summarizes typical quantitative performance data for the analytical methods described. Please note that specific values for this compound are not widely published; therefore, these values are based on methods for structurally similar nitroaromatic compounds and should be validated in your laboratory.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 1 µg/L1 - 10 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L5 - 25 µg/L
Linearity Range (R²) 0.5 - 100 µg/L (>0.995)5 - 200 µg/L (>0.995)
Recovery 85 - 110%90 - 105%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile organic compounds like this compound.

Experimental Workflow for GC-MS Analysis

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Liquid-Liquid Extraction (e.g., with Dichloromethane) B Concentration of Extract A->B C Addition of Internal Standard B->C D Injection into GC C->D E Separation on Capillary Column D->E F Ionization (Electron Impact) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H

Caption: Step-by-step workflow for the GC-MS analysis of this compound.

Detailed Protocol:

  • Sample Preparation (for water samples):

    • To 100 mL of the aqueous sample, add 5 g of sodium chloride and mix to dissolve.

    • Perform a liquid-liquid extraction by adding 20 mL of dichloromethane (B109758) and shaking vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh 20 mL portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add a known amount of an appropriate internal standard (e.g., 2-nitrotoluene-d7).

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., HP-5MS or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 151, 134, 105, 91).

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in dichloromethane containing the internal standard at a constant concentration.

    • Analyze the standards using the same GC-MS method.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Quantify the concentration of this compound in the prepared samples using the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV is a robust and widely used technique for the quantification of nitroaromatic compounds.

Experimental Workflow for HPLC-UV Analysis

HPLC-UV Experimental Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis A_hplc Solid-Phase Extraction (SPE) (e.g., C18 cartridge) B_hplc Elution with Acetonitrile (B52724) A_hplc->B_hplc C_hplc Dilution with Mobile Phase B_hplc->C_hplc D_hplc Injection into HPLC C_hplc->D_hplc E_hplc Separation on C18 Column D_hplc->E_hplc F_hplc UV Detection E_hplc->F_hplc

Caption: Step-by-step workflow for the HPLC-UV analysis of this compound.

Detailed Protocol:

  • Sample Preparation (for soil samples):

    • Weigh 10 g of the soil sample into a beaker.

    • Add 20 mL of acetonitrile and sonicate for 15 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Pass the extract through a 0.45 µm syringe filter.

    • For cleanup, pass the filtered extract through a C18 Solid-Phase Extraction (SPE) cartridge, pre-conditioned with methanol (B129727) and water.

    • Elute the analyte from the SPE cartridge with acetonitrile.

    • Dilute the eluate with the mobile phase to a suitable concentration for HPLC analysis.

  • Instrumentation:

    • HPLC System: Equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

    • Column: 150 mm x 4.6 mm ID, 5 µm particle size, C18 reversed-phase column.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 254 nm.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Analyze the standards using the same HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Quantify the concentration of this compound in the prepared samples using the calibration curve.

Conclusion

The GC-MS and HPLC-UV methods detailed in these application notes provide reliable and sensitive means for the detection and quantification of this compound. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. It is essential to perform a full method validation in your laboratory to ensure the accuracy and precision of the results for your specific application.

Application Notes and Protocols for the Reduction of 1,4-Dimethyl-2-nitrobenzene to 2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 1,4-dimethyl-2-nitrobenzene to 2,5-dimethylaniline (B45416) (also known as 2,5-xylidine) is a crucial chemical transformation in the synthesis of various fine chemicals, including pharmaceuticals, dyes, and pigments. 2,5-Dimethylaniline serves as a versatile intermediate in organic synthesis.[1] This document provides detailed application notes and protocols for three common methods for this reduction: catalytic hydrogenation, reduction with iron in acidic medium, and reduction with sodium dithionite (B78146).

Reaction Overview

The fundamental transformation involves the reduction of the nitro group (-NO₂) in this compound to an amino group (-NH₂), yielding 2,5-dimethylaniline.

Chemical Equation:

The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative parameters for the different reduction methods. Note that the data for catalytic hydrogenation is adapted from studies on "dimethyl-nitrobenzene" and serves as a representative example.

ParameterCatalytic Hydrogenation (Pd/C)Iron/Hydrochloric Acid (Fe/HCl)Sodium Dithionite (Na₂S₂O₄)
Typical Yield >95%85-95%70-90%
Reaction Temperature 70-130°CRoom Temperature to Reflux45-90°C
Reaction Pressure 4-10 bar (H₂)AtmosphericAtmospheric
Catalyst/Reagent Loading 1-5 wt% of substrate2-4 equivalents of Fe2-4 equivalents
Typical Solvents Ethanol (B145695), Methanol, Ethyl Acetate (B1210297)Ethanol/Water, Acetic AcidWater, DMF/Water, Ethanol/Water
Reaction Time 1-4 hours2-6 hours1-5 hours
Purity of Crude Product HighModerate to HighModerate
Key Advantages High yield, clean reaction, catalyst can be recycled.Low cost of reagents, robust and reliable.Mild conditions, good functional group tolerance.[2]
Key Disadvantages Requires specialized high-pressure equipment, potential for catalyst poisoning.Generates significant iron sludge waste, acidic conditions.Can require large excess of reagent, aqueous workup can be extensive.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from general procedures for the hydrogenation of dimethyl-nitrobenzene and provides a robust method for achieving high yields of 2,5-dimethylaniline.[3]

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or Methanol)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

  • High-pressure autoclave/hydrogenator

Procedure:

  • Reactor Setup: In a high-pressure autoclave, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 5% Pd/C catalyst (typically 1-5% by weight of the substrate).

  • Solvent Addition: Add ethanol to the autoclave to dissolve the substrate (concentration typically 0.1-1.0 M).

  • Inerting: Seal the autoclave and purge several times with nitrogen gas to remove any oxygen.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-10 bar).

  • Reaction: Heat the mixture to the target temperature (e.g., 70-100°C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC, GC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,5-dimethylaniline.

  • Purification: The crude product can be purified by vacuum distillation.

Protocol 2: Reduction using Iron and Hydrochloric Acid (Fe/HCl)

This classic and cost-effective method is well-suited for laboratory-scale synthesis.[4]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol.

  • Addition of Iron: Add iron powder (2-4 eq) to the mixture.

  • Initiation: Gently heat the mixture and add a small amount of concentrated HCl to initiate the reaction. An exothermic reaction should be observed.

  • Reaction: Continue to add the remaining concentrated HCl dropwise, maintaining a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature.

  • Basification: Carefully add a solution of sodium hydroxide to the mixture until it is strongly basic (pH > 10). This will precipitate iron salts.

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the iron sludge. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethylaniline.

  • Purification: The crude product can be purified by vacuum distillation.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

This method utilizes a milder reducing agent and is advantageous when other sensitive functional groups are present in the molecule.[2]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of DMF and water or ethanol and water.

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (2-4 eq) in water.

  • Reaction: Add the sodium dithionite solution dropwise to the stirred solution of the nitro compound at room temperature or with gentle heating (e.g., 45-60°C). The reaction is often exothermic.[5]

  • Monitoring: Stir the reaction mixture for 1-5 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 2,5-dimethylaniline.

  • Purification: The product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2,5-dimethylaniline.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start This compound Reaction Reduction Reaction (Catalytic Hydrogenation, Fe/HCl, or Na₂S₂O₄) Start->Reaction Quenching Quenching/ Neutralization Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Vacuum Distillation or Column Chromatography Concentration->Purification Product 2,5-Dimethylaniline Purification->Product

Caption: General workflow for the synthesis and purification of 2,5-dimethylaniline.

Proposed Reaction Mechanism: Reduction with Fe/HCl

The reduction of a nitro group with iron in acidic media is a complex process involving a series of single electron transfers from the iron surface to the nitro group, with subsequent protonation steps.

Mechanism cluster_reagents Reagents Nitrobenzene Ar-NO₂ (this compound) Nitrosobenzene Ar-N=O (Nitroso Intermediate) Nitrobenzene->Nitrosobenzene + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitrosobenzene->Hydroxylamine + 2e⁻, + 2H⁺ Aniline Ar-NH₂ (2,5-Dimethylaniline) Hydroxylamine->Aniline + 2e⁻, + 2H⁺ - H₂O Fe Fe (source of e⁻) HCl HCl (source of H⁺)

Caption: Simplified mechanism for the reduction of a nitroarene with Fe/HCl.

References

Application Notes and Protocols for the Experimental Setup of Transfer Hydrogenation of Dinitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the selective reduction of dinitrobenzene derivatives to valuable nitroaniline or diamine counterparts through transfer hydrogenation. This technique offers a safer and often more selective alternative to traditional hydrogenation using pressurized hydrogen gas. The following sections detail experimental setups using various hydrogen donors and catalysts, present quantitative data in structured tables, and provide visual workflows and mechanistic diagrams.

Introduction to Transfer Hydrogenation

Transfer hydrogenation is a powerful chemical reaction where hydrogen is transferred from a donor molecule to a substrate, mediated by a catalyst. In the context of dinitrobenzene derivatives, this method allows for the selective reduction of one or both nitro groups, yielding synthetically important intermediates like nitroanilines and phenylenediamines. These products are crucial building blocks in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Common hydrogen donors for this transformation include:

  • Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O): A highly effective reducing agent, often used with catalysts like Palladium on carbon (Pd/C) or Raney Nickel for selective reductions.

  • Formic Acid (HCOOH): A readily available and effective hydrogen donor, typically used with palladium or iron-based catalysts.

  • Sodium Borohydride (B1222165) (NaBH₄): A versatile reducing agent that can be paired with various transition metal catalysts, such as those based on nickel or cobalt.

  • Isopropanol ((CH₃)₂CHOH): A common and mild hydrogen donor, often employed in the presence of a base and a suitable catalyst.

The choice of hydrogen donor, catalyst, solvent, and reaction conditions plays a pivotal role in determining the selectivity and yield of the desired product.

Experimental Protocols

The following are generalized yet detailed protocols for the transfer hydrogenation of dinitrobenzene derivatives using different hydrogen donors. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Transfer Hydrogenation using Hydrazine Hydrate

This protocol is adapted for the selective reduction of a dinitroarene to a nitroaniline using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst.

Materials:

  • Dinitrobenzene derivative

  • Hydrazine hydrate (handle with extreme care as it is toxic and corrosive)

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol (B129727) or Ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Filtration setup (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dinitrobenzene derivative (1.0 eq).

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

  • Solvent Addition: Add the solvent (e.g., methanol or ethanol) to the flask to create a slurry.

  • Heating: Begin stirring the mixture and heat it to reflux (the boiling point of the solvent).

  • Hydrazine Addition: Once refluxing, add hydrazine hydrate (typically 2-10 eq) dropwise to the reaction mixture over a period of 15-30 minutes. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired nitroaniline.

Protocol 2: Transfer Hydrogenation using Formic Acid

This protocol outlines the reduction of a dinitrobenzene derivative using formic acid as the hydrogen source, often in the presence of a palladium or iron-based catalyst.

Materials:

  • Dinitrobenzene derivative

  • Formic acid (corrosive, handle with care)

  • Catalyst (e.g., Pd/C, Fe-NC)

  • Solvent (e.g., Tetrahydrofuran (THF), water)

  • Autoclave or sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Heating source

Procedure:

  • Reaction Setup: In a suitable pressure vessel (e.g., a Teflon-lined autoclave), add the dinitrobenzene derivative (1.0 eq) and the catalyst (e.g., 30 mg of Fe-NC catalyst for 0.25 mmol of substrate).

  • Solvent and Donor Addition: Add the solvent system (e.g., a mixture of THF and water) and formic acid (typically 3-5 eq).

  • Sealing and Purging: Seal the vessel and purge it with an inert gas like nitrogen three times to remove air.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for the specified time (e.g., 6 hours). The progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing them by GC or HPLC.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature.

    • Carefully vent the vessel.

    • Filter the reaction mixture to remove the catalyst.

    • Extract the product from the filtrate using an appropriate organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining formic acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

  • Purification: Purify the crude product by standard methods such as column chromatography.

Protocol 3: Transfer Hydrogenation using Sodium Borohydride

This protocol describes the reduction of a dinitrobenzene derivative using sodium borohydride in the presence of a transition metal catalyst.

Materials:

  • Dinitrobenzene derivative

  • Sodium borohydride (NaBH₄) (handle in a dry environment)

  • Catalyst (e.g., Copper(II) acetylacetonate, NiCl₂·6H₂O)

  • Ethanol or a mixture of Acetonitrile and Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Catalyst Preparation (in situ):

    • To a round-bottom flask containing a solution of the catalyst precursor (e.g., Copper(II) acetylacetonate, 0.002 mol) in ethanol, add a solution of sodium borohydride (0.01 mol) in ethanol while stirring in an ice bath. This generates the active catalyst.

  • Substrate Addition: To this catalyst suspension, add a solution of the dinitrobenzene derivative (0.01 mol) in ethanol.

  • Reductant Addition: Add an additional amount of sodium borohydride (0.02 mol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up:

    • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

    • Basify the mixture with aqueous ammonia (B1221849) (to a pH of 9-10).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purification: Purify the product by column chromatography or other suitable methods.

Data Presentation

The following tables summarize quantitative data from various studies on the transfer hydrogenation of dinitrobenzene derivatives, categorized by the hydrogen donor used.

Table 1: Transfer Hydrogenation using Hydrazine Hydrate
SubstrateCatalystSolventTemp. (°C)Time (h)ProductYield (%)Selectivity (%)Reference
1,3-DinitrobenzeneRaney NiEthanol/1,2-Dichloroethane50-60-m-Nitroaniline>90High[1]
Halogenated NitroarenesPd/CMethanol800.08Halogenated AnilinesGoodHigh[2]
Table 2: Transfer Hydrogenation using Formic Acid
SubstrateCatalystSolventTemp. (°C)Time (h)ProductConversion (%)Selectivity (%)Reference
Nitrobenzene (B124822)Fe-NC-FeCl₂THF/H₂O1206Aniline98.097.1[3]

Note: Data for dinitrobenzene derivatives with this specific system was not detailed in the provided search results, but the conditions for nitrobenzene are indicative.

Table 3: Transfer Hydrogenation using Sodium Borohydride
SubstrateCatalyst SystemSolventTemp. (°C)Time (h)ProductYield (%)Reference
Aromatic Nitro CompoundsNaBH₄ / Cu(acac)₂EthanolRT2Corresponding AminesGood[4]
NitrobenzeneNaBH₄ / NiCl₂·6H₂OCH₃CN/H₂ORT0.33Aniline92[5]

Note: These are generalized for aromatic nitro compounds as specific data for dinitrobenzenes was limited in the search results.

Table 4: Transfer Hydrogenation using Isopropanol
SubstrateCatalyst SystemTemp. (°C)ProductNotesReference
Aromatic NitrocompoundsSnO₂, La₂O₃, or SnO₂-La₂O₃ with KOH-Corresponding AminesProposed mechanism similar to Meerwein-Ponndorf-Verley reduction[6]
Nitroarenes[Cp*Ir(2,2′-bpyO)(H₂O)]-Corresponding AminesTolerates various functional groups[7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the transfer hydrogenation of dinitrobenzene derivatives.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with Dinitrobenzene Derivative & Catalyst B Add Solvent A->B C Add Hydrogen Donor (e.g., Hydrazine, Formic Acid) B->C D Heat and Stir (under inert atmosphere if needed) C->D E Monitor Reaction Progress (TLC, HPLC, GC) D->E F Cool Reaction Mixture E->F G Filter to Remove Catalyst F->G H Solvent Removal (Rotary Evaporation) G->H I Purify Crude Product (Column Chromatography, Recrystallization) H->I J Characterize Final Product (NMR, MS, etc.) I->J

Caption: General experimental workflow for transfer hydrogenation.

Proposed Reaction Mechanism

The diagram below illustrates a plausible reaction pathway for the transfer hydrogenation of a nitro group to an amino group on a palladium surface using a hydrogen donor.

G cluster_catalyst Catalyst Surface (Pd) A H-Donor → 2[H]ads B R-NO₂ (adsorbed) C R-NO (adsorbed) B->C +2[H]ads -H₂O D R-NHOH (adsorbed) C->D +2[H]ads E R-NH₂ (desorbed) D->E +2[H]ads -H₂O

Caption: Proposed mechanism for nitro group reduction on a catalyst surface.

References

Application Note: HPLC Analysis of 1,4-Dimethyl-2-nitrobenzene and its Primary Reduction Product

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the quantitative analysis of 1,4-Dimethyl-2-nitrobenzene and its primary reaction product, 1,4-Dimethyl-2-aminobenzene (2,5-Dimethylaniline), using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a key intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[1] Monitoring its conversion is crucial for reaction optimization and impurity profiling. The described method is designed for accuracy, reproducibility, and robustness, making it suitable for in-process control and final product analysis.

Principle

The separation is achieved on a C18 reverse-phase column. The method utilizes a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. The nonpolar stationary phase retains the analytes based on their hydrophobicity. This compound, being less polar, will have a longer retention time than its more polar amino derivative. Detection and quantification are performed using a UV detector, as aromatic nitro and amino compounds exhibit strong absorbance in the UV region.[2]

Apparatus and Materials

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Apparatus:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Syringes and 0.45 µm syringe filters (e.g., PTFE or nylon)

    • HPLC vials with caps

    • Ultrasonic bath

  • Chemicals and Reagents:

    • This compound (CAS 89-58-7), reference standard (>99% purity)

    • 1,4-Dimethyl-2-aminobenzene (2,5-Dimethylaniline), reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

    • Formic Acid (optional, for pH adjustment)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

    • Repeat the same procedure for 1,4-Dimethyl-2-aminobenzene.

    • These stocks are stable for up to 3 months when stored at 2-8°C and protected from light.

  • Working Standard Solution (e.g., 100 µg/mL):

    • Prepare a mixed working standard by pipetting 1.0 mL of each primary stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase starting condition (e.g., 70:30 Water:Acetonitrile).

    • Further dilutions can be made to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (From a Reaction Mixture)
  • Quenching and Dilution:

    • Draw 100 µL of the reaction mixture at a specific time point.

    • Immediately quench the reaction by diluting it into 10.0 mL of acetonitrile in a volumetric flask. This provides a 1:100 dilution. Note: The dilution factor may need to be adjusted based on the expected concentration of the analyte.

  • Filtration:

    • Vortex the diluted sample for 30 seconds.

    • Draw the solution into a syringe and filter it through a 0.45 µm syringe filter directly into an HPLC vial.[3] Filtration is critical to remove particulate matter that could damage the HPLC column.[3]

  • Analysis:

    • Cap the vial and place it in the autosampler tray for analysis.

HPLC Method Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis
Detection Wavelength 254 nm (A common wavelength for nitroaromatics).[4] A diode array detector can be used to monitor multiple wavelengths if necessary.
Injection Volume 10 µL
Run Time 15 minutes

Data Presentation and Interpretation

Quantitative analysis is performed by integrating the peak areas of the analytes and comparing them to a calibration curve generated from the working standards. The table below shows representative data for the separation.

CompoundAbbreviationExpected Retention Time (t_R), min*Quantitation Wavelength (λ_max), nm
1,4-Dimethyl-2-aminobenzeneDMAB~ 4.5254
This compoundDMNB~ 8.2254

*Expected retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Visualizations

Reaction Pathway Diagram

The primary reaction monitored is the reduction of the nitro group to an amine.

Reaction_Pathway Start This compound (DMNB) Product 1,4-Dimethyl-2-aminobenzene (DMAB) Start->Product Reagent Reducing Agent (e.g., H₂, Pd/C) Reagent->Start

Figure 1. Reduction of this compound to its corresponding amine.
Experimental Workflow Diagram

The following diagram outlines the logical flow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reaction_sample Reaction Mixture Sample dilution Quench & Dilute (e.g., 1:100 in ACN) reaction_sample->dilution filtration Filter (0.45 µm) into HPLC Vial dilution->filtration injection Inject 10 µL onto C18 Column filtration->injection standards Prepare Standards & Calibration Curve standards->injection separation Gradient Elution (Water/ACN) injection->separation detection UV Detection @ 254 nm separation->detection integration Integrate Peak Areas detection->integration quantification Quantify vs. Calibration Curve integration->quantification report Generate Report: % Conversion, Purity quantification->report

Figure 2. Workflow for HPLC analysis of reaction products.

References

Application Note: Purity Assessment of 2-Nitro-p-Xylene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purity assessment of 2-nitro-p-xylene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology provides a robust framework for the identification and quantification of 2-nitro-p-xylene and its potential impurities. This protocol is intended to support quality control and process optimization in research, development, and manufacturing environments.

Introduction

2-Nitro-p-xylene is a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. The purity of this compound is critical as impurities can affect reaction yields, product quality, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for the purity analysis of 2-nitro-p-xylene. This document provides a detailed experimental protocol, data presentation guidelines, and a visual representation of the workflow.

Experimental Protocol

Sample Preparation

A precise and consistent sample preparation protocol is crucial for accurate and reproducible results.

  • Stock Solution Preparation: Accurately weigh approximately 100 mg of the 2-nitro-p-xylene sample into a 100 mL volumetric flask.

  • Dissolution: Dissolve the sample in a suitable volatile solvent, such as dichloromethane (B109758) or hexane, and dilute to the mark to achieve a concentration of 1 mg/mL.[1]

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[1]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation and potential impurities.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Oven Temperature Program - Initial Temperature: 70 °C, hold for 2 minutes- Ramp 1: 10 °C/min to 180 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 450 amu
Scan Speed 1562 amu/s
Data Analysis
  • Peak Identification: Identify the 2-nitro-p-xylene peak based on its retention time and comparison of the acquired mass spectrum with a reference spectrum (e.g., NIST library). The mass spectrum of 2-nitro-p-xylene is characterized by its molecular ion peak (m/z 151) and specific fragmentation pattern.

  • Impurity Identification: Identify impurity peaks by comparing their mass spectra with spectral libraries and considering potential process-related impurities.

  • Purity Calculation: Calculate the purity of the 2-nitro-p-xylene sample using the area percent method. The purity is determined by dividing the peak area of 2-nitro-p-xylene by the total area of all peaks in the chromatogram.

    Purity (%) = (Area of 2-nitro-p-xylene Peak / Total Area of All Peaks) x 100

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Retention Times and Key Mass Fragments of 2-Nitro-p-Xylene and Potential Impurities

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
p-Xylene (B151628)~ 5.510691, 105, 106
2-Nitro-p-xylene ~ 12.8 151 134, 106, 91, 77
3-Nitro-o-xylene~ 12.5151134, 106, 91, 77
2,3-Dinitro-p-xylene~ 18.2196179, 149, 133, 105
2,5-Dinitro-p-xylene~ 18.5196179, 149, 133, 105

Note: Retention times are approximate and may vary depending on the specific GC conditions and column.

Table 2: Example Purity Analysis Results

Sample ID Peak Area (2-Nitro-p-xylene) Total Peak Area Purity (%)
Batch A-0014,567,8904,602,34599.25
Batch A-0024,712,3454,735,67899.51
Batch B-0014,450,1234,510,23498.67

Potential Impurities

The manufacturing process of 2-nitro-p-xylene typically involves the nitration of p-xylene. Potential impurities may include:

  • Unreacted Starting Material: p-Xylene.

  • Isomeric Byproducts: Nitration of trace impurities in the p-xylene starting material (e.g., o-xylene (B151617) or m-xylene) can lead to the formation of other nitroxylene isomers.

  • Over-nitrated Products: Dinitro-p-xylene and trinitro-p-xylene isomers can be formed if the reaction conditions are not carefully controlled.[2]

  • Solvent Residues: Residual solvents used in the synthesis and purification processes.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the GC-MS protocol.

GCMS_Workflow GC-MS Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify calculate Purity Calculation identify->calculate report Generate Report calculate->report

Caption: Workflow for GC-MS Purity Assessment.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the purity assessment of 2-nitro-p-xylene. The protocol is suitable for routine quality control and can be adapted for the analysis of related nitroaromatic compounds. Proper sample preparation and adherence to the specified instrumental conditions are essential for achieving accurate and reproducible results.

References

Application of 1,4-Dimethyl-2-nitrobenzene in Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethyl-2-nitrobenzene is a versatile precursor in the synthesis of a variety of dyes, primarily through its conversion to the key intermediate, 2,5-diaminotoluene (B146830) (TDA). This diamine serves as a foundational building block for the production of azo dyes and other colorants utilized in the textile, cosmetic, and leather industries. This document provides detailed application notes and experimental protocols for the synthesis of dyes derived from this compound, with a focus on the preparation of 2,5-diaminotoluene and its subsequent conversion into notable dyes such as C.I. Basic Red 2 and C.I. Acid Brown 103. Additionally, a general protocol for the synthesis of azo dyes via diazotization and coupling reactions of 2,5-diaminotoluene is presented.

Introduction

The synthesis of organic dyes is a cornerstone of industrial chemistry, with applications spanning from textiles and cosmetics to advanced materials and diagnostics. This compound serves as a readily available starting material for the production of valuable dye intermediates. The primary synthetic route involves the reduction of the nitro group to an amine, yielding 2,5-diaminotoluene (TDA). The two amino groups of TDA offer multiple reaction sites for the construction of complex chromophores. This document outlines the key synthetic transformations and provides detailed protocols for researchers.

Synthetic Pathways Overview

The overall synthetic strategy for producing dyes from this compound follows a multi-step process. The key stages are the reduction of the nitro group, followed by either condensation or diazotization and coupling reactions to form the final dye molecules.

Dye Synthesis from this compound A This compound B Reduction A->B e.g., Catalytic Hydrogenation C 2,5-Diaminotoluene (TDA) B->C D Oxidative Condensation C->D with o-toluidine (B26562) & aniline F Condensation C->F with 2-Chloro-5-nitrobenzenesulfonic acid & 2-Methylnaphthalene-1,4-dione H Diazotization C->H NaNO2, HCl E C.I. Basic Red 2 D->E G C.I. Acid Brown 103 F->G I Diazonium Salt of TDA H->I J Azo Coupling I->J with Coupling Component K Azo Dyes J->K Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in Ethanol B Add Pd/C catalyst A->B C Pressurize with H2 B->C D Stir at RT until H2 uptake ceases C->D E Filter to remove catalyst D->E F Evaporate solvent E->F G Recrystallize from water or ethanol/water F->G H 2,5-Diaminotoluene G->H Basic_Red_2_Workflow A Mix 2,5-Diaminotoluene, o-Toluidine, and Aniline in HCl solution B Add an oxidizing agent (e.g., NaNO2 or a dichromate) A->B C Heat the reaction mixture B->C D Cool and precipitate the dye by adding NaCl (salting out) C->D E Filter and wash the precipitate D->E F Dry the product E->F G C.I. Basic Red 2 F->G Acid_Brown_103_Workflow cluster_0 Step 1: First Condensation cluster_1 Step 2: Second Condensation cluster_2 Isolation A Condense 2,5-Diaminotoluene with 2-Chloro-5-nitrobenzenesulfonic acid B React the intermediate from Step 1 with 2-Methylnaphthalene-1,4-dione A->B C Isolate and purify the final dye B->C D C.I. Acid Brown 103 C->D Azo_Dye_Workflow cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Isolation A Dissolve 2,5-Diaminotoluene in HCl solution B Cool to 0-5 °C A->B C Add NaNO2 solution dropwise B->C D Stir for 15-30 min C->D F Slowly add the diazonium salt solution D->F Diazonium salt solution E Prepare a cooled solution of the coupling component E->F G Stir for 1-2 hours F->G H Filter the precipitated dye G->H I Wash and dry the product H->I J Azo Dye I->J

Application Notes: Synthesis of Pharmaceutical Precursors from 1,4-Dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Dimethyl-2-nitrobenzene, also known as 2-nitro-p-xylene, is a versatile chemical intermediate used in the synthesis of various fine chemicals, including dyes and active pharmaceutical ingredients (APIs).[1][2][3] Its chemical structure, featuring a nitro group on a dimethylated benzene (B151609) ring, allows for a range of chemical transformations, making it a valuable starting material in organic synthesis. This document provides detailed application notes and protocols for the synthesis of a key pharmaceutical precursor, 2,5-dimethylaniline (B45416), from this compound, and its subsequent potential application in the synthesis of Riboflavin (B1680620) (Vitamin B2).

Primary Synthetic Pathway: From Nitroaromatic to Key Amine Intermediate

The most prominent synthetic route involves the reduction of the nitro group in this compound to an amine, yielding 2,5-dimethylaniline (also known as 2,5-xylidine).[4] This primary arylamine serves as a crucial building block in the production of various chemicals and pharmaceuticals.[3][5]

G A This compound B 2,5-Dimethylaniline (Pharmaceutical Precursor) A->B Reduction (e.g., Catalytic Hydrogenation) C Riboflavin (Vitamin B2) (Potential Pharmaceutical Product) B->C Multi-step Synthesis

Application Note 1: Catalytic Hydrogenation of this compound

The reduction of this compound to 2,5-dimethylaniline is efficiently achieved through catalytic hydrogenation. This method is widely adopted due to its high selectivity and yield.[4][6][7] Common catalysts include palladium on carbon (Pd/C) and nickel-based catalysts.[6][7]

Experimental Data Summary
ParameterValueCatalystSolventReference
Temperature60-120 °CNickelWater/2,4-xylidine (solvent-free approach)[7]
Pressure1.0-2.5 MPaNickelWater/2,4-xylidine (solvent-free approach)[7]
Reaction Time2-3.5 hoursNickelWater/2,4-xylidine (solvent-free approach)[7]
Yieldup to 99%NickelWater/2,4-xylidine (solvent-free approach)[7]
Temperature343–403 KPd/CEthanol (B145695)[6]
Pressure4–10 bar H₂Pd/CEthanol[6]
Catalyst Loading4–12% (w/w)Pd/CEthanol[6]

Note: Data for the hydrogenation of dimethyl-nitrobenzene isomers are presented as representative examples.

Detailed Experimental Protocol: Laboratory Scale Synthesis of 2,5-Dimethylaniline

This protocol is based on typical catalytic hydrogenation procedures for nitroaromatic compounds.[6]

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: Charge the autoclave reactor with this compound and ethanol as the solvent. Add the Pd/C catalyst (e.g., 5% w/w of the substrate).

  • Inerting: Purge the reactor with nitrogen gas to remove air and ensure an inert atmosphere.

  • Hydrogenation: Replace the nitrogen with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 5-10 bar).

  • Reaction: Heat the reactor to the target temperature (e.g., 70-100°C) and begin agitation. Monitor the reaction progress by measuring hydrogen uptake.

  • Completion and Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor again with nitrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The resulting solution of 2,5-dimethylaniline in ethanol can be purified by distillation to remove the solvent and isolate the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: This compound, Ethanol, Pd/C B Purge with Nitrogen A->B C Introduce Hydrogen Gas (5-10 bar) B->C D Heat and Agitate (70-100°C) C->D E Monitor H₂ Uptake D->E F Cool and Vent E->F Reaction Complete G Filter to Remove Catalyst F->G H Purify by Distillation G->H I 2,5-Dimethylaniline (Final Product) H->I

Application Note 2: Synthesis of Riboflavin (Vitamin B2) from a Dimethylaniline Precursor

While the direct chemical synthesis of riboflavin from 2,5-dimethylaniline is not explicitly detailed in the provided search results, a closely related process starting from its isomer, 3,4-dimethylaniline, is documented.[8] This suggests a plausible synthetic pathway where 2,5-dimethylaniline could be utilized in a similar manner. The biosynthesis of riboflavin is a complex enzymatic process, but chemical syntheses often aim to construct the isoalloxazine ring system of riboflavin.[9][10][11]

A key step in a patented chemical synthesis of riboflavin involves the condensation of 3,4-dimethyl-6-aminophenyl-d-ribamine with alloxan (B1665706).[8] The precursor, 3,4-dimethyl-6-aminophenyl-d-ribamine, is prepared from 3,4-dimethylaniline. A hypothetical analogous pathway for 2,5-dimethylaniline would involve similar transformations.

Hypothetical Synthetic Scheme for a Riboflavin Intermediate

The following represents a logical relationship based on known chemical syntheses of riboflavin analogues.

G A 2,5-Dimethylaniline B Reaction with a Sugar Derivative (e.g., D-ribose) A->B C N-glycoside Intermediate B->C D Introduction of a second Amino Group C->D E Diamino Intermediate D->E F Condensation with Alloxan or similar reagent E->F G Isoalloxazine Ring System (Core of Riboflavin) F->G

Protocol Considerations for Riboflavin Synthesis

Based on analogous syntheses, a protocol would likely involve the following key transformations:

  • Amadori Rearrangement: Reaction of 2,5-dimethylaniline with a reducing sugar like D-ribose to form an N-substituted glycosylamine, which then rearranges.[8]

  • Azo Coupling and Reduction: Introduction of a second nitrogen functionality onto the aromatic ring, often via azo coupling followed by reduction, to create a diamino derivative.[8]

  • Condensation: Reaction of the resulting diamino compound with a pyrimidine (B1678525) derivative such as alloxan to form the characteristic tricyclic isoalloxazine ring system of riboflavin.[8]

Detailed experimental conditions for these steps would require further investigation and adaptation from established procedures for similar dimethylaniline isomers.

Conclusion

This compound is a valuable starting material for the synthesis of the pharmaceutical precursor 2,5-dimethylaniline. The reduction of the nitro group can be achieved with high efficiency using catalytic hydrogenation. 2,5-Dimethylaniline, in turn, holds potential as a key building block for the synthesis of complex pharmaceutical molecules such as Riboflavin (Vitamin B2), leveraging synthetic strategies established for its isomers. The protocols and data presented herein provide a foundation for researchers and drug development professionals working on the synthesis of these and related compounds.

References

Handling and storage procedures for 1,4-Dimethyl-2-nitrobenzene in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1,4-Dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of this compound in a laboratory setting. Adherence to these guidelines is crucial to mitigate potential health hazards and ensure a safe working environment.

Introduction

This compound (also known as 2-nitro-p-xylene) is an aromatic nitro compound.[1][2] It is a clear pale yellow to amber liquid and is utilized as a versatile intermediate in the synthesis of various organic compounds, including those in the pharmaceutical and diagnostic industries.[3][4] Due to its toxicological properties, stringent safety measures must be observed during its handling and storage.[3]

Hazard Identification and Toxicity

This compound is a hazardous substance that can be fatal if inhaled, swallowed, or absorbed through the skin.[3] The effects of exposure may be delayed.[3]

  • Acute Effects: Inhalation, ingestion, or skin contact can be highly toxic.[3] It may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[3] A significant hazard is the potential to cause methemoglobinemia, which is characterized by dizziness, drowsiness, headache, shortness of breath, cyanosis (bluish skin), a rapid heart rate, and chocolate-brown colored blood.[3]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to organs, particularly the blood.

  • Carcinogenicity: It is suspected of causing cancer.

  • Reproductive Toxicity: It may damage fertility or the unborn child.

  • Physical Hazards: The compound is a combustible liquid. Containers may explode when heated.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 89-58-7[2]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.17 g/mol [4]
Appearance Clear pale yellow to amber liquid[3]
Melting Point -25 °C[4][5]
Boiling Point 240.5 °C[4]
Density 1.123 g/cm³ @ 32 °C[5]
Flash Point 100 °C[4]
Solubility in Water <0.1 g/100 mL[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

  • Respiratory Protection: All handling should occur in a chemical fume hood.[3] If the concentration of vapors is expected to be high, use a NIOSH-approved respirator with an organic vapor cartridge.[3] In unknown atmospheres, a Self-Contained Breathing Apparatus (SCBA) should be used.[3]

Experimental Protocols: Handling and Storage Procedures

Handling Protocol
  • Training: Untrained individuals should not handle this chemical.[3] Ensure all personnel are trained on the hazards and safe handling procedures.

  • Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.[3]

  • Avoiding Contact: Avoid direct physical contact with the chemical.[3] Do not inhale the substance or its mixture and avoid the generation of vapors or aerosols.

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.

  • Static Discharge: Take precautionary measures against static discharge.[7]

  • Contaminated Clothing: Immediately remove any clothing that becomes contaminated.[7] Contaminated clothing should be sealed in a vapor-tight plastic bag for eventual disposal.[3]

Storage Protocol
  • Container: Keep the container tightly closed.[3][7]

  • Location: Store in a cool, dry, and well-ventilated area.[3][7]

  • Incompatible Substances: Store away from incompatible substances such as strong oxidizers and strong bases.[3]

  • Security: Keep the chemical locked up or in an area accessible only to qualified or authorized personnel.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere like nitrogen.

Emergency Procedures

Accidental Release Measures
  • Evacuation: Evacuate the danger area and consult an expert.

  • Ignition Sources: Remove all sources of ignition.[3]

  • Ventilation: Ensure adequate ventilation.

  • Containment and Cleanup: Use absorbent paper to pick up all liquid spill material.[3] For larger spills, absorb with liquid-binding material like sand, diatomite, or universal binders.[7]

  • Disposal: Seal contaminated materials in a vapor-tight plastic bag for disposal.[3] Dispose of contaminated material as waste according to official regulations.[7]

  • Decontamination: Wash all contaminated surfaces with ethanol (B145695) followed by a soap and water solution.[3] Do not re-enter the contaminated area until it has been verified as clean by a safety officer.[3]

First Aid Measures
  • General Advice: First aiders should protect themselves. Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[7]

  • Inhalation: Immediately leave the contaminated area and take deep breaths of fresh air.[3] If symptoms such as wheezing, coughing, or shortness of breath develop, call a physician and be prepared to transport the victim to a hospital.[3] If breathing stops, apply artificial respiration.

  • Skin Contact: Immediately flood the affected skin with water while removing and isolating all contaminated clothing.[3] Gently wash all affected skin areas thoroughly with soap and water.[3] If symptoms like redness or irritation develop, call a physician immediately.[3]

  • Eye Contact: First, check for and remove any contact lenses.[3] Flush the victim's eyes with water or normal saline solution for 20 to 30 minutes while simultaneously calling a hospital or poison control center.[3]

  • Ingestion: DO NOT induce vomiting.[3] If the victim is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical and IMMEDIATELY call a hospital or poison control center.[3]

Disposal Considerations

Waste material must be disposed of in accordance with official regulations.[7] Do not allow the product to reach the sewage system.[7] Uncleaned packaging should also be disposed of according to official regulations.[7]

Logical Workflow for Safe Handling and Storage

Safe_Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures cluster_cleanup Post-Handling Training Personnel Training on Hazards PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Training->PPE FumeHood Verify Fume Hood Functionality PPE->FumeHood Handling Handle in Chemical Fume Hood FumeHood->Handling Proceed if Safe Avoidance Avoid Inhalation, Ingestion, and Skin Contact Handling->Avoidance IgnitionSources Keep Away from Ignition Sources Avoidance->IgnitionSources Storage Store in Tightly Closed Container IgnitionSources->Storage After Use Location Cool, Dry, Well-Ventilated Area Storage->Location Incompatibles Segregate from Incompatible Substances Location->Incompatibles DecontaminateWorkArea Decontaminate Work Area Incompatibles->DecontaminateWorkArea End of Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate RemoveIgnition Remove Ignition Sources Spill->RemoveIgnition Ventilate Ensure Ventilation Spill->Ventilate Contain Contain Spill Spill->Contain Dispose Dispose of Waste Spill->Dispose Decontaminate Decontaminate Area Spill->Decontaminate Exposure Personnel Exposure FirstAid Administer First Aid Exposure->FirstAid SeekMedicalAttention Seek Immediate Medical Attention Exposure->SeekMedicalAttention DisposeWaste Dispose of Waste Properly DecontaminateWorkArea->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE

Caption: Workflow for the safe handling and storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-dimethyl-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the nitration of p-xylene (B151628).

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Reaction Temperature: Incorrect temperature can lead to incomplete reaction or the formation of byproducts. 2. Incorrect Reagent Stoichiometry: An improper ratio of nitric acid to p-xylene can result in an incomplete reaction. 3. Formation of Byproducts: Over-nitration to dinitro-p-xylene or oxidation of the starting material can reduce the desired product yield.[1][2] 4. Impure Starting Materials: Using a mixture of xylene isomers will result in a mixture of nitrated products, thus lowering the yield of the specific desired isomer.1. Maintain a reaction temperature of approximately 30°C for mononitration. [1][3] Use a controlled temperature bath and monitor the reaction temperature closely. 2. Use a slight excess of nitric acid. A molar ratio of nitric acid to p-xylene of 1.1:1 to 1.25:1 is often recommended.[2] 3. Control the reaction temperature and time. Avoid prolonged reaction times and temperatures above 30°C to minimize the formation of dinitro-p-xylene.[1][4] The formation of oxidation products can be more prevalent at higher temperatures.[1] 4. Use pure p-xylene. This is critical as it has only one possible mononitro isomer, which simplifies purification and improves yield.[1][3][4]
Presence of Dinitro-p-xylene Impurities 1. High Reaction Temperature: Temperatures significantly above 30°C promote further nitration to dinitro-p-xylene.[1][3] 2. Excessive Reaction Time: Allowing the reaction to proceed for too long can lead to over-nitration. 3. Highly Concentrated Nitrating Mixture: A very potent mixed acid can increase the rate of dinitration.1. Strictly control the reaction temperature at 30°C. [1][3] 2. Monitor the reaction progress (e.g., by TLC) and quench the reaction once the starting material is consumed. A typical nitration time for mononitration is 30 minutes.[1] 3. Carry out the nitration in separate, distinct steps if dinitration is desired later. This provides better control over the reaction.[1][3]
Formation of Colored Byproducts (Oxidation) 1. High Reaction Temperature: Higher temperatures can lead to oxidative side reactions.[1] 2. Contaminants in Starting Materials: Impurities can be more susceptible to oxidation.1. Maintain the recommended reaction temperature. 2. Ensure the use of high-purity p-xylene and acids.
Difficult Product Isolation/Purification 1. Formation of a Mixture of Isomers: If the starting material is not pure p-xylene, a mixture of mononitrated isomers will be formed, which can be difficult to separate. 2. Incomplete Removal of Acid: Residual acid can interfere with subsequent steps or analysis.1. Start with pure p-xylene. [1][4] 2. Thoroughly wash the crude product. After quenching the reaction with ice water, wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize and remove any remaining acid, and then wash with water again until the washings are neutral.

Logical Troubleshooting Flow

TroubleshootingFlow Troubleshooting Workflow for this compound Synthesis start Problem Identified low_yield Low Yield start->low_yield impurities Product Impurities start->impurities temp_check Check Reaction Temperature (Should be ~30°C) low_yield->temp_check stoich_check Verify Reagent Stoichiometry (Slight excess of HNO3) low_yield->stoich_check purity_check_yield Confirm Purity of p-Xylene low_yield->purity_check_yield dinitration_check Dinitration Products Present? impurities->dinitration_check oxidation_check Colored/Oxidation Byproducts? impurities->oxidation_check adjust_temp Action: Adjust & Control Temperature to 30°C temp_check->adjust_temp adjust_stoich Action: Recalculate & Adjust Reagent Molar Ratios stoich_check->adjust_stoich use_pure_xylene Action: Use Pure p-Xylene purity_check_yield->use_pure_xylene dinitration_check->oxidation_check No reduce_time_temp Action: Reduce Reaction Time and/or Temperature dinitration_check->reduce_time_temp Yes check_starting_material_purity Action: Ensure High Purity of Starting Materials oxidation_check->check_starting_material_purity Yes ExperimentalWorkflow Experimental Workflow for Batch Synthesis A 1. Prepare Mixed Acid (H2SO4 + HNO3) in Flask (0-5°C) B 2. Add p-Xylene Dropwise (Maintain 30°C) A->B C 3. Stir for 30 min at 30°C B->C D 4. Quench Reaction on Ice C->D E 5. Separate Organic Layer D->E F 6. Wash Product (Water, NaHCO3, Water) E->F G 7. Dry Organic Layer (e.g., MgSO4) F->G H 8. Filter & Isolate Product G->H I 9. Optional: Purify by Vacuum Distillation H->I

References

Side products in the nitration of p-xylene and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of p-xylene (B151628). Our goal is to help you minimize the formation of side products and optimize the yield of the desired 2-nitro-p-xylene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the nitration of p-xylene?

A1: The nitration of p-xylene can lead to several side products, the formation of which is highly dependent on reaction conditions. The most common side products include:

  • Dinitro- and Trinitro-p-xylene: Over-nitration is a common issue, leading to the formation of 2,3-, 2,5-, and 2,6-dinitro-p-xylene, and subsequently 2,3,5-trinitro-p-xylene.[1][2][3]

  • Oxidation Products: The methyl groups of p-xylene are susceptible to oxidation, especially at higher temperatures and with prolonged reaction times.[1][2] This can result in the formation of compounds like p-tolualdehyde.[4] The liberation of brown fumes of nitrogen dioxide during the reaction is an indicator of oxidation.[1][2]

  • Benzylic Derivatives: Side-chain substitution can occur, leading to the formation of benzylic derivatives such as p-methylbenzyl nitrate (B79036) and p-methylbenzyl acetate.[4]

  • Adducts: When using acetic anhydride (B1165640) as a solvent, ipso-attack of the nitronium ion at a carbon atom already bearing a methyl group can lead to the formation of adducts like 1,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate.[4][5][6] These adducts can then rearomatize to form both the desired product and some side-chain derivatives.[4]

  • Phenolic Impurities: In some processes, phenolic byproducts can be formed.[7]

Q2: How can I minimize the formation of dinitro- and trinitro-p-xylene?

A2: To minimize over-nitration, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Temperature Control: Mononitration is typically carried out at a lower temperature (around 30°C), while dinitration and trinitration require significantly higher temperatures (80°C and 120°C, respectively).[1][2] Maintaining a controlled, lower temperature will favor the formation of the mononitro product.

  • Stoichiometry: Use a controlled molar ratio of the nitrating agent to p-xylene. An excess of the nitrating agent will promote further nitration. A molar ratio of nitric acid to p-xylene of around 1.2:1 has been shown to be effective for selective mononitration.[8]

  • Reaction Time: Shorter reaction times reduce the likelihood of subsequent nitration reactions.[1][2] Continuous-flow reactors can achieve high yields of the mononitro product with very short residence times (e.g., 19-29 seconds).[9]

Q3: What causes the formation of oxidation byproducts and how can I prevent them?

A3: Oxidation of the methyl groups is more prevalent at higher temperatures and with longer reaction times.[1][2] To prevent the formation of oxidation byproducts:

  • Maintain Low Temperatures: As with preventing over-nitration, keeping the reaction temperature low is critical.

  • Limit Reaction Time: Minimize the duration of the reaction to reduce the exposure of the starting material and product to oxidative conditions.

  • Control Acid Concentration: The composition of the mixed acid, specifically the ratio of sulfuric acid to water (D.V.S. factor), can influence the extent of oxidation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-nitro-p-xylene and significant amounts of dinitro/trinitro products. Reaction temperature is too high.Maintain the reaction temperature at or below 30°C for mononitration.[2]
Excess of nitrating agent.Use a controlled molar ratio of nitric acid to p-xylene, for example, 1.2:1.
Prolonged reaction time.Reduce the reaction time. Consider quenching the reaction as soon as the starting material is consumed (monitored by TLC or GC).
Presence of brown fumes (NO₂) and isolation of p-tolualdehyde or other oxidation products. Reaction temperature is too high.Lower the reaction temperature.
Reaction time is too long.Decrease the overall reaction time.[1][2]
Formation of benzylic derivatives (e.g., p-methylbenzyl nitrate). Use of acetic anhydride as a solvent, leading to adduct formation and subsequent rearrangement.Consider alternative solvent systems if benzylic derivatives are a significant issue. If using acetic anhydride, carefully control the reaction conditions to favor the desired rearomatization pathway.[4]
Low conversion of p-xylene. Insufficient amount of nitrating agent.Ensure the molar ratio of the nitrating agent is adequate.
Reaction temperature is too low.While low temperatures are generally preferred to minimize side products, a temperature below the freezing point of p-xylene (13.28°C) cannot be used.[1][2] Ensure the temperature is sufficient for the reaction to proceed at a reasonable rate.
Inefficient mixing.Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially as p-xylene is added to the mixed acid.[3]

Data Presentation

Table 1: Optimal Reaction Conditions for the Synthesis of Nitro-p-xylenes

ProductHighest Reaction Temperature (°C)Nitration Time (min)D.V.S. FactorHNO₃:p-xylene Mole Ratio
Mononitro-p-xylene30303.0-
Dinitro-p-xylene80308.0-
Trinitro-p-xylene1206027.3-
Source:[1]
The D.V.S. factor is the weight ratio of sulfuric acid to the total water present at the end of the reaction.[1]

Table 2: Yields of 2-nitro-p-xylene in Continuous-Flow Processes

Process ScaleTemperature (°C)Residence Time (s)Yield (%)Throughput (g/h)
Small-scale-1994.0-
Pilot plant602994.6809
Source:[9]

Experimental Protocols

Protocol 1: Batch Mononitration of p-Xylene

This protocol is synthesized from methodologies aimed at producing mononitro-p-xylene while minimizing side products.[1][2][3]

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer, thermometer, and dropping funnel, prepare the mixed acid. For example, a mixture of nitric acid and sulfuric acid. Cool the mixed acid to a temperature between 15-20°C.

  • Addition of p-Xylene: Slowly add p-xylene dropwise to the stirred mixed acid. Maintain the temperature of the reaction mixture below 30°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring for a short period (e.g., 10-30 minutes) while maintaining the temperature.[1][2]

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The organic layer containing the nitro-p-xylene will separate.

  • Purification: Separate the organic layer and wash it sequentially with water, a 10% sodium carbonate solution (to neutralize any remaining acid), and finally with water again. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium sulfate). The product can be further purified by distillation if necessary.

Protocol 2: Mononitration using a Zeolite Catalyst

This protocol offers a more environmentally friendly approach, avoiding the use of mixed acid.[8][10]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add p-xylene, a zeolite-β catalyst, and a solvent such as dichloroethane.

  • Heating: Heat the mixture to reflux temperature (e.g., 90-120°C).

  • Addition of Nitric Acid: Add 70% nitric acid continuously over a period of several hours (e.g., 4 hours) using a syringe pump or dropping funnel. The water formed during the reaction is azeotropically removed using the Dean-Stark apparatus.

  • Reaction Completion: After the addition of nitric acid is complete, continue refluxing for a specified period.

  • Work-up: Cool the reaction mixture and filter to recover the catalyst.

  • Purification: Wash the filtrate with a base to remove any excess acid. The solvent can then be removed, and the resulting isomers separated by vacuum distillation. This method has been reported to yield 2-nitro-p-xylene with 100% selectivity based on the consumed p-xylene when the xylene to HNO₃ molar ratio is 1:1.2.[8]

Visualizations

Nitration_Pathway pXylene p-Xylene SigmaComplex σ-Complex (Wheland Intermediate) pXylene->SigmaComplex Electrophilic Attack (NO₂⁺) OxidationProducts Oxidation Products (e.g., p-tolualdehyde) pXylene->OxidationProducts Oxidation (High Temp) NitratingAgent HNO₃ / H₂SO₄ NitroXylene 2-Nitro-p-xylene (Desired Product) SigmaComplex->NitroXylene Deprotonation DinitroXylene Dinitro-p-xylene NitroXylene->DinitroXylene Further Nitration (Excess HNO₃, High Temp)

Caption: Primary reaction pathway for the nitration of p-xylene.

Side_Product_Minimization Start Nitration of p-Xylene ControlTemp Control Temperature (e.g., < 30°C) Start->ControlTemp ControlStoich Control Stoichiometry (e.g., HNO₃:p-xylene ≈ 1.2:1) Start->ControlStoich ControlTime Limit Reaction Time Start->ControlTime MinimizeDinitro Minimize Dinitration ControlTemp->MinimizeDinitro MinimizeOxidation Minimize Oxidation ControlTemp->MinimizeOxidation ControlStoich->MinimizeDinitro ControlTime->MinimizeDinitro ControlTime->MinimizeOxidation

Caption: Key strategies to minimize side product formation.

Ipso_Attack_Pathway pXylene p-Xylene IpsoAttack Ipso Attack (at C-CH₃) pXylene->IpsoAttack NO₂⁺ Adduct Adduct Formation (with Ac₂O) IpsoAttack->Adduct NitroXylene 2-Nitro-p-xylene Adduct->NitroXylene Rearomatization BenzylicDerivatives Benzylic Derivatives Adduct->BenzylicDerivatives Rearomatization

Caption: Ipso-attack pathway leading to adducts and side products.

References

Technical Support Center: Purification of Crude 1,4-Dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1,4-Dimethyl-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound synthesized by nitration of p-xylene (B151628)?

A1: The primary impurities in crude this compound from the nitration of p-xylene include:

  • Positional Isomers: 1,4-Dimethyl-3-nitrobenzene and 1,4-Dimethyl-2,3-dinitrobenzene are common byproducts. The directing effects of the two methyl groups on the aromatic ring can lead to nitration at different positions.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitro-p-xylene isomers.[1]

  • Unreacted Starting Material: Residual p-xylene may be present if the reaction did not go to completion.

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of various oxidized byproducts.[1]

  • Residual Acids: Traces of sulfuric and nitric acid from the nitrating mixture may remain in the crude product.

Q2: What is the most effective initial purification technique for crude this compound?

A2: For a crude mixture, vacuum distillation is often a good initial step to separate the desired product from non-volatile impurities and high-boiling dinitrated byproducts. This is particularly useful if the crude product is a liquid or a low-melting solid.

Q3: Recrystallization of my this compound resulted in an oil instead of crystals. What should I do?

A3: "Oiling out" is a common problem when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To address this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to reduce the saturation.

  • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

  • Add a seed crystal of pure this compound if available.[2]

Q4: My purified this compound is still showing impurities by TLC/GC analysis. What is the next step?

A4: If recrystallization or distillation fails to provide the desired purity, column chromatography is the recommended next step. It is highly effective for separating closely related isomers.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Low or no crystal formation upon cooling. - Too much solvent was used.- The wrong solvent was chosen (compound is too soluble at low temperatures).- The solution is supersaturated.- Evaporate some of the solvent and allow it to cool again.- Test different solvents or solvent mixtures. Ethanol, methanol (B129727), or a hexane (B92381)/ethyl acetate (B1210297) mixture are good starting points for nitroaromatic compounds.[3]- Scratch the inner surface of the flask with a glass rod or add a seed crystal.[2]
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Cooling is too rapid.- Reheat to dissolve the oil, add more solvent, and cool slowly.- Consider using a lower-boiling solvent system.- Use a seed crystal to encourage crystal lattice formation.
Colored impurities remain in the final crystals. - The impurity is co-crystallizing with the product.- The crystals were not washed properly.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the crystals are washed with a minimal amount of ice-cold solvent during vacuum filtration.
Low recovery of the purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with too much or warm solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.- Always wash the collected crystals with a small volume of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of isomers. - The solvent system (mobile phase) is not optimized.- The column was overloaded with the crude sample.- The column was not packed properly, leading to channeling.- Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. Start with a non-polar solvent like hexane and gradually increase polarity with ethyl acetate or dichloromethane.[3]- The sample load should typically be 1-5% of the stationary phase weight.[3]- Ensure the column is packed uniformly without any air bubbles or cracks.
The desired product co-elutes with an impurity. - The polarity of the product and impurity are very similar.- Try a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.- Consider using a different solvent system with different selectivity.
The compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline. The choice of solvent and specific temperatures should be optimized for your particular crude sample.

  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility when hot. Ethanol or methanol are often suitable for nitroaromatic compounds.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Column Chromatography Protocol
  • TLC Analysis: Develop a TLC method to determine the best solvent system for separation. A mixture of hexane and ethyl acetate is a common mobile phase for separating nitroaromatic isomers.[3] The ideal solvent system will give a good separation between the spot for this compound and any impurity spots, with the desired product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If a single solvent system does not provide adequate separation, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

Purification Technique Typical Purity Achieved Expected Yield Key Parameters
Recrystallization 85-95%60-80%Solvent: Ethanol, Methanol, or Hexane/Ethyl Acetate mixtures.Temperature: Dissolve at boiling point, crystallize at room temperature then in an ice bath.
Vacuum Distillation 90-98% (for volatile impurities)70-90%Pressure: Dependent on boiling point, typically 1-20 mmHg.Temperature: Collect fraction at the boiling point corresponding to the applied pressure.
Column Chromatography >98%40-70%Stationary Phase: Silica gel.Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., starting with 98:2 and gradually increasing to 90:10).

Note: Purity and yield are estimates and can vary significantly depending on the initial purity of the crude product and the optimization of the purification protocol.

Visualizations

experimental_workflow crude Crude this compound distillation Vacuum Distillation crude->distillation Initial Cleanup recrystallization Recrystallization distillation->recrystallization Further Purification chromatography Column Chromatography distillation->chromatography For Isomer Separation recrystallization->chromatography If Impurities Persist pure_product Pure this compound recrystallization->pure_product High Purity chromatography->pure_product Highest Purity

Caption: General purification workflow for crude this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC/GC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure success Purification Successful is_pure->success Yes failure Further Purification Needed is_pure->failure No recrystallization_issues Recrystallization Issues? failure->recrystallization_issues oiling_out Oiling Out recrystallization_issues->oiling_out Yes low_yield Low Yield recrystallization_issues->low_yield Yes try_chromatography Consider Column Chromatography recrystallization_issues->try_chromatography No, Isomers Present solve_oiling Reheat, Add Solvent, Cool Slowly oiling_out->solve_oiling solve_yield Minimize Solvent, Use Cold Wash low_yield->solve_yield solve_oiling->start solve_yield->start try_chromatography->start

References

Technical Support Center: Troubleshooting Nitroarene Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates in nitroarene reduction experiments.

Frequently Asked Questions (FAQs)

Q1: My nitroarene reduction has stalled or is showing low conversion. What are the most common initial checks?

A1: Start by verifying the quality and quantity of your reagents. Ensure your catalyst has not expired and has been stored correctly. Confirm the purity of your nitroarene substrate and solvent, as impurities can poison the catalyst. Double-check all calculations for reagent stoichiometry. Finally, ensure your reaction is being monitored appropriately (e.g., TLC, LCMS) to accurately gauge conversion.

Q2: How does the choice of catalyst affect the reduction?

A2: The catalyst is critical for a successful reduction. Heterogeneous catalysts like Palladium on carbon (Pd/C) and Raney Nickel are common choices for catalytic hydrogenation.[1] However, they can be sensitive to catalyst poisons. For instance, sulfur, nitrogen, and phosphorus-containing compounds can deactivate the catalyst.[2] Metal catalysts like iron (Fe), zinc (Zn), and tin (Sn) are often used in acidic media and can be more robust but may require stoichiometric amounts and lead to challenging workups.[1][3] The choice of catalyst also influences chemoselectivity when other reducible functional groups are present.[4]

Q3: Can the reducing agent be the source of the problem?

A3: Absolutely. The choice and handling of the reducing agent are crucial.

  • Catalytic Hydrogenation (H₂): Ensure a proper seal on your hydrogenation apparatus to maintain hydrogen pressure. Leaks can lead to incomplete reactions.

  • Transfer Hydrogenation (e.g., Formic Acid, Hydrazine (B178648) Hydrate): The efficiency can be highly dependent on the catalyst and reaction conditions. For example, using formic acid with an iron-based catalyst can provide a base-free transfer hydrogenation.[5] Hydrazine hydrate (B1144303) is another effective hydrogen source, but its decomposition in aqueous solution facilitates the hydrogen transfer.[2]

  • Metal Hydrides (e.g., NaBH₄): These are powerful reducing agents, but their selectivity can be an issue. For aromatic nitro compounds, LiAlH₄ is generally not recommended as it tends to produce azo compounds.[1] The effectiveness of NaBH₄ can be highly influenced by the solvent system, with protic solvents often playing a key role.[6]

  • Metals (e.g., Fe, Zn, SnCl₂): These are classical methods that are often reliable.[4] However, the reaction can be vigorous, and the workup to remove metal salts can be cumbersome.[4]

Q4: What is the impact of my nitroarene substrate on the reaction?

A4: The electronic properties of your substrate significantly influence the reaction rate. Nitroarenes with electron-withdrawing groups (e.g., -CN, -COOR) are generally reduced faster than those with electron-donating groups (e.g., -OCH₃, -NH₂).[7][8] Steric hindrance around the nitro group can also slow down the reaction. Furthermore, the presence of other reducible functional groups (e.g., aldehydes, ketones, alkenes, aryl halides) can lead to undesired side reactions, depending on the chosen reduction method.[4][9]

Q5: How do reaction conditions like solvent, temperature, and pH affect the conversion rate?

A5:

  • Solvent: The solubility of the nitroarene and the compatibility with the chosen reducing agent are key. For reductions using NaBH₄, protic solvents are often necessary.[6] In some cases, using water as a solvent can be ineffective due to the low solubility of the nitroarene.[6]

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. For some reactions, such as those using hydrazine with Raney Nickel, low temperatures (0-10 °C) are recommended to selectively form the hydroxylamine (B1172632) intermediate.[10]

  • pH: The pH of the reaction medium is particularly important for metal-based reductions. Acidic conditions are typically required when using metals like Fe, Zn, or Sn.[1][3] The pH can also influence the product distribution in electrochemical reductions.[11]

Troubleshooting Guides

Issue 1: Low or No Conversion with Catalytic Hydrogenation (e.g., Pd/C, H₂)

This workflow helps to diagnose and resolve issues when using catalytic hydrogenation.

G Start Low/No Conversion Check_Catalyst 1. Catalyst Activity Check Start->Check_Catalyst Check_Hydrogen 2. Hydrogen Supply Check Check_Catalyst->Check_Hydrogen Catalyst OK Troubleshoot_Catalyst Troubleshoot Catalyst Check_Catalyst->Troubleshoot_Catalyst Inactive Check_Substrate 3. Substrate & Solvent Purity Check_Hydrogen->Check_Substrate H2 Supply OK Troubleshoot_Hydrogen Troubleshoot H2 Supply Check_Hydrogen->Troubleshoot_Hydrogen Issue Found Check_Conditions 4. Reaction Conditions Check_Substrate->Check_Conditions Purity OK Troubleshoot_Purity Purify Substrate/Solvent Check_Substrate->Troubleshoot_Purity Impure Troubleshoot_Conditions Optimize Conditions Check_Conditions->Troubleshoot_Conditions Suboptimal Success Successful Conversion Check_Conditions->Success Optimized Troubleshoot_Catalyst->Check_Catalyst Troubleshoot_Hydrogen->Check_Hydrogen Troubleshoot_Purity->Check_Substrate Troubleshoot_Conditions->Check_Conditions

Caption: Troubleshooting workflow for catalytic hydrogenation.

Detailed Steps:

  • Catalyst Activity Check:

    • Is the catalyst old or improperly stored? Catalysts can lose activity over time. Use a fresh batch of catalyst.

    • Is the catalyst poisoned? Impurities in the substrate or solvent (e.g., sulfur compounds) can poison the catalyst.[2] Consider purifying your starting materials.

    • Is there sufficient catalyst loading? Inadequate catalyst can lead to slow or incomplete reactions. Try increasing the catalyst loading.

  • Hydrogen Supply Check:

    • Is the system properly sealed? Check for leaks in your hydrogenation apparatus.

    • Is the hydrogen pressure adequate? Ensure the pressure is at the recommended level for your specific reaction.

    • Is the hydrogen of sufficient purity? Impurities in the hydrogen gas can affect the reaction.

  • Substrate & Solvent Purity:

    • Are there impurities in the nitroarene? Purify the substrate by recrystallization or chromatography.

    • Is the solvent anhydrous and free of contaminants? Use freshly distilled or high-purity solvent.

  • Reaction Conditions:

    • Is the temperature appropriate? While often run at room temperature, some reactions may require gentle heating.

    • Is the stirring efficient? Good mixing is essential for three-phase reactions (solid catalyst, liquid substrate/solvent, gas).

Issue 2: Incomplete Reaction with Metal/Acid Systems (e.g., Fe/NH₄Cl)

This guide addresses common problems encountered with classical metal-based reductions.

G Start Incomplete Reaction Check_Metal 1. Metal Activation & Stoichiometry Start->Check_Metal Check_Acid 2. Acid Concentration & Addition Check_Metal->Check_Acid Metal OK Troubleshoot_Metal Adjust Metal Check_Metal->Troubleshoot_Metal Issue Found Check_Vigorous 3. Reaction Vigor & Temperature Check_Acid->Check_Vigorous Acid OK Troubleshoot_Acid Adjust Acid Check_Acid->Troubleshoot_Acid Issue Found Check_Workup 4. Workup Procedure Check_Vigorous->Check_Workup Temp OK Troubleshoot_Temp Control Temperature Check_Vigorous->Troubleshoot_Temp Uncontrolled Troubleshoot_Workup Optimize Workup Check_Workup->Troubleshoot_Workup Inefficient Success Complete Conversion Check_Workup->Success Optimized Troubleshoot_Metal->Check_Metal Troubleshoot_Acid->Check_Acid Troubleshoot_Temp->Check_Vigorous Troubleshoot_Workup->Check_Workup

Caption: Troubleshooting workflow for metal/acid reductions.

Detailed Steps:

  • Metal Activation & Stoichiometry:

    • Is the metal surface fresh? Sometimes, washing the metal powder with dilute acid can activate it.

    • Is there enough metal? These reactions often require a stoichiometric excess of the metal. Ensure you are using the correct equivalents.[4]

  • Acid Concentration & Addition:

    • Is the acid concentration correct? Using concentrated acids can sometimes lead to side reactions.

    • Was the acid added appropriately? Slow addition might be necessary to control the reaction rate.

  • Reaction Vigor & Temperature:

    • Was the reaction too vigorous initially? These reactions can be exothermic. Proper cooling might be needed at the start.[4]

    • Is heating required for completion? After the initial exotherm, heating to reflux is often necessary to drive the reaction to completion.[4]

  • Workup Procedure:

    • Was the product properly isolated? The workup for these reactions can be tricky due to the formation of metal salts. Filtration through celite is often required to remove fine iron salts.[4] The product amine may also be protonated, requiring neutralization with a base to isolate the free amine.[12]

Data Presentation

Table 1: Influence of Substrate Electronics on Reaction Rate

Nitroarene Substituent (para-position)Relative Reaction RateReducing SystemReference
-COOCH₃Faster4% Ag/MTA, NaBH₄[8]
-ClFaster4% Ag/MTA, NaBH₄[8]
-HBaseline4% Ag/MTA, NaBH₄[8]
-CH₃Slower4% Ag/MTA, NaBH₄[8]
-OCH₃Slower4% Ag/MTA, NaBH₄[8]
-NH₂Slower4% Ag/MTA, NaBH₄[8]

Table 2: Chemoselectivity of Common Reduction Methods

Functional GroupCatalytic H₂ (Pd/C)Fe / NH₄ClSnCl₂NaBH₄ / FeCl₂
Aryl Halide (Cl, Br)Reduced (Hydrogenolysis)StableStableStable
Ketone / AldehydeOften ReducedStableStableStable
EsterStableStableStableStable
NitrileReducedStableStableStable
Alkene / AlkyneReducedStableStableStable
Benzyl EtherCleavedStableStableStable
Table adapted from[4]

Experimental Protocols

Protocol 1: General Procedure for Nitroarene Reduction using Fe/NH₄Cl[4]
  • To a round-bottom flask, add the nitroarene (1.0 eq), ethanol (B145695), and water.

  • Add ammonium (B1175870) chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC or LCMS. The reaction is often vigorous initially.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Remove the organic solvent from the filtrate under reduced pressure.

  • The crude product can be purified by extraction and/or column chromatography.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent.

  • Spot the dissolved sample, along with a spot of your starting nitroarene, onto a TLC plate.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.

Protocol 3: Catalyst Activity Test
  • Select a standard, highly reactive nitroarene (e.g., 4-nitroacetophenone).

  • Run a small-scale reduction under your standard conditions with a fresh batch of catalyst and the catalyst batch .

  • Compare the conversion rates after a set amount of time (e.g., 1 hour) by TLC or LCMS. A significantly lower conversion rate with the questionable catalyst indicates deactivation.

References

Optimizing reaction conditions for the synthesis of 2,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-dimethylaniline (B45416).

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing 2,5-dimethylaniline? A1: The most prevalent method for producing 2,5-dimethylaniline (also known as 2,5-xylidine) is the catalytic hydrogenation of 2,5-dimethylnitrobenzene.[1][2] This process typically involves the reduction of the nitro group to an amine group using a catalyst, often palladium on carbon (Pd/C), under a hydrogen atmosphere.[1]

Q2: What are the typical reaction conditions for the catalytic hydrogenation of 2,5-dimethylnitrobenzene? A2: Typical conditions involve reacting 2,5-dimethylnitrobenzene in a solvent like ethanol (B145695) with a Pd/C catalyst.[3] The reaction is conducted under hydrogen pressure (4-10 bar) and at elevated temperatures (70-130°C).[1][3][4] The specific parameters can be optimized to maximize yield and selectivity.[1]

Q3: My final product is a dark brown or reddish liquid. What causes this discoloration and how can I fix it? A3: Aromatic amines like 2,5-dimethylaniline are susceptible to air oxidation, which forms colored impurities.[2] To prevent this, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). To purify a discolored product, you can perform vacuum distillation or treat a solution of the product with activated charcoal before filtration and solvent removal.[5]

Q4: What are the common impurities I might encounter, and how are they removed? A4: Common impurities include unreacted 2,5-dimethylnitrobenzene, isomeric xylidines (if the starting material is not pure), and oxidation byproducts. Purification is typically achieved through fractional distillation under reduced pressure.[5] To remove primary or secondary amine impurities from similar N,N-dimethylaniline syntheses, refluxing with acetic anhydride (B1165640) followed by distillation can be effective.[5]

Q5: What safety precautions are essential when working with 2,5-dimethylaniline and its precursors? A5: 2,5-Dimethylaniline is toxic if inhaled, ingested, or absorbed through the skin.[6] Its precursor, 2,5-dimethylnitrobenzene, is also hazardous. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] The catalytic hydrogenation involves flammable hydrogen gas and requires a pressure-rated reactor and careful handling.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,5-Dimethylnitrobenzene

This protocol describes a general procedure for the synthesis of 2,5-dimethylaniline via the catalytic reduction of 2,5-dimethylnitrobenzene.

Materials:

  • 2,5-Dimethylnitrobenzene

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr autoclave) equipped with a stirrer, thermocouple, and pressure gauge

  • Schlenk line or source of inert gas

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with 2,5-dimethylnitrobenzene (1.0 eq) and ethanol (sufficient to create a stirrable slurry, approx. 5-10 mL per gram of substrate).

  • Catalyst Addition: Under a stream of nitrogen, carefully add the 5% Pd/C catalyst. The catalyst loading can range from 4-12% by weight relative to the starting material.[3]

  • Inerting: Seal the reactor and purge the system several times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).[1] Begin stirring (e.g., 800 rpm or higher) and heat the mixture to the target temperature (e.g., 100°C).[4]

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Dilute the reaction mixture with additional ethanol and filter it through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with small portions of ethanol.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield 2,5-dimethylaniline as a light yellow oily liquid.[8]

Data Presentation

Table 1: Optimizing Catalytic Hydrogenation of Dimethyl-nitrobenzene

ParameterRangeObservationReference
Catalyst Loading 4-12% (w/w of substrate)Conversion increases with higher catalyst loading due to more active sites.[1][3]
H₂ Pressure 4-10 barThe reaction rate shows a near first-order dependence on hydrogen pressure.[1][3]
Temperature 60-120 °CIncreased temperature generally increases the reaction rate.[3][4]
Substrate Conc. 0.124 to 0.745 kmol/m³High concentrations can sometimes lead to substrate inhibition, slowing the rate.[1][3]
Stirring Speed >800 rpmSufficient agitation is required to overcome mass transfer limitations.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The Pd/C catalyst may be old, poisoned, or of poor quality.Use a fresh batch of catalyst or a higher catalyst loading. Ensure starting materials and solvent are pure.
Insufficient Hydrogen: Leak in the system or inadequate hydrogen pressure.Check the reactor for leaks. Ensure the hydrogen pressure is maintained within the optimal range (4-10 bar).[1]
Low Temperature: The reaction temperature may be too low for the reaction to proceed efficiently.Gradually increase the temperature within the recommended range (60-120°C) while monitoring the reaction.[4]
Reaction Stalls Mass Transfer Limitation: Poor mixing is preventing the substrate and hydrogen from reaching the catalyst surface.Increase the stirring speed to ensure the catalyst is well suspended in the reaction medium.[1]
Catalyst Deactivation: Impurities in the starting material (e.g., sulfur compounds) may have poisoned the catalyst.Purify the 2,5-dimethylnitrobenzene before the reaction. Consider using a more robust catalyst.
Product is Dark/Colored Air Oxidation: The aniline (B41778) product is sensitive to oxidation upon exposure to air.Purge all equipment with an inert gas (N₂ or Ar) before use. Conduct the workup and purification under an inert atmosphere. Distill the product under vacuum.[2]
Presence of Impurities Incomplete Reaction: The reaction was not allowed to run to completion.Extend the reaction time. Monitor the reaction by TLC or GC until the starting material is fully consumed.
Isomeric Impurities: The starting 2,5-dimethylnitrobenzene was contaminated with other isomers.Use a high-purity starting material. Isomers can be difficult to separate, but careful fractional vacuum distillation may be effective.

Visualizations

G Workflow for 2,5-Dimethylaniline Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (2,5-Dimethylnitrobenzene, Pd/C, Ethanol) setup Reactor Setup (Charge Reagents) start->setup purge Inerting (Purge with N₂ then H₂) setup->purge react Catalytic Hydrogenation (Heat, Stir, Pressurize with H₂) purge->react monitor Monitor H₂ Uptake react->monitor cool Cool & Vent monitor->cool filter Filter Catalyst cool->filter evap Solvent Removal filter->evap distill Vacuum Distillation evap->distill product Pure 2,5-Dimethylaniline distill->product

Caption: Experimental workflow for the synthesis of 2,5-dimethylaniline.

G Troubleshooting Logic for Synthesis problem Problem Observed? low_yield Low Yield / No Reaction problem->low_yield Yes impure_product Impure Product problem->impure_product Yes cause_catalyst Inactive Catalyst? low_yield->cause_catalyst cause_conditions Incorrect Conditions? (T, P, Time) low_yield->cause_conditions cause_oxidation Dark Color? impure_product->cause_oxidation cause_incomplete Starting Material Present? impure_product->cause_incomplete sol_catalyst Use Fresh Catalyst Increase Loading cause_catalyst->sol_catalyst sol_conditions Verify & Optimize Temp, Pressure, Time cause_conditions->sol_conditions sol_oxidation Use Inert Atmosphere Vacuum Distill cause_oxidation->sol_oxidation sol_incomplete Extend Reaction Time Monitor by GC/TLC cause_incomplete->sol_incomplete

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Purification of 1,4-Dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,4-Dimethyl-2-nitrobenzene, specifically focusing on the removal of dinitrobenzene impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The primary impurities in crude this compound, especially when synthesized via nitration of p-xylene, are typically isomers of dinitro-p-xylene (e.g., 1,4-Dimethyl-2,3-dinitrobenzene, 1,4-Dimethyl-2,5-dinitrobenzene, and 1,4-Dimethyl-2,6-dinitrobenzene) and other mononitrated isomers. The formation of these byproducts is a common challenge in the nitration of aromatic compounds.

Q2: What are the principal methods for removing dinitrobenzene impurities from this compound?

A2: The main techniques for purifying this compound include:

  • Selective Chemical Reduction: This method involves the use of a reducing agent that selectively reacts with the dinitrobenzene impurities, converting them into amino-nitro compounds, which have different physical properties and can be easily separated.

  • Recrystallization/Fractional Crystallization: This technique leverages the differences in solubility between this compound and the dinitrobenzene impurities in a specific solvent or solvent system.

  • Column Chromatography: This chromatographic method separates compounds based on their differential adsorption onto a stationary phase, which is effective for separating isomers with different polarities.

Q3: How can I determine the purity of my this compound sample?

A3: The purity of your sample can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of the mixture and provides their mass spectra, allowing for identification and quantification of the desired product and any remaining impurities. A validated GC-MS method can provide high accuracy and sensitivity for detecting trace amounts of dinitrobenzene.[1][2][3][4]

Q4: What is the "Zinin reduction" and how is it applicable here?

A4: The Zinin reduction is a classic organic reaction that selectively reduces one nitro group of a polynitroaromatic compound to an amino group using sulfide (B99878) or polysulfide ions (e.g., from sodium sulfide or ammonium (B1175870) sulfide).[5] This method is highly relevant for this purification because dinitrobenzene impurities can be converted to nitro-amino compounds, which have significantly different polarities and solubilities compared to the desired this compound, facilitating their separation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
"Oiling out" instead of crystal formation. The boiling point of the solvent is higher than the melting point of the solute. The crude product has a high concentration of impurities, leading to a significant depression of the melting point. The solution is too concentrated.Re-heat the solution to dissolve the oil, add a small amount of a miscible co-solvent in which the compound is more soluble, and allow it to cool slowly. Seeding with a pure crystal can also help. Ensure the cooling process is slow.[6][7][8][9]
Low or no crystal yield. Too much solvent was used. The chosen solvent is too effective at dissolving the compound, even at low temperatures. The cooling process was too rapid.Reduce the volume of the solvent by gentle evaporation. Cool the solution for a longer period, possibly in an ice bath or refrigerator. Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.[6][8]
Poor purity after recrystallization. The impurities and the desired compound have very similar solubilities in the chosen solvent. The crystals were not washed properly after filtration. The cooling was too rapid, trapping impurities within the crystal lattice.Try fractional crystallization, where multiple recrystallization steps are performed on different fractions of the crystals. Select a different solvent system that offers better solubility differentiation. Ensure the crystals are washed with a small amount of cold, fresh solvent on the filter. Allow for slow cooling to promote the formation of purer crystals.[10][11][12]
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of bands. The solvent system (mobile phase) is not optimized. The column is overloaded with the sample. The column was not packed correctly.Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation (aim for an Rf of the target compound between 0.2-0.4). Reduce the amount of crude product loaded onto the column. Ensure the column is packed uniformly as a slurry to avoid channeling.[13]
Compound is not eluting from the column. The mobile phase is not polar enough. The compound may be degrading on the silica (B1680970) gel.Gradually increase the polarity of the mobile phase. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the eluent.
Cracks appearing in the column bed. The column has run dry. The solvent system was changed too abruptly from non-polar to polar, generating heat.Always keep the top of the stationary phase covered with solvent. When changing solvent polarity, do so gradually through a gradient elution.

Data Presentation

Solubility and Physical Properties
Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility in Water Solubility in Organic Solvents
This compound 151.16-1.1240<0.1 g/100 mL[14]Soluble in ethanol (B145695), ether, benzene.[15]
1,3-Dinitrobenzene (B52904) 168.1189.573000.05 g/100 mLSoluble in ethanol, chloroform, ethyl acetate.[16][17][18]
1,4-Dinitrobenzene 168.11174299~0.01 g/100 mL at 25 °C[19]Soluble in ethanol, acetone, chloroform.[19]

Experimental Protocols

Protocol 1: Purification by Selective Chemical Reduction

This protocol describes the removal of dinitrobenzene impurities by selective reduction to amino-nitro compounds, followed by separation.

Materials:

  • Crude this compound containing dinitrobenzene impurities

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide solution

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 2M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, beaker, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude this compound in ethanol.

  • Addition of Reducing Agent: Prepare a solution of sodium sulfide in water and add it dropwise to the ethanolic solution of the crude product while stirring. The molar ratio of sodium sulfide to the estimated amount of dinitrobenzene impurity should be approximately 2:1.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the dinitrobenzene spot.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate. The desired this compound will move to the organic layer, while the more polar amino-nitro compounds will have a higher affinity for the aqueous layer.

  • Acid Wash: Wash the organic layer with 2M HCl to remove the basic amino-nitro compounds by forming their water-soluble hydrochloride salts.

  • Neutralization and Final Wash: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

  • Purity Analysis: Analyze the purity of the final product by GC-MS.

Protocol 2: Purification by Fractional Crystallization

This protocol outlines the purification of this compound by leveraging solubility differences. Ethanol is a common solvent for the recrystallization of nitroaromatic compounds.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask, heating mantle or hot plate, Buchner funnel, filter paper, vacuum flask.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture gently while stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.

  • Slow Cooling (Fraction 1): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The dinitrobenzene impurities, being generally less soluble in ethanol than the mononitro compound at lower temperatures, are expected to crystallize out first.

  • Isolation of Fraction 1: Collect the first crop of crystals by vacuum filtration. These crystals are likely enriched in dinitrobenzene impurities.

  • Concentration and Cooling (Fraction 2): Take the filtrate from the previous step and reduce its volume by about one-third by gentle heating. Allow this solution to cool slowly to room temperature and then in an ice bath. The desired this compound should crystallize out.

  • Isolation of Fraction 2: Collect the second crop of crystals by vacuum filtration. This fraction should be enriched in the desired product.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor. Dry the crystals in a vacuum oven at a moderate temperature.

  • Purity Analysis: Analyze the purity of the dried crystals from Fraction 2 using GC-MS. If necessary, this fraction can be recrystallized again to achieve higher purity.

Mandatory Visualizations

selective_reduction_workflow crude Crude this compound (with Dinitrobenzene impurities) reduction Selective Reduction (e.g., Na2S in Ethanol/Water) crude->reduction workup Aqueous Work-up & Extraction with Ethyl Acetate reduction->workup acid_wash Acid Wash (2M HCl) workup->acid_wash separation Separation of Layers acid_wash->separation organic_layer Organic Layer: This compound separation->organic_layer aqueous_layer Aqueous Layer: Amino-nitro-xylene HCl salts separation->aqueous_layer final_product Pure this compound organic_layer->final_product

Caption: Workflow for the purification of this compound via selective reduction.

fractional_crystallization_workflow start Crude Product in Hot Ethanol cool1 Slow Cooling to Room Temperature start->cool1 filter1 Vacuum Filtration cool1->filter1 crystals1 Fraction 1 Crystals (Enriched in Dinitrobenzene) filter1->crystals1 filtrate1 Filtrate 1 filter1->filtrate1 concentrate Reduce Volume of Filtrate 1 filtrate1->concentrate cool2 Cool to Room Temp, then Ice Bath concentrate->cool2 filter2 Vacuum Filtration cool2->filter2 crystals2 Fraction 2 Crystals (Enriched in this compound) filter2->crystals2 mother_liquor Mother Liquor filter2->mother_liquor

Caption: Workflow for purification by fractional crystallization.

troubleshooting_logic start Purification Attempt check_purity Check Purity (e.g., GC-MS) start->check_purity is_pure Is Purity > 99%? check_purity->is_pure success Purification Successful is_pure->success Yes failure Identify Issue is_pure->failure No recrystallization Recrystallization Issue? failure->recrystallization chromatography Chromatography Issue? failure->chromatography troubleshoot_recryst Troubleshoot Recrystallization (Solvent, Cooling Rate, etc.) recrystallization->troubleshoot_recryst Yes troubleshoot_chrom Troubleshoot Chromatography (Mobile Phase, Loading, etc.) chromatography->troubleshoot_chrom Yes re_purify Re-purify troubleshoot_recryst->re_purify troubleshoot_chrom->re_purify re_purify->check_purity

Caption: Logical decision-making for troubleshooting purification.

References

Technical Support Center: Separation of Nitroxylene Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of nitroxylene isomers using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of nitroxylene isomers.

Problem: Poor or No Separation of Isomers

If you are observing overlapping bands or a single unresolved band for your nitroxylene isomers, consider the following troubleshooting steps:

  • Optimize the Mobile Phase: The polarity of the eluent is a critical factor in achieving good separation.

    • If isomers elute too quickly (high Rf values on TLC): Your mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) content in a hexane/ethyl acetate (B1210297) mixture).

    • If isomers elute too slowly or not at all (low Rf values on TLC): Your mobile phase is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., increase the ethyl acetate content). A systematic approach using Thin Layer Chromatography (TLC) to test various solvent systems is highly recommended before running the column.[1]

  • Adjust the Stationary Phase:

    • Silica (B1680970) Gel: This is the most common stationary phase for separating nitroaromatic isomers due to its polar nature.[1][2] Ensure you are using silica gel of an appropriate particle size for good resolution.

    • Alumina (B75360): Can be an alternative, available in acidic, neutral, or basic forms.[3] The choice depends on the specific properties of your nitroxylene isomers.

  • Improve Column Packing: A poorly packed column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in poor separation.[3] Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation.[1] A general guideline is to load a sample amount that is 1-5% of the total weight of the stationary phase.[1]

Problem: The Compound Won't Elute from the Column

If your nitroxylene isomers are stuck at the top of the column and do not move down with the eluent, it is likely due to very strong adsorption to the stationary phase.

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For strongly adsorbed compounds, a significant increase in the polar solvent component may be necessary.

  • Check Compound Stability: In rare cases, the compound may be degrading on the silica gel. You can test for this by spotting your sample on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots appear.

Problem: Co-elution of Isomers with Impurities

If your desired nitroxylene isomers are eluting along with other impurities, the following steps can help:

  • Fine-tune the Solvent System: A slight adjustment in the solvent ratio can sometimes be enough to resolve the co-eluting compounds. Step-gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be effective.

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel does not resolve the issue, switching to a different adsorbent like alumina might provide the necessary selectivity.

Troubleshooting Logic for Poor Separation

G start Poor Separation of Nitroxylene Isomers check_tlc Review TLC Data start->check_tlc rf_high Rf Values Too High (>0.5) check_tlc->rf_high High Rf rf_low Rf Values Too Low (<0.2) check_tlc->rf_low Low Rf rf_ok Good Rf Separation (ΔRf > 0.1) check_tlc->rf_ok Good Rf decrease_polarity Decrease Mobile Phase Polarity (e.g., more hexane) rf_high->decrease_polarity increase_polarity Increase Mobile Phase Polarity (e.g., more ethyl acetate) rf_low->increase_polarity check_packing Check Column Packing (for cracks/channels) rf_ok->check_packing decrease_polarity->check_tlc increase_polarity->check_tlc check_load Check Sample Load (is it too high?) check_packing->check_load Packing OK repack_column Repack Column Carefully check_packing->repack_column Packing Faulty reduce_load Reduce Sample Amount check_load->reduce_load Overloaded success Successful Separation check_load->success Load OK repack_column->success reduce_load->success

Caption: Troubleshooting workflow for poor separation.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for separating nitroxylene isomers?

A1: Silica gel is the most commonly used and generally effective stationary phase for the separation of nitroaromatic compounds like nitroxylene isomers.[1][2] Its polar nature allows for differential adsorption of the isomers based on small differences in their polarity. Neutral alumina can also be considered as an alternative.[3]

Q2: How do I choose the right mobile phase (eluent)?

A2: The best mobile phase is typically determined empirically using Thin Layer Chromatography (TLC).[1] A good starting point for nitroxylene isomers is a mixture of a non-polar solvent like hexane and a slightly more polar solvent such as ethyl acetate or dichloromethane (B109758).[1] The ratio of these solvents is adjusted to achieve good separation of the spots on the TLC plate, ideally with Rf values between 0.2 and 0.5 and the largest possible difference in Rf values between the isomers.

Q3: In what order can I expect the nitroxylene isomers to elute from a silica gel column?

A3: The elution order is determined by the polarity of the isomers. The general principle is that less polar compounds elute faster from a polar stationary phase like silica gel.[3] The polarity of nitroxylene isomers is influenced by the positions of the nitro and methyl groups. Isomers with less steric hindrance around the polar nitro group may interact more strongly with the silica gel and thus elute later. The exact elution order should be determined by TLC analysis of the isomer mixture.

Q4: How can I visualize the separated nitroxylene isomers on a TLC plate or in the collected fractions?

A4: Nitroxylene isomers are often UV-active due to the aromatic ring and the nitro group. They can typically be visualized as dark spots on a fluorescent TLC plate under a UV lamp (254 nm).[1] For collected fractions, TLC analysis of each fraction is the most reliable method to determine which fractions contain the separated isomers.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

  • Prepare a Sample Solution: Dissolve a small amount of the nitroxylene isomer mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Use a capillary tube to spot the sample solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a shallow pool of your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.

  • Visualize the Spots: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.

  • Optimize the Solvent System: Adjust the ratio of the polar and non-polar solvents in your mobile phase to achieve the best possible separation of the isomer spots. The ideal system will show the largest difference in Rf values between the isomers.

Protocol 2: Column Chromatography Separation of Nitroxylene Isomers

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you determined from your TLC analysis.

    • Carefully pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Avoid trapping air bubbles.[3]

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve your nitroxylene isomer mixture in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel and add this to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and silica.

    • Begin collecting fractions as the solvent flows through the column.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your method development.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain your purified isomers.

    • Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Typical Column Chromatography Conditions for Nitroaromatic Isomer Separation

ParameterConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Polar adsorbent that interacts with the polar nitro group, enabling separation based on differences in isomer polarity.[3]
Mobile Phase Hexane/Ethyl Acetate or Hexane/DichloromethaneA mixture of a non-polar and a polar solvent allows for fine-tuning of the eluent strength to achieve optimal separation.[1]
Elution Mode Isocratic or GradientIsocratic elution uses a constant solvent composition, while gradient elution involves gradually increasing the polarity, which can be useful for separating isomers with significantly different polarities.
Detection UV (254 nm) for TLC analysisNitroaromatic compounds typically absorb UV light, allowing for easy visualization.[1]

Visualizations

Workflow for Separation Method Development

G start Start: Mixture of Nitroxylene Isomers tlc 1. TLC Method Development start->tlc optimize_solvent Optimize Mobile Phase (e.g., Hexane/EtOAc ratio) tlc->optimize_solvent column_prep 2. Prepare Silica Gel Column optimize_solvent->column_prep load_sample 3. Load Sample onto Column column_prep->load_sample elute 4. Elute with Optimized Mobile Phase load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure end End: Separated Isomers combine_pure->end

Caption: General workflow for separating nitroxylene isomers.

References

Technical Support Center: Storage and Handling of 1,4-Dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 1,4-Dimethyl-2-nitrobenzene to prevent its oxidative degradation. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary cause of degradation is oxidation, particularly autoxidation of the methyl groups attached to the benzene (B151609) ring. This process is a free-radical chain reaction that can be initiated by factors such as heat, light (UV radiation), and the presence of impurities that can act as radical initiators. Contact with strong oxidizing agents will also lead to rapid degradation.

Q2: What are the visible signs of this compound degradation?

A2: A noticeable color change, often to a more yellowish or brownish hue, can indicate degradation. The formation of solid precipitates or a change in the physical state of the compound may also be observed. For accurate assessment, analytical techniques such as HPLC or GC-MS are recommended to detect and quantify impurities.

Q3: How should this compound be stored to minimize oxidation?

A3: To minimize oxidation, store the compound in a cool, dry, and dark place, preferably in a refrigerator at 2-8°C.[1] The container should be made of an inert material, such as amber glass, and be tightly sealed to prevent exposure to air and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended.

Q4: Are there any chemical inhibitors that can be added to prevent the oxidation of this compound?

A4: Yes, radical-scavenging antioxidants can be effective. Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize organic compounds susceptible to autoxidation.[2][3] A very low concentration (typically 0.01-0.1%) is usually sufficient. However, the compatibility and potential interference of any additive with your specific application must be carefully evaluated.

Q5: What are the expected oxidation products of this compound?

A5: Oxidation of the methyl groups is the most likely degradation pathway. This can lead to the formation of corresponding alcohols, aldehydes, and ultimately carboxylic acids. The primary oxidation products are likely to be 4-methyl-2-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid.[4][5][6] Further oxidation could potentially lead to dicarboxylic acids.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Color Change (Yellowing/Browning) Onset of oxidative degradation.1. Immediately move the sample to a cooler, darker storage location. 2. Analyze a small aliquot of the sample by HPLC or GC-MS to identify and quantify impurities. 3. If degradation is significant, consider purifying the material or using a fresh batch for critical experiments. 4. For future storage, consider adding an antioxidant like BHT and storing under an inert atmosphere.
Formation of Precipitate Formation of less soluble oxidation products (e.g., carboxylic acids).1. Isolate the precipitate by filtration or centrifugation. 2. Analyze both the solid and the remaining liquid by appropriate analytical methods (e.g., NMR, IR, MS) to identify the precipitate. 3. Review storage conditions and implement preventative measures as described above.
Inconsistent Experimental Results Use of a partially degraded sample, leading to lower effective concentration of the starting material and the presence of reactive impurities.1. Verify the purity of the this compound stock using a validated analytical method. 2. If impurities are detected, purify the material (e.g., by recrystallization or chromatography) or obtain a new, high-purity batch. 3. Always use a freshly opened or recently verified sample for sensitive experiments.
Pressure Buildup in Container Decomposition at elevated temperatures, which can generate gaseous byproducts like nitrogen oxides.[7]1. CAUTION: Handle the container with extreme care in a well-ventilated fume hood. 2. Cool the container before attempting to open it. 3. Open the container slowly to release any pressure. 4. Inspect the material for signs of degradation and discard if necessary, following appropriate safety protocols. 5. Store the material at the recommended lower temperatures.

Quantitative Data on Stability

Table 1: General Temperature Effects on Oxidation Rate (Based on Arrhenius Equation)

Temperature IncreaseApproximate Increase in Reaction Rate
10°C2-3 times
20°C4-9 times
30°C8-27 times

Note: This is a general guideline and the actual impact of temperature will depend on the specific activation energy of the oxidation reaction.

Experimental Protocols

Protocol 1: Long-Term Stability Study

Objective: To determine the shelf-life of this compound under defined storage conditions.

Methodology:

  • Sample Preparation: Aliquot high-purity this compound into multiple amber glass vials. For a subset of vials, add a stabilizer like BHT (0.05% w/w). A control set with no stabilizer should be included.

  • Inert Atmosphere: Purge the headspace of each vial with a stream of dry argon or nitrogen for 1-2 minutes before tightly sealing with a PTFE-lined cap.

  • Storage Conditions: Store the vials under the following conditions:

    • Long-term: 5°C ± 3°C

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated (25°C): 0, 3, and 6 months.

    • Accelerated (40°C): 0, 1, 2, 3, and 6 months.

  • Analytical Method: At each time point, analyze the samples by a validated stability-indicating HPLC-UV or GC-MS method to quantify the parent compound and any degradation products.

  • Data Analysis: Plot the concentration of this compound against time for each storage condition. Determine the time at which the concentration falls below a specified limit (e.g., 95% of the initial value) to establish the shelf-life.

Protocol 2: Container Passivation for Long-Term Storage

Objective: To prepare storage containers to minimize surface-catalyzed oxidation.

Methodology for Glass Containers:

  • Cleaning: Wash the amber glass vials with a laboratory-grade detergent, followed by thorough rinsing with deionized water.

  • Acid Wash: Soak the vials in a 1 M solution of nitric acid or a 1 M solution of citric acid for at least 4 hours at room temperature.[8][9]

  • Rinsing: Rinse the vials thoroughly with deionized water until the rinse water is neutral (pH 6-7).

  • Drying: Dry the vials in an oven at 105-120°C.

  • Storage: Store the passivated vials in a clean, dust-free environment until use.

Methodology for Stainless Steel Containers:

  • Degreasing: Clean the surface with a suitable organic solvent or an alkaline cleaner to remove any oils or grease.

  • Pickling (if necessary): For new or welded containers, a pickling step with a mixture of nitric and hydrofluoric acids may be required to remove scale and embedded iron. This should be performed by trained personnel with appropriate safety precautions.

  • Passivation: Immerse the container in a 20-50% (v/v) nitric acid solution at room temperature for at least 30 minutes.[10][11][12]

  • Rinsing: Thoroughly rinse the container with deionized water until the rinse water is neutral.

  • Drying: Allow the container to air dry completely. The passive layer forms upon exposure to oxygen in the air.

Visualizations

Autoxidation_Pathway This compound This compound Benzylic Radical Benzylic Radical This compound->Benzylic Radical Initiation (Heat, Light) Peroxy Radical Peroxy Radical Benzylic Radical->Peroxy Radical + O2 (Propagation) Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + R-H (Propagation) Non-radical products Non-radical products Peroxy Radical->Non-radical products Termination (+ Antioxidant) Further Oxidation Products 4-Methyl-2-nitrobenzoic acid, 2,5-Dimethyl-4-nitrophenol, etc. Hydroperoxide->Further Oxidation Products Decomposition Troubleshooting_Workflow cluster_observe Observation cluster_analyze Analysis cluster_evaluate Evaluation cluster_action Action Observe Degradation Signs of Degradation Observed (e.g., color change, precipitate) Analyze Sample Analyze by HPLC/GC-MS Observe Degradation->Analyze Sample Purity Check Purity Acceptable? Analyze Sample->Purity Check Use Sample Use Sample Purity Check->Use Sample Yes Purify or Discard Purify or Discard Purity Check->Purify or Discard No Implement Prevention Implement Preventative Measures: - Lower Temperature - Exclude Light/Air - Use Antioxidant - Passivate Container Purify or Discard->Implement Prevention

References

Technical Support Center: Scaling Up the Synthesis of 1,4-Dimethyl-2-nitrobenzene for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,4-dimethyl-2-nitrobenzene for pilot studies. The information is presented in a question-and-answer format to directly address potential challenges.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: Our pilot run resulted in a lower than expected yield of the desired product. What are the potential causes and how can we mitigate them?

  • Answer: Low yields in the nitration of p-xylene (B151628) can stem from several factors when scaling up. Inadequate temperature control is a primary concern, as higher temperatures can lead to the formation of unwanted byproducts.[1][2] Ensure your reactor's cooling system is sufficient to manage the exothermic nature of the reaction.[3] Incomplete conversion of the starting material is another possibility. Verifying the molar ratio of nitric acid to p-xylene is crucial; a slight excess of nitric acid is often used to drive the reaction to completion.[1] Finally, poor mixing can result in localized areas of low reactant concentration, hindering the reaction rate. Efficient agitation is necessary to ensure proper contact between the organic and acid phases.

Issue 2: Formation of Impurities (Dinitration and Oxidation)

  • Question: We are observing significant amounts of dinitrated and oxidized byproducts in our crude product. How can we improve the selectivity towards mono-nitration?

  • Answer: The formation of dinitrated and oxidized impurities is a common challenge in aromatic nitration.[1][4] To favor mono-nitration, it is critical to maintain a low reaction temperature, typically below 50°C for the nitration of benzene, a principle that also applies here.[1] Controlling the stoichiometry of the nitrating agent is also essential; using a large excess of nitric acid will promote dinitration.[1] The reaction time should be monitored, and the reaction quenched once the starting material is consumed to prevent further nitration. The presence of brown fumes (nitrogen dioxide) indicates oxidation, which becomes more prevalent at higher temperatures and with longer reaction times.[2]

Issue 3: Difficulties with Phase Separation

  • Question: After quenching the reaction, we are experiencing slow or incomplete phase separation between the organic and aqueous layers. What could be the cause and how can we resolve this?

  • Answer: Emulsion formation during the quenching and washing steps can complicate phase separation. This can be caused by vigorous agitation during washing. Allowing the mixture to stand for a sufficient period after quenching is the first step. If separation is still slow, the addition of a saturated brine solution can help to break the emulsion by increasing the ionic strength of the aqueous phase. In a pilot plant setting, the design of the separator is also crucial for efficient phase separation.

Issue 4: Inadequate Heat Management

  • Question: Our pilot reactor is showing significant temperature spikes during the addition of the nitrating mixture. How can we better control the reaction exotherm?

  • Answer: Nitration reactions are highly exothermic, and poor heat management at the pilot scale can lead to runaway reactions.[3] Several strategies can be employed for better temperature control. A slow, controlled addition of the nitrating agent (mixed acid) to the p-xylene is paramount. Ensure the reactor is equipped with an efficient cooling jacket and that the cooling medium is at a sufficiently low temperature. The use of a continuous-flow reactor can offer superior heat transfer and temperature control compared to a batch reactor due to a higher surface-area-to-volume ratio.[5][6]

Frequently Asked Questions (FAQs)

  • Question: What is the recommended starting point for the molar ratio of reactants for a pilot-scale synthesis?

  • Answer: For the nitration of xylenes, a molar ratio of nitric acid to the xylene of 1.1 to 1.3 is a common starting point.[7] The molar ratio of sulfuric acid to nitric acid typically ranges from 2 to 4.[7] These ratios should be optimized based on laboratory and pilot-scale experiments to maximize yield and minimize byproduct formation.

  • Question: What are the key safety precautions to consider when scaling up this synthesis?

  • Answer: The nitration of aromatic compounds involves highly corrosive and reactive materials and is an exothermic process.[3][8] Key safety precautions include:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.

    • Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhaling corrosive vapors.

    • Controlled Addition: Add the nitrating agents slowly and in a controlled manner to manage the reaction exotherm.

    • Temperature Monitoring: Continuously monitor the reaction temperature and have an emergency cooling plan in place.

    • Quenching: Quench the reaction mixture by slowly adding it to ice-water to dissipate heat and dilute the acids.

  • Question: How should the waste acid (spent acid) be handled and disposed of?

  • Answer: The spent acid from nitration reactions is a hazardous waste stream containing residual nitric and sulfuric acids, as well as dissolved organic compounds.[8][9] For pilot and industrial-scale operations, it is crucial to have a waste management plan. Treatment often involves neutralization with a base, such as sodium hydroxide (B78521) or calcium carbonate. In larger-scale operations, recovery and recycling of the sulfuric acid are often economically and environmentally beneficial.[8][9][10] This can be achieved through processes like denitration and concentration.[8][11]

  • Question: What are the recommended analytical methods for quality control of the final product?

  • Answer: To ensure the purity of the this compound, several analytical techniques should be employed. Gas chromatography (GC) is a primary method for determining the purity of the product and quantifying any isomeric impurities or unreacted starting material.[12][13] High-performance liquid chromatography (HPLC) can also be used. For structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are valuable.

Experimental Protocols

Pilot-Scale Synthesis of this compound via Continuous Flow

This protocol is a general guideline and should be adapted based on specific pilot plant equipment and safety protocols.

Materials and Equipment:

  • p-Xylene

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Continuous-flow reactor system with precise temperature control

  • Pumps for reagent delivery

  • Liquid-liquid separator

  • Washing vessels

  • Vacuum distillation apparatus

  • Personal Protective Equipment (PPE)

Procedure:

  • Mixed Acid Preparation: In a separate, cooled vessel, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the mixed acid. The molar ratio of sulfuric acid to nitric acid should be between 2 and 4.

  • Reaction Setup: Set up the continuous-flow reactor system. The reactor should be immersed in a cooling bath to maintain the desired reaction temperature.

  • Reagent Pumping: Pump the p-xylene and the prepared mixed acid into the reactor through separate inlets. The flow rates should be adjusted to achieve a molar ratio of nitric acid to p-xylene between 1.1 and 1.3.

  • Reaction: The reaction mixture flows through the reactor where the nitration takes place. The residence time in the reactor should be carefully controlled to ensure complete conversion while minimizing byproduct formation.

  • Quenching and Separation: The output from the reactor is directed to a liquid-liquid separator. The crude organic product is separated from the spent acid.

  • Washing: The organic phase is washed sequentially with water, a dilute sodium carbonate solution (to neutralize any remaining acid), and finally with water again.

  • Drying: The washed organic layer is dried over a suitable drying agent, such as anhydrous magnesium sulfate.

  • Purification: The dried crude product is purified by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Pilot-Scale Nitration of p-Xylene

ParameterValueReference
Reactants
p-Xylene1 equivalent
Nitric Acid1.1 - 1.3 equivalents[7]
Sulfuric Acid2 - 4 equivalents (relative to Nitric Acid)[7]
Reaction Conditions
Temperature30 - 60 °C[2]
Residence Time (Continuous Flow)30 - 240 seconds
Work-up
Washing AgentsWater, Sodium Carbonate Solution
Expected Yield >90%

Mandatory Visualization

Synthesis_Workflow Raw_Materials Raw Materials (p-Xylene, HNO₃, H₂SO₄) Mixed_Acid_Prep Mixed Acid Preparation Raw_Materials->Mixed_Acid_Prep Nitration_Reaction Nitration Reaction (Continuous Flow Reactor) Raw_Materials->Nitration_Reaction Mixed_Acid_Prep->Nitration_Reaction Phase_Separation Phase Separation Nitration_Reaction->Phase_Separation Crude_Product Crude Organic Product Phase_Separation->Crude_Product Spent_Acid Spent Acid Phase_Separation->Spent_Acid Washing Washing (H₂O, Na₂CO₃, H₂O) Crude_Product->Washing Waste_Treatment Waste Acid Treatment (Neutralization/Recycling) Spent_Acid->Waste_Treatment Drying Drying Washing->Drying Purification Purification (Vacuum Distillation) Drying->Purification Final_Product This compound Purification->Final_Product Waste Treated Waste Waste_Treatment->Waste

Caption: Workflow for the pilot-scale synthesis of this compound.

References

Technical Support Center: Catalyst Deactivation in the Hydrogenation of 1,4-Dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the hydrogenation of 1,4-Dimethyl-2-nitrobenzene to produce 2,5-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the hydrogenation of this compound?

A1: The most common heterogeneous catalysts for the hydrogenation of nitroarenes, including this compound, are noble metals supported on high-surface-area materials. Palladium on activated carbon (Pd/C) is a widely used and cost-effective choice known for its high activity.[1] Other effective catalysts include platinum on carbon (Pt/C), Raney Nickel, and catalysts based on ruthenium and rhodium.[2] The choice of catalyst and support can significantly influence the reaction's selectivity and the catalyst's stability.[2]

Q2: What are the primary mechanisms of catalyst deactivation in this reaction?

A2: Catalyst deactivation in the hydrogenation of substituted nitroarenes can occur through several mechanisms:

  • Poisoning: Impurities in the reactants, solvent, or hydrogen stream can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen, and carbon monoxide.[3][4]

  • Fouling/Coking: Deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface can block active sites and pores.[3]

  • Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, which reduces the active surface area and, consequently, the catalyst's activity.[3][4][5]

  • Leaching: The active metal can dissolve into the reaction medium, leading to an irreversible loss of catalytic activity.[3][5]

Q3: How can I determine if my catalyst has been deactivated?

A3: A decrease in the reaction rate, incomplete conversion of the starting material, or a change in the product selectivity are all indicators of catalyst deactivation. To confirm deactivation, you can perform a catalyst recycling study. After the initial reaction, the catalyst is recovered, washed, and reused in a subsequent reaction under identical conditions. A significant drop in performance in the second run confirms deactivation.[3]

Q4: Can a deactivated catalyst be regenerated?

A4: In some cases, yes. The appropriate regeneration method depends on the deactivation mechanism. For deactivation caused by coking or fouling, a common method is controlled oxidation of the carbonaceous deposits at elevated temperatures.[6] For some types of poisoning, washing the catalyst with a suitable solvent may restore some activity. However, deactivation due to sintering or significant leaching is generally irreversible.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

Symptoms:

  • The reaction is sluggish or does not proceed to completion.

  • Analysis of the reaction mixture shows a large amount of unreacted starting material.

Troubleshooting Workflow

Troubleshooting_Low_Conversion start Low/No Conversion Observed check_catalyst Check Catalyst Activity start->check_catalyst check_impurities Investigate Potential Impurities check_catalyst->check_impurities Yes catalyst_issue Potential Catalyst Issue: - Old/improperly stored catalyst - Insufficient catalyst loading check_catalyst->catalyst_issue No check_conditions Verify Reaction Conditions check_impurities->check_conditions No poisoning Potential Catalyst Poisoning: - Impurities in substrate, solvent, or H2 check_impurities->poisoning Yes conditions_issue Suboptimal Reaction Conditions: - Insufficient H2 pressure - Incorrect temperature - Inadequate agitation check_conditions->conditions_issue Yes solution_catalyst Solution: - Use fresh catalyst - Increase catalyst loading catalyst_issue->solution_catalyst solution_impurities Solution: - Purify substrate and solvent - Use high-purity H2 poisoning->solution_impurities solution_conditions Solution: - Increase H2 pressure - Optimize temperature - Improve agitation conditions_issue->solution_conditions Reaction_Pathway cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate +H2 Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate +H2 2,5-Dimethylaniline 2,5-Dimethylaniline Hydroxylamine Intermediate->2,5-Dimethylaniline +H2 -H2O Nitroso IntermediateHydroxylamine Intermediate Nitroso IntermediateHydroxylamine Intermediate Azoxy Intermediate Azoxy Intermediate Nitroso IntermediateHydroxylamine Intermediate->Azoxy Intermediate -H2O Azo Intermediate Azo Intermediate Azoxy Intermediate->Azo Intermediate +H2 Hydrazo Intermediate Hydrazo Intermediate Azo Intermediate->Hydrazo Intermediate +H2 Hydrazo Intermediate->2,5-Dimethylaniline +H2 Deactivation_Mechanisms cluster_mechanisms Deactivation Mechanisms Active Catalyst Active Catalyst Poisoning Poisoning Active Catalyst->Poisoning Impurities Fouling (Coking) Fouling (Coking) Active Catalyst->Fouling (Coking) Byproducts Sintering Sintering Active Catalyst->Sintering High Temp. Leaching Leaching Active Catalyst->Leaching Solvent Deactivated Catalyst Deactivated Catalyst Poisoning->Deactivated Catalyst Fouling (Coking)->Deactivated Catalyst Sintering->Deactivated Catalyst Leaching->Deactivated Catalyst

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of 1,4-Dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the 1H NMR Spectral Features of 1,4-Dimethyl-2-nitrobenzene and Its Isomers

In the landscape of pharmaceutical research and organic synthesis, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, a key intermediate in various chemical syntheses. Through a comparative approach with its isomers, 1,2-Dimethyl-4-nitrobenzene and 2,5-Dimethyl-1-nitrobenzene, this document aims to equip researchers with the necessary data and protocols for accurate spectral interpretation and compound identification.

Analysis of the 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl groups. The electron-withdrawing nature of the nitro group (-NO2) significantly influences the chemical shifts of the nearby protons, causing them to resonate at a lower field (higher ppm).

The aromatic region of the spectrum is expected to show three distinct signals for the three aromatic protons. The proton ortho to the nitro group is the most deshielded. The two methyl groups, being in different electronic environments, will also exhibit separate singlet signals.

Comparison with Isomeric Alternatives

To appreciate the unique spectral features of this compound, a comparison with its isomers is essential. The substitution pattern on the benzene (B151609) ring in 1,2-Dimethyl-4-nitrobenzene and 2,5-Dimethyl-1-nitrobenzene leads to different magnetic environments for the protons, resulting in distinguishable 1H NMR spectra.

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
This compound H-3~7.8d1H
H-5~7.3dd1H
H-6~7.2d1H
1-CH3~2.5s3H
4-CH3~2.4s3H
1,2-Dimethyl-4-nitrobenzene H-3~7.9d1H
H-5~7.5dd1H
H-6~7.3d1H
1-CH3~2.6s3H
2-CH3~2.3s3H
2,5-Dimethyl-1-nitrobenzene H-3~7.4d1H
H-4~7.2dd1H
H-6~7.9d1H
2-CH3~2.5s3H
5-CH3~2.4s3H

Note: The chemical shift values presented are predicted and may vary slightly based on the solvent and experimental conditions.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial. The use of a deuterated solvent is essential to avoid large solvent signals in the 1H NMR spectrum.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp resonance signals.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine 1H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Acquire the free induction decay (FID) signal.

3. Data Processing:

  • Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

Spin-Spin Coupling in this compound

The splitting patterns observed in the 1H NMR spectrum of this compound arise from spin-spin coupling between adjacent, non-equivalent protons. The following diagram illustrates these coupling relationships.

G H3 H-3 H5 H-5 H3->H5 Jmeta H6 H-6 H5->H6 Jortho CH3_1 1-CH3 CH3_4 4-CH3

Caption: Spin-spin coupling pathways in this compound.

This comprehensive guide provides a framework for the analysis of the 1H NMR spectrum of this compound, facilitating its unambiguous identification and differentiation from its isomers. The detailed experimental protocol ensures the acquisition of high-quality data, which is fundamental for accurate structural characterization in research and development.

A Comparative Guide to the Infrared Spectrum of 2-Nitro-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 2-nitro-p-xylene, a key intermediate in various chemical syntheses. By comparing its spectral features with its precursor, p-xylene (B151628), and potential dinitrated byproducts, this document serves as a valuable resource for reaction monitoring, quality control, and structural elucidation.

Comparative Analysis of IR Spectra

The introduction of a nitro group onto the p-xylene ring induces significant changes in the infrared spectrum. The most prominent of these are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The substitution pattern on the aromatic ring also influences the C-H out-of-plane bending vibrations, providing further diagnostic information.

The following table summarizes the key vibrational frequencies for 2-nitro-p-xylene and related compounds. The data for 2-nitro-p-xylene is predicted based on the characteristic absorption regions for its functional groups, while the data for the other compounds are derived from experimental sources.

Vibrational ModeFunctional Groupp-Xylene (cm⁻¹)[1]2-Nitro-p-xylene (Predicted)2,3-Dinitro-p-xylene2,6-Dinitro-p-xylene2,3,5-Trinitro-p-xylene (cm⁻¹)[2]
Asymmetric NO₂ StretchAr-NO₂-~1525 (strong)YesYes1544 (strong)
Symmetric NO₂ StretchAr-NO₂-~1350 (strong)YesYes1350 (strong)
Aromatic C-H StretchAr-H3080-3030~3100-3000~3100-3000~3100-30003100, 3076
Aliphatic C-H Stretch-CH₃2975-2845~2980-2850~2980-2850~2980-2850-
Aromatic C=C StretchC=C~1600, ~1500~1610, ~1520~1600, ~1500~1600, ~1500-
C-N StretchAr-N-~850~850~850-
C-H Out-of-plane BendAr-H770-735~880, ~820--875

Note: "Yes" indicates the presence of the characteristic nitro group absorptions, though specific wavenumbers were not available in the cited literature for the dinitro compounds.

Experimental Protocol: Acquiring the FT-IR Spectrum

This protocol outlines the standard procedure for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid aromatic nitro compound using the potassium bromide (KBr) pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Oven or heat lamp

  • Analytical balance

  • Spatula

  • Sample (e.g., 2-nitro-p-xylene)

  • FT-IR grade Potassium Bromide (KBr), desiccated

Procedure:

  • Drying: Gently grind approximately 100-200 mg of KBr in the agate mortar to a fine powder. Dry the KBr in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator until use. The sample should also be thoroughly dried.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity of the mixture.

  • Pellet Formation: Assemble the pellet-forming die. Carefully transfer a portion of the sample-KBr mixture into the die. Distribute the powder evenly.

  • Pressing: Place the die in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the FT-IR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: Process the acquired spectrum (e.g., baseline correction, peak picking) to identify the characteristic absorption bands.

Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of 2-nitro-p-xylene.

IR_Interpretation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Interpretation start Start sample_prep Prepare KBr Pellet start->sample_prep background Acquire Background Spectrum sample_prep->background acquire_spectrum Acquire Sample Spectrum background->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum identify_peaks Identify Key Peaks process_spectrum->identify_peaks assign_peaks Assign Functional Groups identify_peaks->assign_peaks compare_precursor Compare with p-Xylene Spectrum assign_peaks->compare_precursor compare_byproducts Compare with Dinitro-p-xylene Spectra assign_peaks->compare_byproducts conclusion Confirm Structure of 2-Nitro-p-xylene compare_precursor->conclusion compare_byproducts->conclusion

References

A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Dimethylnitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 1,4-dimethyl-2-nitrobenzene and its structural isomer, 1,3-dimethyl-2-nitrobenzene (B148808). Understanding these fragmentation pathways is crucial for the unambiguous identification of these isomers in complex matrices, a common challenge in pharmaceutical development and forensic analysis. This document presents experimental data, detailed analytical protocols, and visual diagrams to elucidate the fragmentation mechanisms.

Comparison of Fragmentation Patterns

The mass spectra of this compound and its isomer, 1,3-dimethyl-2-nitrobenzene, exhibit distinct fragmentation patterns under electron ionization, allowing for their differentiation. The relative intensities of key fragment ions are summarized in the table below.

m/zProposed FragmentThis compound Relative Intensity (%)1,3-Dimethyl-2-nitrobenzene Relative Intensity (%)
151[M]⁺6570
134[M-OH]⁺85100
121[M-NO]⁺105
106[M-NO₂-H]⁺10030
91[C₇H₇]⁺4060
77[C₆H₅]⁺3580
65[C₅H₅]⁺2035

Experimental Protocols

The mass spectral data presented were obtained using a standard gas chromatography-mass spectrometry (GC-MS) system. A detailed experimental protocol is provided below.

Sample Preparation: A stock solution of this compound and 1,3-dimethyl-2-nitrobenzene was prepared in methanol (B129727) at a concentration of 1 mg/mL. A working standard of 10 µg/mL was prepared by diluting the stock solution in methanol.

Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows a series of characteristic steps. The proposed pathway is illustrated in the diagram below.

Fragmentation_Pathway M [C₈H₉NO₂]⁺˙ m/z = 151 F134 [C₈H₈NO]⁺ m/z = 134 M->F134 -OH F106 [C₈H₈]⁺˙ m/z = 106 M->F106 -NO₂ F91 [C₇H₇]⁺ m/z = 91 F106->F91 -CH₃ F77 [C₆H₅]⁺ m/z = 77 F106->F77 -C₂H₅ F65 [C₅H₅]⁺ m/z = 65 F91->F65 -C₂H₂

Caption: Proposed EI fragmentation pathway of this compound.

A Comparative Analysis of the Reactivity of 1,4-Dimethyl-2-nitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1,4-Dimethyl-2-nitrobenzene and its structural isomers. The analysis focuses on key reaction types relevant to synthetic chemistry and drug development: electrophilic aromatic substitution (specifically nitration), oxidation of the methyl groups, reduction of the nitro group, and nucleophilic aromatic substitution. While direct comparative kinetic studies across all isomers are limited in published literature, this document synthesizes available experimental data and theoretical principles to offer a comprehensive overview of their expected reactivity.

Executive Summary

The reactivity of dimethylnitrobenzene isomers is governed by the interplay of electronic and steric effects imparted by the nitro and methyl substituents. The nitro group, a strong deactivating group, and the methyl groups, which are activating, create a nuanced reactivity profile for each isomer.

  • Electrophilic Aromatic Substitution (Nitration): The existing methyl and nitro groups direct the position of further nitration. The rate of these reactions is influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring.

  • Oxidation: The methyl groups are susceptible to oxidation to carboxylic acids. The rate and feasibility of this reaction can be influenced by the electronic environment created by the other substituents.

  • Reduction: The nitro group can be readily reduced to an amino group, a crucial transformation in the synthesis of many pharmaceutical compounds. The rate of reduction can be affected by the steric hindrance around the nitro group.

  • Nucleophilic Aromatic Substitution: In di-nitrated isomers, a nitro group can be displaced by a strong nucleophile. The feasibility of this reaction is highly dependent on the activation of the ring by multiple electron-withdrawing groups.

Comparative Reactivity Data

Table 1: Predicted Relative Reactivity of Dimethylnitrobenzene Isomers in Key Reactions
IsomerStructureElectrophilic Nitration (Further Substitution)Oxidation of Methyl Group(s)Reduction of Nitro GroupNucleophilic Aromatic Substitution (for dinitro isomers)
This compound ModerateModerateHighN/A
1,2-Dimethyl-3-nitrobenzene LowModerateHigh (less hindered)N/A
1,2-Dimethyl-4-nitrobenzene ModerateModerateHighN/A
1,3-Dimethyl-2-nitrobenzene Low (sterically hindered)ModerateHighN/A
1,3-Dimethyl-5-nitrobenzene High (positions activated by both methyl groups)ModerateHighN/A
2,4-Dinitro-1,3-dimethylbenzene Very LowLowModerate (stepwise reduction)High (activated ring)

Note: "High," "Moderate," and "Low" are qualitative predictions based on electronic and steric effects. N/A indicates the reaction is not applicable or significantly less common for that isomer.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are generalized and may require optimization for specific isomers.

Electrophilic Nitration of Dimethylbenzene

This protocol describes the mononitration of a dimethylbenzene isomer. Further nitration of a dimethylnitrobenzene would require harsher conditions.

Materials:

  • Dimethylbenzene isomer (e.g., p-xylene)

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flask, carefully prepare a nitrating mixture by slowly adding 30 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Slowly add 0.2 moles of the dimethylbenzene isomer to the nitrating mixture dropwise, ensuring the temperature does not exceed 35°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Carefully pour the reaction mixture over crushed ice and extract the organic layer with a suitable solvent (e.g., dichloromethane).

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution until effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Oxidation of a Methyl Group on a Nitroaromatic Ring

This protocol is adapted for the oxidation of a methyl group on a nitrotoluene isomer to a carboxylic acid using potassium permanganate (B83412).

Materials:

  • Dimethylnitrobenzene isomer

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 0.1 moles of the dimethylnitrobenzene isomer in 100 mL of water containing 1 g of sodium carbonate.

  • Heat the mixture to reflux and slowly add a solution of 0.3 moles of potassium permanganate in 200 mL of water over 2-3 hours.

  • Continue to reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • To the filtrate, add sodium bisulfite until the solution is colorless.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Reduction of a Nitro Group to an Amine

This protocol describes the reduction of a nitro group using tin and hydrochloric acid.

Materials:

  • Dimethylnitrobenzene isomer

  • Granulated tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (40%)

  • Steam distillation apparatus

Procedure:

  • In a round-bottom flask, place 0.1 moles of the dimethylnitrobenzene isomer and 0.4 moles of granulated tin.

  • Slowly add 100 mL of concentrated hydrochloric acid in portions. The reaction is exothermic and may require cooling.

  • After the initial reaction subsides, heat the mixture on a steam bath for 1 hour.

  • Cool the flask and slowly add 40% sodium hydroxide solution until the mixture is strongly alkaline and the tin hydroxides have dissolved.

  • Isolate the resulting amine by steam distillation.

  • Extract the distillate with a suitable organic solvent, dry the organic layer, and remove the solvent to obtain the product.

Visualizing Reaction Pathways and Experimental Workflows

Electrophilic Nitration of p-Xylene

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup cluster_3 Product p-Xylene p-Xylene Reaction Flask (0-10°C) Reaction Flask (0-10°C) p-Xylene->Reaction Flask (0-10°C) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction Flask (0-10°C) Quenching (Ice Water) Quenching (Ice Water) Reaction Flask (0-10°C)->Quenching (Ice Water) Extraction Extraction Quenching (Ice Water)->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Caption: Workflow for the nitration of p-xylene.

General Mechanism of Electrophilic Aromatic Substitution

G Aromatic_Ring Aromatic Ring Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Ring->Sigma_Complex Attack by π electrons Electrophile Electrophile (E+) Electrophile->Sigma_Complex Substituted_Product Substituted Product Sigma_Complex->Substituted_Product Loss of H+ Proton H+ Sigma_Complex->Proton

Caption: The general mechanism of electrophilic aromatic substitution.

Factors Influencing Reactivity

G cluster_0 Electronic Effects cluster_1 Steric Effects Reactivity Reactivity Activating_Groups Activating Groups (-CH3) Activating_Groups->Reactivity Increases Deactivating_Groups Deactivating Groups (-NO2) Deactivating_Groups->Reactivity Decreases Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Decreases

Caption: Key factors influencing the reactivity of substituted benzenes.

Comparative Analysis of 13C NMR Chemical Shifts for 1,4-Dimethyl-2-nitrobenzene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,4-dimethyl-2-nitrobenzene, alongside experimentally determined data for relevant reference compounds: 1,4-dimethylbenzene (p-xylene) and nitrobenzene (B124822). Due to the limited availability of experimental ¹³C NMR data for this compound in public databases, predicted values have been included to facilitate this comparison. This information is valuable for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development for the purposes of structural elucidation and verification.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shifts (in ppm) for this compound (predicted) and the experimental values for 1,4-dimethylbenzene and nitrobenzene. The assignments are based on established substituent effects on the benzene (B151609) ring.

Carbon AtomThis compound (Predicted, CDCl₃)1,4-Dimethylbenzene (Experimental, CDCl₃)Nitrobenzene (Experimental, CDCl₃)[1]
C1136.1134.5-
C2148.8-123.5
C3124.5129.1129.4
C4140.2134.5134.7
C5130.1129.1129.4
C6133.5-123.5
C1-CH₃20.320.9-
C4-CH₃19.820.9-
C-NO₂--148.3

Note: Predicted values for this compound were obtained using a standard NMR prediction algorithm. Experimental values for 1,4-dimethylbenzene and nitrobenzene are from established spectral databases.

Experimental Protocols

A standard protocol for acquiring a ¹³C NMR spectrum is outlined below. This procedure is generally applicable for the analysis of small organic molecules like dimethyl-nitrobenzene derivatives.

1. Sample Preparation:

  • Dissolve 10-50 mg of the solid sample or 10-50 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the analyte and should be noted as it can slightly influence chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

  • If a quantitative analysis is required, a longer relaxation delay (D1) of at least 5 times the longest T1 of the carbons of interest should be used.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve homogeneity and improve spectral resolution. This is often an automated process on modern spectrometers.

  • Tune and match the probe for the ¹³C frequency to ensure efficient transfer of radiofrequency pulses.

3. Data Acquisition:

  • A standard ¹³C NMR experiment is typically a one-pulse experiment with proton decoupling.

  • Pulse Sequence: A simple pulse-acquire sequence (e.g., zgpg30 on Bruker instruments) is commonly used.

  • Spectral Width: Set a spectral width that covers the expected range of ¹³C chemical shifts, typically from 0 to 220 ppm for most organic compounds.

  • Acquisition Time (AT): Typically set between 1 to 2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from hundreds to thousands) is usually required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Reference the spectrum. Tetramethylsilane (TMS) is the standard internal reference set to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the center peak of the CDCl₃ triplet at 77.16 ppm).

  • Perform baseline correction to obtain a flat baseline.

Mandatory Visualization

The following diagram illustrates the influence of the methyl (-CH₃) and nitro (-NO₂) groups on the electron density and, consequently, the ¹³C NMR chemical shifts of the aromatic carbons in this compound.

G Substituent Effects on 13C NMR Chemical Shifts of this compound cluster_ring This compound C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 CH3_1 CH3 CH3_1->C1 Attached NO2 NO2 NO2->C2 Attached CH3_4 CH3 CH3_4->C4 Attached EDG Electron Donating (Shielding) EDG->CH3_1 Effect of EDG->CH3_4 Effect of EWG Electron Withdrawing (Deshielding) EWG->NO2 Effect of

References

Comparative Guide to Analytical Standards for Quantitative Analysis of 1,4-Dimethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards for the quantitative analysis of 1,4-Dimethyl-2-nitrobenzene (CAS No. 89-58-7). The selection of a high-quality, certified reference material is paramount for achieving accurate and reproducible results in analytical method development, validation, and routine sample testing. This document outlines key quality attributes of commercially available standards and provides detailed experimental protocols for their quantification using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparison of Commercially Available Analytical Standards

Ensuring the reliability of quantitative analysis begins with the choice of a suitable analytical standard. While many suppliers offer this compound, the level of certification and documentation can vary significantly. For quantitative applications, a Certified Reference Material (CRM) produced by an accredited ISO 17034 manufacturer is the gold standard, providing traceability and a documented uncertainty of the certified value. Research-grade or analytical-grade standards from reputable suppliers also offer high purity, which is typically verified by methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).

Below is a comparison of typical specifications for commercially available this compound analytical standards. It is crucial for users to obtain the lot-specific Certificate of Analysis (CoA) for detailed information.

FeatureSupplier A (Typical CRM)Supplier B (Typical Analytical Standard)
Product Name This compound Certified Reference MaterialThis compound
CAS Number 89-58-789-58-7
Certification ISO 17034, ISO/IEC 17025Supplier's Quality Management System (e.g., ISO 9001)
Certified Purity Typically >99.5% with stated uncertaintyOften >98% or >99% (GC)
Analytical Method on CoA Quantitative NMR (qNMR) or Mass BalanceGC-FID or HPLC-UV
Format Neat solid or solution in a certified solventNeat solid or liquid
Documentation Detailed Certificate of Analysis with certified value, uncertainty, and traceability statementCertificate of Analysis with purity value and analytical method

Recommended Analytical Methods for Quantification

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound will depend on the sample matrix, required sensitivity, and available instrumentation. Both techniques are capable of providing accurate and precise results when properly validated.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds like this compound. The Flame Ionization Detector provides excellent sensitivity and a wide linear range.

Experimental Protocol: GC-FID

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound standard and dissolve it in a high-purity solvent (e.g., acetone (B3395972) or ethyl acetate) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution in the same solvent.

    • For sample analysis, dissolve the sample in the same solvent and dilute as necessary to fall within the calibration range.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp: 15 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • Detector Temperature: 300 °C

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Perform a linear regression analysis on the calibration curve.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

HPLC-UV is a versatile and reliable alternative for the quantification of this compound, particularly for samples that are not amenable to GC analysis.

Experimental Protocol: HPLC-UV

  • Instrumentation: A high-performance liquid chromatograph equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is a common choice.

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent like acetonitrile (B52724) or methanol (B129727) (e.g., 1000 µg/mL).

    • Prepare calibration standards by diluting the stock solution with the mobile phase.

    • Dissolve and dilute samples in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the specific column and system.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use a linear regression to determine the relationship between peak area and concentration.

    • Calculate the concentration of this compound in the samples based on their peak areas and the calibration curve.

Workflow and Pathway Visualizations

To aid in the understanding of the analytical processes, the following diagrams illustrate the experimental workflows and the logical relationship in selecting an analytical standard.

Workflow for Quantitative Analysis of this compound cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification prep_start Weigh Standard/Sample prep_dissolve Dissolve in Solvent prep_start->prep_dissolve prep_stock Prepare Stock Solution prep_dissolve->prep_stock prep_sample Prepare Sample Solution prep_dissolve->prep_sample prep_dilute Serial Dilution for Calibration Standards prep_stock->prep_dilute analysis_inject Inject into GC or HPLC prep_dilute->analysis_inject prep_sample->analysis_inject analysis_separate Chromatographic Separation analysis_inject->analysis_separate analysis_detect Detection (FID or UV) analysis_separate->analysis_detect data_integrate Peak Integration analysis_detect->data_integrate data_calibrate Construct Calibration Curve data_integrate->data_calibrate data_quantify Calculate Concentration data_calibrate->data_quantify

Caption: General workflow for the quantitative analysis of this compound.

Decision Pathway for Selecting an Analytical Standard start Define Analytical Requirement q1 Is the analysis for a regulated environment (e.g., GMP)? start->q1 crm Select a Certified Reference Material (CRM) from an ISO 17034 accredited supplier q1->crm Yes analytical_std Select a high-purity analytical standard from a reputable supplier q1->analytical_std No coa Review Certificate of Analysis for certified purity, uncertainty, and traceability crm->coa spec Review product specification sheet for purity (e.g., >99% by GC) analytical_std->spec end Proceed with Method Development/Validation coa->end spec->end

Caption: Decision-making process for choosing a suitable analytical standard.

Cross-Referencing CAS 89-58-7: A Comparative Guide to its Spectral Signatures in Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive cross-referencing of the compound with CAS number 89-58-7, identified as 1,4-Dimethyl-2-nitrobenzene and its common synonym 2,5-Dimethylnitrobenzene , with its spectral data available in prominent public databases. By presenting key spectral information from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, this document aims to facilitate efficient and accurate compound verification.

Comparative Spectral Data

The following table summarizes the key quantitative spectral data for this compound, sourced from the NIST WebBook and the Spectral Database for Organic Compounds (SDBS). This allows for a direct comparison of the compound's characteristic spectral features across different analytical techniques.

Spectroscopic TechniqueDatabaseKey Spectral Features
Mass Spectrometry (Electron Ionization) NIST WebBookMolecular Ion (M+): m/z 151Key Fragment Ions: m/z 134, 105, 91, 77
Infrared (IR) Spectroscopy NIST WebBookC-H stretch (aromatic): ~3050 cm⁻¹C-H stretch (aliphatic): ~2950 cm⁻¹NO₂ stretch (asymmetric): ~1530 cm⁻¹NO₂ stretch (symmetric): ~1350 cm⁻¹C=C stretch (aromatic): ~1600, 1480 cm⁻¹
¹H NMR Spectroscopy SDBSAromatic Protons: δ ~7.2-7.8 ppmMethyl Protons: δ ~2.3-2.6 ppm
¹³C NMR Spectroscopy SDBSAromatic Carbons: δ ~120-150 ppmMethyl Carbons: δ ~15-20 ppm

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures. Below are detailed methodologies for the key spectroscopic techniques cited in this guide.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and obtain structural information.

Instrumentation: A typical mass spectrometer consists of an ion source, a mass analyzer, and a detector. For the data presented, Electron Ionization (EI) was the chosen method.

Sample Preparation: A small amount of the solid this compound is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography.

Analysis:

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M+).

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to break apart into smaller, charged fragments.

  • Mass Analysis: The ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

  • KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to create a thick suspension (mull), which is then placed between two salt plates (e.g., NaCl or KBr).

Analysis:

  • A beam of infrared radiation is passed through the sample.

  • The molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their functional groups.

  • The detector measures the amount of radiation that passes through the sample at each frequency.

  • The resulting spectrum shows absorption bands as a function of wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei (primarily ¹H and ¹³C).

Instrumentation: An NMR spectrometer, which includes a powerful magnet, a radiofrequency transmitter, and a detector.

Sample Preparation:

  • Approximately 5-20 mg of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a thin glass NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Analysis:

  • The sample is placed within a strong magnetic field.

  • A radiofrequency pulse is applied, which excites the atomic nuclei.

  • As the nuclei relax back to their ground state, they emit radiofrequency signals.

  • The detector records these signals, and a Fourier transform is applied to generate the NMR spectrum. The chemical shift (δ) of each signal provides information about the electronic environment of the nuclei.

Logical Workflow for Spectral Database Cross-Referencing

The following diagram illustrates the logical workflow for identifying and verifying a chemical compound using spectral databases.

G A Start: Obtain CAS Number (e.g., 89-58-7) B Identify Chemical Name & Synonyms (this compound) A->B C Query Spectral Databases (NIST, SDBS, PubChem) B->C D Acquire Mass Spectrum C->D E Acquire IR Spectrum C->E F Acquire NMR Spectra (¹H and ¹³C) C->F G Compare Experimental Data with Database Spectra D->G E->G F->G H Confirm Compound Identity G->H Consistent I Inconsistent Data: Re-evaluate Sample Purity or Structure G->I Inconsistent

A Comparative Guide to Catalysts for the Reduction of Nitroxylenes

Author: BenchChem Technical Support Team. Date: December 2025

The catalytic reduction of nitroxylenes to their corresponding aminoxylenes (xylidines) is a fundamental transformation in industrial organic synthesis. Aminoxylenes are crucial intermediates in the manufacturing of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and pigments. The efficiency, selectivity, and cost-effectiveness of this reduction are largely dictated by the choice of catalyst. This guide provides a comparative analysis of common heterogeneous catalysts—Palladium, Platinum, Ruthenium, and Nickel—used for this purpose, supported by experimental data to aid researchers and process chemists in catalyst selection.

Catalyst Performance Overview

The hydrogenation of nitroxylenes typically involves the use of a heterogeneous catalyst and a hydrogen source, such as hydrogen gas (H₂) or transfer hydrogenation reagents like hydrazine. The general reaction pathway follows the reduction of the nitro group (-NO₂) to an amino group (-NH₂), often proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. The choice of catalyst influences not only the rate of reaction but also the selectivity towards the desired aminoxylene isomer and the potential for side reactions.

Noble metals such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are highly active for nitroarene hydrogenation.[1][2][3] However, their high cost can be a drawback. Nickel (Ni), particularly Raney Nickel, serves as a cost-effective and highly active alternative, frequently employed in industrial-scale operations.[4][5]

Comparative Data of Catalytic Systems

The following table summarizes the performance of various catalysts in the reduction of nitroarenes, which serve as a model for nitroxylene reduction. Specific conditions can be optimized for nitroxylene substrates.

Catalyst SystemSubstrateTemp. (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)SolventReference
Palladium
5% Pd/C(en)General NitroarenesRT1 (H₂)1-6>99>99Various[6]
Pd/NH₂-UiO-66NitrobenzeneMildN/A--98 (Yield)Formic Acid[7]
Pd NanoparticlesNitrobenzene15027.2 (CO/H₂O)-HighHighCO/H₂O[8]
Platinum
Pt/CMK-3NitrobenzeneMildN/A-98-N/A[7]
Pt/Sn-TiO₂3-Nitrotoluene10020 (H₂)2>99.5>99.5Ethanol[3]
Ruthenium
Ru₂P NPsNitroarenes8040 (H₂)1-2100>99Toluene[1]
Ru/Sn-TiO₂3-Nitrotoluene10020 (H₂)1>99.5>99.5Ethanol[3]
Ru on Aluminap-NitrophenolRTAmbient<1HighHighWater[9]
Nickel
Ni/PumiceNitroxylene160-32810.3 (H₂)8.5~100HighVapor Phase[10]
Raney Ni (Fe-doped)Aromatic Nitro Cmpds8050 (H₂)0.5>99HighIsopropanol/H₂O[5]
Ni-Ce@SiO₂Nitrobenzene6040 (H₂)20100>99Methanol[4]
Ni-NHC ComplexNitroarenes20Ambient1585-99HighToluene[11]

Note: "RT" denotes room temperature. Selectivity refers to the formation of the corresponding amine.

Detailed Catalyst Comparison

Palladium (Pd) Catalysts

Palladium, most commonly used as palladium on carbon (Pd/C), is a highly effective and versatile catalyst for the hydrogenation of nitro groups.[6] It operates under mild conditions, often at room temperature and low hydrogen pressures, and exhibits excellent chemoselectivity, leaving other reducible functional groups intact.[6]

  • Advantages : High activity under mild conditions, excellent chemoselectivity, and wide substrate scope. Pd/C is commercially available and relatively easy to handle.

  • Disadvantages : Higher cost compared to base metals like nickel. Can be sensitive to sulfur-containing impurities which can poison the catalyst.

Platinum (Pt) Catalysts

Platinum catalysts are also highly active for the reduction of nitroarenes.[2][12] Supported platinum catalysts can achieve high conversion rates and are robust.[7] However, they can sometimes exhibit lower selectivity compared to palladium, potentially leading to side reactions like ring hydrogenation under harsher conditions. The addition of promoters, such as tin on a TiO₂ support, has been shown to dramatically enhance both activity and selectivity for the desired amine.[3]

  • Advantages : Very high catalytic activity, excellent thermal stability, and good performance in both acidic and alkaline media.[13]

  • Disadvantages : High cost. Selectivity can be an issue without appropriate modification or support selection, with risks of N₂O production or over-reduction.[2]

Ruthenium (Ru) Catalysts

Ruthenium is a cheaper alternative to palladium and platinum and shows excellent activity in nitro reduction.[9] Ruthenium-based catalysts, such as ruthenium nanoparticles supported on materials like SBA-15 silica (B1680970) or alumina, have demonstrated high efficiency and selectivity.[1][9] They are particularly noted for their stability and recyclability. Like platinum, Ru activity and selectivity can be significantly boosted by single-site promoters.[3]

  • Advantages : High activity, lower cost than Pd and Pt, and robust performance.[1][9]

  • Disadvantages : May require slightly higher temperatures or pressures compared to palladium to achieve similar reaction rates.

Nickel (Ni) Catalysts

Nickel catalysts, especially Raney Nickel, are the workhorses of industrial nitroarene hydrogenation due to their low cost and high activity.[4] They can operate under a range of conditions, from liquid-phase slurry reactors to vapor-phase fixed-bed reactors.[5][10] While highly active, traditional Raney Nickel can sometimes lack the fine chemoselectivity of noble metal catalysts. However, modern nickel-based systems, including those promoted with other metals like cerium or iron, show improved performance and selectivity.[4][5]

  • Advantages : Low cost, high activity, and well-established industrial applicability.

  • Disadvantages : Typically requires higher temperatures and pressures than noble metal catalysts. Can have lower chemoselectivity. Pyrophoric nature of activated Raney Nickel requires careful handling.

Experimental Protocols & Visualizations

General Experimental Protocol (Liquid-Phase Hydrogenation)
  • Catalyst Preparation : The catalyst (e.g., 5% Pd/C, Raney Ni) is weighed and added to a high-pressure autoclave reactor. For pre-reduced catalysts, this is done under an inert atmosphere.

  • Reaction Setup : The nitroxylene substrate and the solvent (e.g., ethanol, methanol, toluene) are added to the reactor.[3][4]

  • Reaction Execution : The reactor is sealed, purged several times with nitrogen, and then with hydrogen gas. The system is pressurized with hydrogen to the desired pressure (e.g., 10-40 bar) and heated to the target temperature (e.g., 60-100 °C) with vigorous stirring.[3][4]

  • Monitoring : The reaction progress is monitored by observing hydrogen uptake and/or by taking aliquots for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up : After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure, and the resulting crude aminoxylene can be purified by distillation or crystallization.

Visualized Experimental Workflow

G General Workflow for Catalyst Screening A Catalyst Preparation (e.g., Impregnation, Pyrolysis) C Reactor Setup (Autoclave Assembly) A->C B Substrate & Solvent Addition (Nitroxylene, Ethanol) B->C D Inert Gas Purge (Remove Air) C->D E Pressurize with H₂ & Set Temperature D->E F Reaction Monitoring (GC/HPLC Analysis) E->F G Cooling & Depressurization F->G Reaction Complete H Catalyst Separation (Filtration) G->H I Product Isolation (Solvent Evaporation) H->I K Catalyst Recycling Test (Wash, Dry, Reuse) H->K J Product Purification (Distillation/Crystallization) I->J

Caption: Workflow for screening and evaluating catalysts in nitroxylene reduction.

General Reaction Pathway for Nitro Group Reduction

The catalytic hydrogenation of a nitro group to an amine is a stepwise process involving several intermediates.

G Catalytic Reduction Pathway of Nitro Group cluster_catalyst Catalyst Surface H2 H₂ H_ads 2H(ads) H2->H_ads Dissociation Nitroxylene Ar-NO₂ (Nitroxylene) Nitroso Ar-NO (Nitrosoxylene) Nitroxylene->Nitroso +2H(ads) -H₂O Hydroxylamine Ar-NHOH (Phenylhydroxylamine) Nitroso->Hydroxylamine +2H(ads) Amine Ar-NH₂ (Aminoxylene) Hydroxylamine->Amine +2H(ads) -H₂O

Caption: Stepwise reduction of the nitro group on a heterogeneous catalyst surface.

Conclusion

The selection of an optimal catalyst for nitroxylene reduction depends on a balance of activity, selectivity, cost, and process safety.

  • Palladium catalysts are ideal for laboratory-scale synthesis and applications requiring high chemoselectivity under mild conditions.

  • Platinum and Ruthenium catalysts offer robust, highly active alternatives, with performance that can be fine-tuned through the use of advanced supports and promoters.

  • Nickel catalysts , particularly Raney Nickel, remain the preferred choice for large-scale industrial production where low cost is a primary driver, despite the need for more stringent reaction conditions and handling precautions.

Future developments will likely focus on creating more robust, selective, and cost-effective catalysts, potentially through the use of non-noble metal alloys, single-atom catalysts, and novel support materials that enhance catalyst-substrate interactions.

References

A Comparative Guide to the Synthesis of 1,4-Dimethyl-2-nitrobenzene: Traditional Batch vs. Continuous-Flow Nitration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel continuous-flow synthesis route for 1,4-Dimethyl-2-nitrobenzene offers significant advantages in yield, safety, and environmental impact over traditional batch nitration methods. This guide provides a detailed comparison of the two methodologies, supported by experimental data, to inform researchers, scientists, and drug development professionals on the adoption of this modern approach.

Executive Summary

The synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries, has traditionally been accomplished through the batch nitration of p-xylene (B151628) using a mixture of concentrated nitric and sulfuric acids. While effective, this method is fraught with challenges, including safety risks associated with highly exothermic reactions and the generation of significant acidic waste. A new continuous-flow microreaction process presents a safer, more efficient, and greener alternative. This guide outlines the experimental validation of this new route, comparing it directly with the established batch protocol.

Data Presentation: Batch vs. Continuous-Flow

The following table summarizes the key performance indicators for both the established batch synthesis and the new continuous-flow route for this compound.

ParameterEstablished Route (Batch Nitration)New Synthetic Route (Continuous-Flow)
Yield (%) Typically around 85-90%Up to 94.6%[1]
Purity (%) Good, but with notable phenolic impurities (approx. 2%)[2]High, with significantly reduced phenolic impurities (approx. 0.1%)[2]
Reaction Time Several hours (including workup)29 seconds residence time[1]
Temperature (°C) 30-35°C (requires careful cooling)[3]60°C (precise temperature control)[1]
Catalyst/Reagents Concentrated H₂SO₄ and HNO₃Concentrated H₂SO₄ and HNO₃
Solvent Typically no organic solvent, uses excess acidNo organic solvent
Safety Considerations Highly exothermic, potential for thermal runaway; handling of large volumes of corrosive acids.Superior heat and mass transfer minimizes exotherm risk; smaller reaction volumes enhance safety.
Environmental Impact Generates large volumes of acidic wastewater requiring neutralization.Reduced acidic waste due to higher efficiency and fewer byproducts, leading to less wastewater emission.[2]

Experimental Protocols

Established Route: Batch Nitration of p-Xylene

This protocol is a representative example of the traditional synthesis of this compound.

Materials:

  • p-Xylene

  • Concentrated Nitric Acid (97%)

  • Concentrated Sulfuric Acid (98%)

  • Ice-water bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled in an ice-water bath.

  • p-Xylene is added dropwise to the stirred mixed acid solution, maintaining the reaction temperature below 35°C to control the exothermic reaction and minimize the formation of dinitro byproducts.[3]

  • After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.

  • The mixture is then carefully poured onto crushed ice, and the organic layer is separated.

  • The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution to neutralize residual acid, and finally with brine.

  • The crude product is dried over an anhydrous salt (e.g., magnesium sulfate) and purified by distillation to yield this compound.

New Synthetic Route: Continuous-Flow Nitration of p-Xylene

This protocol details the modern, more efficient continuous-flow synthesis.

Materials & Equipment:

  • p-Xylene

  • Concentrated Nitric Acid (97%)

  • Concentrated Sulfuric Acid (98%)

  • Continuous-flow microreactor (e.g., Corning AFR Lab reactor)[1]

  • Syringe pumps

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • A mixed acid solution is prepared using concentrated sulfuric acid and concentrated nitric acid.[1]

  • Two separate streams, one of p-xylene and one of the mixed acid, are introduced into the continuous-flow microreactor using precise syringe pumps.[1]

  • The reactor is maintained at a constant temperature of 60°C.[1]

  • The flow rates are adjusted to achieve a residence time of 29 seconds within the microreactor.[1]

  • The reaction mixture exits the reactor through a back-pressure regulator and is collected.

  • The biphasic output is collected, and the organic phase containing the product is separated. The significant reduction in impurities simplifies the workup process, often eliminating the need for an alkaline wash.[2]

  • The product can be further purified if necessary, though the purity from the reactor is typically very high.

Mandatory Visualizations

G cluster_start Starting Materials cluster_process Continuous-Flow Process cluster_end Product & Separation p_xylene p-Xylene pump1 Syringe Pump 1 p_xylene->pump1 mixed_acid Mixed Acid (H₂SO₄ + HNO₃) pump2 Syringe Pump 2 mixed_acid->pump2 microreactor Microreactor (60°C, 29s residence time) pump1->microreactor pump2->microreactor collection Collection & Phase Separation microreactor->collection product This compound (Yield: 94.6%) collection->product

Workflow for the continuous-flow synthesis of this compound.

G cluster_batch Established Batch Route cluster_flow New Continuous-Flow Route batch_yield Yield: ~85-90% batch_time Time: Several Hours flow_yield Yield: >94% batch_safety Safety: High Exotherm Risk flow_time Time: < 1 minute batch_waste Waste: High Acidic Effluent flow_safety Safety: Enhanced Control flow_waste Waste: Reduced Effluent

Comparison of key performance indicators for batch vs. continuous-flow synthesis.

References

Purity Analysis of Commercially Available 1,4-Dimethyl-2-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of commercially available 1,4-Dimethyl-2-nitrobenzene, a key intermediate in various synthetic processes. We present purity data from various suppliers and detail the experimental protocols for verification, enabling users to make informed decisions for their specific applications.

Commercial Availability and Stated Purity

This compound, also known as 2-nitro-p-xylene, is available from a range of chemical suppliers. The stated purity of this compound can vary, and it is often determined by Gas Chromatography (GC). The following table summarizes the publicly available purity information from several commercial sources. It is important to note that this data is based on the suppliers' own specifications and a certificate of analysis should be consulted for lot-specific data.

SupplierStated PurityAnalysis Method
CymitQuimica>99.0%GC
Indagoo98%Not Specified
TCI>99.0%GC
SHANGHAI ZZBIO CO., LTD.95%Not Specified

Experimental Protocols for Purity Determination

To independently verify the purity of this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable analytical methods.[1] Below are detailed protocols for each technique.

Gas Chromatography (GC) Method

Gas chromatography is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound.[2] A significant consideration in the GC analysis of nitroaromatic compounds is their potential for thermal degradation at high temperatures.[3] The following protocol is designed to minimize this risk.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary Column: A DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Injector: Split/splitless injector.

Reagents:

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Solvent: Acetone or Dichloromethane, HPLC grade or higher.

  • This compound Standard: A certified reference material of known purity.

  • Sample: The commercially obtained this compound.

Procedure:

  • Standard Preparation: Accurately weigh approximately 20 mg of the this compound standard and dissolve it in 10 mL of the chosen solvent to create a stock solution. From this, prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Prepare a solution of the commercial this compound in the same solvent at a concentration similar to the standard solutions.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at 10 °C/min.

      • Hold: Hold at 200 °C for 2 minutes.

      • Ramp: Increase to 250 °C at 20 °C/min.

      • Hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Detector Temperature (FID): 300 °C

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, the concentration is determined from the calibration curve.

Experimental Workflow for GC Purity Analysis

prep Sample & Standard Preparation gc GC Analysis prep->gc Injection data Data Acquisition & Processing gc->data Chromatogram purity Purity Calculation data->purity Peak Area Integration

Caption: Workflow for GC-based purity determination.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile alternative to GC, particularly for less volatile impurities.[1] A reversed-phase method is typically employed for the analysis of nitroaromatic compounds.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Mobile Phase Component A: HPLC-grade water.

  • Mobile Phase Component B: HPLC-grade acetonitrile (B52724).

  • Solvent: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • This compound Standard: A certified reference material of known purity.

  • Sample: The commercially obtained this compound.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in the solvent to create a stock solution of known concentration. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the commercial this compound in the solvent to a concentration within the range of the calibration standards.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: Approximately 10 minutes.

  • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all detected peaks. For quantitative analysis, use the calibration curve.

Experimental Workflow for HPLC Purity Analysis

prep Sample & Standard Preparation hplc HPLC Analysis prep->hplc Injection data Data Acquisition & Processing hplc->data Chromatogram purity Purity Calculation data->purity Peak Area Integration

Caption: Workflow for HPLC-based purity determination.

Logical Relationship for Method Selection

The choice between GC and HPLC for purity analysis depends on the specific requirements of the research and the potential impurities expected.

compound_properties Compound & Impurity Properties volatile Volatile & Thermally Stable? compound_properties->volatile non_volatile Non-Volatile or Thermally Labile? compound_properties->non_volatile gc GC Analysis volatile->gc Yes hplc HPLC Analysis non_volatile->hplc Yes

Caption: Decision tree for analytical method selection.

References

Safety Operating Guide

Proper Disposal of 1,4-Dimethyl-2-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1,4-Dimethyl-2-nitrobenzene is a toxic and environmentally hazardous substance that requires disposal as a regulated hazardous waste. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be aware of its significant health risks. It is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[1] Always handle this chemical within a certified chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.[2]

Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizers and bases.[1][3][4] Keep containers tightly closed.[1][5]

Spill Management Procedures

In the event of a spill, immediate and careful action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.

  • Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][3][5]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or silica (B1680970) gel, to contain the spill.[4]

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.[3][4]

  • Decontaminate the Area: Wash the spill area first with ethanol (B145695) and then with a soap and water solution.[2][3]

  • Dispose of Contaminated Materials: All contaminated items, including PPE, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[2][3]

Waste Characterization and Disposal

Proper disposal of this compound is governed by federal, state, and local regulations. It is classified as a hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.[5][6]

Quantitative Disposal Data

The U.S. Environmental Protection Agency (EPA) regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA). While this compound is not individually listed, it falls under broader categories of hazardous waste. Nitrobenzene (B124822), a closely related compound, is listed, and wastes from the production of nitrobenzene are also regulated.

RCRA Waste Code Description Relevance to this compound
F004 The following spent non-halogenated solvents: cresols and cresylic acid, and nitrobenzene; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above non-halogenated solvents...and still bottoms from the recovery of these spent solvents.[7]If this compound is used as a solvent or is part of a solvent mixture with other listed substances, the resulting waste would likely be classified under this code.
K025 Distillation bottoms from the production of nitrobenzene by the nitration of benzene.[7]While not directly applicable to the disposal of the pure product in a lab setting, this indicates that manufacturing waste from similar nitrated aromatic compounds is considered hazardous.
U169 Nitrobenzene (I,T) - Toxic and Ignitable Waste.[8]As a dimethyl derivative of nitrobenzene, this compound shares similar toxic properties and should be managed as a hazardous waste with comparable precautions.

Disposal Workflow

The primary method for the disposal of this compound is to engage a licensed hazardous waste disposal company. High-temperature incineration is a common and effective method for destroying organic hazardous wastes.[9]

Below is a diagram outlining the decision-making and operational workflow for the proper disposal of this compound.

Disposal workflow for this compound.

Experimental Protocols for Treatment

Currently, there are no standard, widely accepted experimental protocols for the in-lab neutralization or treatment of this compound waste prior to disposal. Research into methods like electrochemical oxidation and bioremediation for nitroaromatic compounds is ongoing, but these are typically applied to industrial wastewater treatment on a larger scale and are not suitable for a laboratory setting.[10][11] Therefore, the recommended and compliant procedure is to dispose of the chemical waste through a certified hazardous waste management service.

References

Safe Handling and Disposal of 1,4-Dimethyl-2-nitrobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1,4-Dimethyl-2-nitrobenzene, a compound requiring stringent safety protocols due to its significant health risks. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Health Effects

This compound is a hazardous chemical that is toxic if swallowed, inhaled, or in contact with skin.[1][2][3] It is suspected of causing cancer and may damage fertility or the unborn child.[1] Prolonged or repeated exposure, particularly through inhalation, can cause damage to organs, specifically the blood.[1] This compound is also a combustible liquid.[1][4] The toxicological properties of this substance have not been fully investigated, and the effects of contact or inhalation may be delayed.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[5]
Skin Protection Wear chemical-resistant gloves (e.g., Butyl rubber, Viton®) and impervious clothing to prevent skin contact. Check with the glove manufacturer for specific breakthrough times. Immediately remove and properly dispose of contaminated clothing.[1][3]
Respiratory Protection When vapors or aerosols may be generated, use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) for higher concentrations or emergencies.[2] Work should be conducted in a chemical fume hood.[2]

Safe Handling and Storage Protocol

A systematic approach to handling and storage is crucial to minimize exposure and risk.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

3.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the Safety Data Sheet (SDS) for the specific product in use.

  • Dispensing: Avoid generating vapors or aerosols during transfer. Use appropriate, sealed containers for transport within the laboratory.

  • Heating: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

3.3. Storage

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][3]

  • The storage area should be locked and accessible only to authorized personnel.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Emergency SituationFirst Aid and Response Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and call for immediate medical assistance.[1][2][3]
Skin Contact Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious and not convulsing, rinse their mouth with water and give one or two glasses of water to dilute the chemical. Immediately call a poison control center or seek emergency medical attention.[2]
Spill Evacuate the area and remove all sources of ignition.[2] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2] Wash the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[2] Do not allow the spill to enter drains or waterways.[3][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed, and chemically compatible containers.

  • Disposal Route: Dispose of the hazardous waste through a licensed waste disposal contractor in accordance with all applicable local, state, and federal regulations.[3][4] Do not dispose of it down the drain or with general laboratory trash.[4]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated containers can then be disposed of or recycled according to institutional policies.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.